1-Ethynyl-3,5-bis(trifluoromethyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
1-ethynyl-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6/c1-2-6-3-7(9(11,12)13)5-8(4-6)10(14,15)16/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHIBRPXUPUAIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363735 | |
| Record name | 1-Ethynyl-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88444-81-9 | |
| Record name | 1-Ethynyl-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethynyl-3,5-bis(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene, a critical building block in modern organic synthesis and drug discovery. Its unique electronic and structural properties, imparted by the trifluoromethyl and ethynyl moieties, make it a valuable reagent for creating complex molecular architectures with enhanced stability and bioactivity.
Core Compound Identity
-
Chemical Name: this compound[1]
Physicochemical and Safety Data
A summary of the key physical and safety properties of this compound is presented below. This data is essential for proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| Appearance | Colorless to light yellow/orange clear liquid | TCI Chemicals |
| Purity | >97-98% (GC) | Sigma-Aldrich, TCI Chemicals[4] |
| Boiling Point | 147-148 °C (lit.) | Sigma-Aldrich[4] |
| Density | 1.346 g/mL at 25 °C (lit.) | Sigma-Aldrich[4] |
| Refractive Index | n20/D 1.4230 (lit.) | Sigma-Aldrich[4] |
| Flash Point | 44.44 °C (112.0 °F) - closed cup | Sigma-Aldrich[4] |
| Signal Word | Warning | Sigma-Aldrich[4] |
| Hazard Class | Flammable Liquid 3, Skin Irritant 2, Eye Irritant 2, STOT SE 3 | Sigma-Aldrich[4] |
Synthetic Protocol: Sonogashira Coupling
The synthesis of this compound is commonly achieved via a Sonogashira coupling reaction. This powerful cross-coupling method forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[5][6][7][8] The trifluoromethyl groups on the benzene ring are strong electron-withdrawing groups, which can influence the reactivity of the aryl halide.
Experimental Workflow: A Generalized Procedure
The following protocol outlines a typical laboratory-scale synthesis.
Caption: Generalized workflow for the synthesis of this compound.
Mechanism of Action: The Sonogashira Catalytic Cycles
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7] The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst activates the terminal alkyne.[5]
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
Applications in Drug Discovery and Material Science
This compound serves as a versatile building block in several advanced applications:
-
Pharmaceutical Intermediates: The trifluoromethyl groups can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[9][10][11][12] The ethynyl group provides a handle for further functionalization, including "click chemistry" reactions.
-
Organic Electronics: This compound is utilized in the synthesis of specialty polymers and materials for applications such as organic light-emitting diodes (OLEDs).[9][10][13] The rigid, conjugated structure and the electronic properties imparted by the trifluoromethyl groups are advantageous in these materials.[13]
-
Agrochemicals: Similar to pharmaceuticals, the incorporation of trifluoromethyl groups can lead to the development of more potent and stable crop protection agents.[9][10]
Conclusion
This compound is a high-value chemical intermediate with a unique combination of reactive and modulatory functional groups. Its synthesis via the robust Sonogashira coupling allows for its integration into a wide array of complex molecules. For researchers in drug discovery and material science, a thorough understanding of its properties and reactivity is key to leveraging its full potential in the development of next-generation technologies and therapeutics.
References
- Sonogashira coupling. In Wikipedia.
- Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu.
- Sonogashira Coupling. BYJU'S.
- This compound | CAS 88444-81-9. Catsyn.
- Sonogashira Coupling. Organic Chemistry Portal.
- The Sonogashira coupling reaction mechanism. ResearchGate.
- The Role of this compound in Material Science. NINGBO INNO PHARMCHEM CO.,LTD.
- This compound. PubChem.
- This compound: Your Reliable Supplier for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI.
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. Google Patents.
Sources
- 1. This compound | C10H4F6 | CID 1512607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | CAS 88444-81-9 | Catsyn [catsyn.com]
- 4. This compound 97 88444-81-9 [sigmaaldrich.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 7. byjus.com [byjus.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. nbinno.com [nbinno.com]
- 10. chemimpex.com [chemimpex.com]
- 11. mdpi.com [mdpi.com]
- 12. chemimpex.com [chemimpex.com]
- 13. nbinno.com [nbinno.com]
A Comprehensive Technical Guide to 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene, a critical reagent and building block in modern organic synthesis, materials science, and pharmaceutical development. Its unique molecular architecture, characterized by a terminal alkyne and two powerfully electron-withdrawing trifluoromethyl groups, imparts distinct properties that are highly valued in advanced chemical applications.
Section 1: Core Molecular Attributes and Physicochemical Properties
This compound, also known as 3',5'-Bis(trifluoromethyl)phenylacetylene, is a specialty chemical recognized for its unique combination of a reactive ethynyl group and a robust, fluorinated aromatic core.[1][2] These features enhance its chemical stability, solubility, and reactivity in specific contexts.[1]
Key Identifiers and Properties
A summary of the compound's essential data is presented below for quick reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 238.13 g/mol | [1][3][4][5] |
| Molecular Formula | C₁₀H₄F₆ | [1][3][4] |
| CAS Number | 88444-81-9 | [1][3][4] |
| Linear Formula | CH≡CC₆H₃(CF₃)₂ | [5][6] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Density | ~1.346 - 1.36 g/mL at 25 °C | [1] |
| Boiling Point | 147-148 °C (lit.) or 74 °C at 60 mmHg | [1] |
| Refractive Index | n20/D ~1.423 (lit.) | [6] |
| Purity | ≥97-98% (GC) | [1] |
| InChI Key | MAHIBRPXUPUAIF-UHFFFAOYSA-N | [6] |
| SMILES String | FC(F)(F)c1cc(cc(c1)C(F)(F)F)C#C | [6] |
Section 2: Strategic Importance in Chemical Synthesis and Drug Discovery
The utility of this compound stems from two primary structural features: the trifluoromethyl groups and the terminal alkyne.
Causality Behind Experimental Utility:
-
Trifluoromethyl (-CF₃) Groups: The presence of two -CF₃ groups on the phenyl ring creates a highly electron-deficient aromatic system.[7] These groups are sterically demanding and potently electron-withdrawing, which confers several advantages:
-
Enhanced Thermal Stability & Chemical Resistance: The strength of the carbon-fluorine bond increases the molecule's resistance to thermal degradation and chemical attack, a desirable trait for materials used in harsh environments.[1][7]
-
Modulated Electronic Properties: The electron-withdrawing nature of the -CF₃ groups is critical for tuning the electronic behavior of conjugated systems, making it a valuable component in organic electronics.[7]
-
Improved Pharmacokinetic Profiles: In drug discovery, the inclusion of -CF₃ groups is a well-established strategy to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. Several widely used drugs incorporate a trifluoromethyl-substituted phenyl moiety for these reasons.[8]
-
-
Terminal Ethynyl (-C≡CH) Group: This functional group is a versatile handle for a variety of chemical transformations.[9]
-
Coupling Reactions: It readily participates in foundational reactions like Sonogashira couplings and other metal-catalyzed cross-couplings.
-
Click Chemistry: As a terminal alkyne, it is a key participant in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry" used for bioconjugation and modular synthesis.[10]
-
This combination makes this compound an indispensable building block for creating novel molecules with tailored properties.[9]
Section 3: Primary Applications and Field-Proven Insights
This reagent is utilized across several high-technology sectors. Its applications are not merely theoretical but are grounded in its ability to impart specific, desirable properties to final products.
-
Pharmaceutical and Agrochemical Development: It serves as a crucial intermediate for creating new drug candidates and advanced crop protection agents.[1][9] The bis(trifluoromethyl)phenyl moiety is a known pharmacophore that can improve the efficacy and stability of active ingredients.[8][9]
-
Materials Science & Electronics: The compound is used to synthesize specialty polymers and high-performance materials with superior thermal and chemical resistance.[7][9] Its electronic properties make it a candidate for use in Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices.[1][7]
-
Organic Synthesis: It is a cornerstone intermediate for synthesizing complex organic molecules and fluorinated compounds.[1][9]
-
Analytical Chemistry: It can be employed as a reference standard for the accurate detection and quantification of similar compounds in complex mixtures.[1]
Section 4: Safety, Handling, and Experimental Protocols
Hazard Identification and Safe Handling
Trustworthiness through Self-Validating Safety Systems: A robust experimental design begins with a thorough understanding of reagent hazards. This compound is classified as a hazardous substance and requires careful handling.
-
GHS Hazard Classification:
-
Flammable Liquid: Category 3 (H226: Flammable liquid and vapor).[2][6]
-
Skin Irritation: Category 2 (H315: Causes skin irritation).[2][6]
-
Eye Irritation: Category 2 (H319: Causes serious eye irritation).[2][6]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335: May cause respiratory irritation).[2][6]
-
Protocol for Safe Handling:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Use explosion-proof electrical and ventilating equipment.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[11] For operations with a risk of inhalation, use an appropriate respirator (e.g., type ABEK (EN14387) respirator filter).[6][11]
-
Fire Prevention: Keep away from heat, sparks, open flames, and other ignition sources.[10][11] Use non-sparking tools and take precautionary measures against static discharge.[10][11]
-
Storage: Store in a well-ventilated place, keeping the container tightly closed.[10] Recommended storage is at 2-8 °C, under an inert atmosphere.[1][12] Store in a flammables-approved area.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11]
Illustrative Experimental Workflow: Sonogashira Coupling
The Sonogashira coupling is a fundamental C-C bond-forming reaction that exemplifies the utility of this reagent. The workflow below outlines a general, self-validating protocol.
Caption: A generalized workflow for a Sonogashira cross-coupling reaction.
Causality in the Protocol:
-
Inert Atmosphere: The use of an inert gas (Nitrogen or Argon) is critical because Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. This prevents catalyst degradation and ensures reproducible results.
-
Copper(I) Co-catalyst: CuI accelerates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center more readily than the terminal alkyne itself. This is a key mechanistic step that lowers the activation energy of the overall cycle.
-
Base: The base (e.g., an amine) is required to deprotonate the terminal alkyne, forming the reactive acetylide species. It also serves to neutralize the hydrogen halide (e.g., HBr, HI) that is formed as a byproduct, preventing it from deactivating the catalyst or promoting side reactions.
-
Monitoring: Continuous monitoring via TLC or GC-MS provides real-time data on the consumption of starting materials and the formation of the product. This is a self-validating step that prevents premature workup of an incomplete reaction or decomposition from prolonged reaction times.
Section 5: Spectroscopic Characterization
Authenticating the identity and purity of this compound is paramount. The NIST Chemistry WebBook provides reference mass spectrometry data.[13][14]
-
Mass Spectrometry (Electron Ionization): The mass spectrum is a key identifier. The molecular ion peak (M⁺) would be expected at m/z 238, corresponding to the molecular weight. Fragmentation patterns would be characteristic of the loss of fluorine, trifluoromethyl groups, or the acetylene proton.[13]
References
- This compound. Chem-Impex. URL
- This compound | CAS 88444-81-9. Santa Cruz Biotechnology. URL
- This compound | CAS 88444-81-9.
- This compound 97% | 88444-81-9. Sigma-Aldrich. URL
- This compound 97% | 88444-81-9. Sigma-Aldrich. URL
- This compound | C10H4F6 | CID 1512607. PubChem. URL
- This compound: Your Reliable Supplier for Organic Synthesis. URL
- This compound | 88444-81-9. TCI Chemicals. URL
- This compound 97% | 88444-81-9. Sigma-Aldrich. URL
- SAFETY DATA SHEET - 1,3-Bis(trifluoromethyl)benzene. Fisher Scientific. URL
- This compound. NIST WebBook. URL
- The Role of this compound in Material Science. NINGBO INNO PHARMCHEM CO.,LTD. URL
- This compound. NIST WebBook. URL
- 1-Ethynyl-4-(trifluoromethyl)benzene | 705-31-7. Tokyo Chemical Industry (India) Pvt. Ltd. URL
- 1-Ethynyl-3-fluoro-5-(trifluoromethyl)benzene | 1233501-77-3. BLDpharm. URL
- 1,3-Bis(trifluoromethyl)benzene. Wikipedia. URL
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central (PMC). URL
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C10H4F6 | CID 1512607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | CAS 88444-81-9 | Catsyn [catsyn.com]
- 5. This compound 97 88444-81-9 [sigmaaldrich.com]
- 6. This compound 97 88444-81-9 [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. This compound | 88444-81-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. 1-Ethynyl-4-(trifluoromethyl)benzene | 705-31-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. This compound [webbook.nist.gov]
- 14. This compound [webbook.nist.gov]
An In-depth Technical Guide to 1-Ethynyl-3,5-bis(trifluoromethyl)benzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethynyl-3,5-bis(trifluoromethyl)benzene is a highly versatile and valuable building block in modern organic synthesis, materials science, and pharmaceutical development. Its unique molecular architecture, featuring a reactive terminal alkyne and two powerfully electron-withdrawing trifluoromethyl (CF₃) groups, imparts exceptional chemical stability, enhanced thermal properties, and predictable reactivity. This guide provides a comprehensive overview of its core physical and chemical properties, detailed spectral analysis, established synthetic protocols, and key applications, with a focus on leveraging its unique characteristics for advanced molecular design.
Core Molecular Profile and Physicochemical Properties
This compound, also known as 3',5'-bis(trifluoromethyl)phenylacetylene, is a colorless to light yellow liquid at room temperature. The presence of the two CF₃ groups on the phenyl ring is central to its utility, profoundly influencing its electronic nature and physical characteristics.[1]
The strong C-F bonds and the overall electron-withdrawing effect of the CF₃ groups enhance the molecule's thermal and chemical stability, making it a robust component for syntheses conducted under demanding conditions.[2] This stability also translates to its derivatives, a highly desirable trait in the development of pharmaceuticals and advanced materials.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 88444-81-9 | [4][5] |
| Molecular Formula | C₁₀H₄F₆ | [4][5] |
| Molecular Weight | 238.13 g/mol | [4][5] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][6] |
| Boiling Point | 147-148 °C (lit.); 74 °C at 60 mmHg | [1][5] |
| Density | 1.346 g/mL at 25 °C | [5] |
| Refractive Index (n₂₀/D) | 1.4230 (lit.) | [5] |
| Flash Point | 44.44 °C (112.0 °F) - closed cup | [5] |
Solubility Profile
Consistent with highly fluorinated aromatic compounds, this compound exhibits low solubility in aqueous media and good solubility in a range of common organic solvents. While quantitative data is not widely published, its miscibility is expected in solvents such as tetrahydrofuran (THF), dichloromethane (DCM), chloroform, ethyl acetate, and acetone.
Spectroscopic and Analytical Characterization
A thorough understanding of the spectroscopic signature of this compound is critical for reaction monitoring and product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to be simple, showing three distinct signals:
-
A singlet for the acetylenic proton (≡C-H), anticipated in the region of δ 3.0-3.5 ppm. Its precise shift is influenced by the strong electron-withdrawing nature of the substituted phenyl ring.
-
A singlet or a narrow triplet for the proton at the C4 position of the benzene ring (H-4).
-
A singlet or a narrow doublet for the two equivalent protons at the C2 and C6 positions (H-2, H-6). The aromatic protons are expected in the δ 7.5-8.0 ppm range.
-
-
¹³C NMR: Key resonances would include:
-
Two signals for the alkyne carbons (C≡C).
-
Signals for the aromatic carbons, including the two distinct ipso-carbons attached to the CF₃ groups and the ethynyl group, respectively. The carbon atoms of the CF₃ groups will appear as quartets due to coupling with the fluorine atoms.
-
-
¹⁹F NMR: A single, sharp resonance is expected for the six equivalent fluorine atoms of the two CF₃ groups, typically around δ -63 ppm (relative to CFCl₃).[2][7]
Infrared (IR) Spectroscopy
The IR spectrum provides clear diagnostic peaks for the key functional groups.
Table 2: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3300 | ≡C-H Stretch (Acetylenic) | Strong, Sharp |
| ~2230 | C≡C Stretch (Alkyne) | Medium to Weak |
| 1600-1450 | C=C Stretch (Aromatic Ring) | Medium |
| 1350-1100 | C-F Stretch (Trifluoromethyl) | Strong, Broad |
| ~850-750 | C-H Bend (Aromatic, out-of-plane) | Strong |
Note: The C≡C stretching frequency is observed at 2230 cm⁻¹ in a known Sonogashira coupling product of this molecule, providing a strong reference point.[8]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides valuable information on the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺•): The molecular ion peak is observed at m/z = 238 , corresponding to the molecular weight of the compound.[5]
-
Key Fragments: Common fragmentation pathways for aromatic compounds involve the loss of stable neutral molecules or radicals. The prominent fragments observed are:
-
m/z = 219: Corresponds to the loss of a fluorine atom ([M-F]⁺).
-
m/z = 169: Represents the loss of a trifluoromethyl radical ([M-CF₃]⁺), a highly characteristic fragmentation for compounds bearing this group.[5]
-
Caption: Proposed primary fragmentation pathway in EI-MS.
Synthesis and Reactivity
The synthesis of this compound is most commonly achieved via a Sonogashira coupling reaction, a cornerstone of modern C-C bond formation.
Recommended Synthetic Protocol: Sonogashira Coupling
This procedure involves the palladium- and copper-catalyzed coupling of a suitable aryl halide with a protected or terminal alkyne. The most logical precursor is 1-bromo-3,5-bis(trifluoromethyl)benzene .[9]
Caption: General two-step synthesis workflow.
Detailed Experimental Protocol (Adapted from similar transformations):
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-3,5-bis(trifluoromethyl)benzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.02 eq).
-
Solvent and Reagent Addition: Add anhydrous and degassed solvent (e.g., THF or a mixture of THF/triethylamine). Add triethylamine (TEA, ~3.0 eq) as the base.
-
Alkyne Addition: Add ethynyltrimethylsilane (TMS-acetylene, ~1.2 eq) dropwise to the mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the mixture, filter through a pad of Celite to remove catalyst residues, and concentrate under reduced pressure. Purify the crude TMS-protected intermediate by column chromatography.
-
Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., methanol/DCM). Add a base such as potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF) and stir at room temperature until the TMS group is completely removed.
-
Final Purification: After workup (e.g., aqueous wash and extraction), purify the final product by column chromatography on silica gel to yield pure this compound.
Key Applications in Chemical Synthesis
The true value of this reagent lies in the synthetic versatility of its terminal alkyne, which serves as a handle for a variety of powerful coupling reactions.
A. Sonogashira Cross-Coupling Reactions
As a terminal alkyne, the compound is an excellent partner in further Sonogashira reactions, enabling the construction of complex conjugated systems. The electron-deficient nature of the aromatic ring enhances the reactivity of the alkyne C-H bond.
Workflow: Synthesis of an Aryl-Ethynyl-Quinoline Derivative [8]
Caption: Sonogashira coupling to form a complex heterocyclic system.
This reaction exemplifies its use in creating highly functionalized molecules relevant to medicinal chemistry and materials science, where quinoline scaffolds and conjugated systems are of significant interest.
B. Azide-Alkyne 'Click' Chemistry
The terminal alkyne is a perfect substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the premier example of "click chemistry." This reaction allows for the efficient and highly specific formation of a stable 1,4-disubstituted 1,2,3-triazole linker, a common isostere and pharmacophore in drug discovery.
Causality Behind Experimental Choice: The CuAAC reaction is chosen for its high yield, functional group tolerance, mild reaction conditions (often performed in aqueous or benign solvents), and straightforward purification. This makes it an ideal method for bioconjugation, polymer synthesis, and the rapid assembly of compound libraries for drug screening.
C. Polymer and Materials Science
The ability of the ethynyl group to participate in polymerization reactions makes this compound a valuable monomer for creating advanced fluorinated polymers. These materials are sought after for their:
-
High Thermal Stability: Resistance to degradation at elevated temperatures.
-
Chemical Inertness: Durability in harsh chemical environments.
-
Low Dielectric Constant: Utility in microelectronics.
-
Hydrophobicity: Application in specialty coatings and membranes.
Safety and Handling
Hazard Profile: this compound is classified as a flammable liquid and vapor.[5] It is reported to cause skin and eye irritation and may cause respiratory irritation.[5]
Table 3: GHS Hazard Information
| Code | Hazard Statement |
| H226 | Flammable liquid and vapor |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: Sigma-Aldrich Safety Data Sheet[5]
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Ground and bond container and receiving equipment to prevent static discharge.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8 °C.[1]
Conclusion
This compound is a powerful and enabling reagent for chemists across multiple disciplines. Its combination of a reactive alkyne handle with the stability and unique electronic properties conferred by the bis(trifluoromethyl)phenyl scaffold makes it an indispensable tool for constructing complex, high-performance molecules. A firm grasp of its properties, reactivity, and handling requirements allows researchers to fully exploit its potential in the synthesis of novel pharmaceuticals, advanced polymers, and functional organic materials.
References
- Zhao, S., Zhang, Y., Wu, R., Yin, K., Hong, X., & Zhao, D. (2023). Intermolecular trans-bis-silylation of terminal alkynes.
- Chen, S., Yin, K., Zhu, L., Cui, C., & Zhao, D. (2025). trans-Silaboration of Terminal Alkynes Enabled by Development of a New Si B Reagent.
- Royal Society of Chemistry.
- PubChem. This compound.
- Semantic Scholar.
- Beilstein Journal of Organic Chemistry.
- Supporting Information: TBAB-Catalyzed Cascade Reactions. Facile Synthesis of 1-Trifluoromethyl-3. [Link]
- Chemistry LibreTexts.
- Gelest. Cross-Coupling of Alkynylsilanes. Gelest. [Link]
- ResearchGate. ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene.
- Chemistry LibreTexts. Sonogashira Coupling. LibreTexts. [Link]
- University of Illinois.
Sources
- 1. trans-Silaboration of Terminal Alkynes Enabled by Development of a New Si─B Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemimpex.com [chemimpex.com]
- 4. rsc.org [rsc.org]
- 5. This compound | C10H4F6 | CID 1512607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 88444-81-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. nbinno.com [nbinno.com]
1-Ethynyl-3,5-bis(trifluoromethyl)benzene synonyms and alternative names
An In-depth Technical Guide to 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
Introduction: A Versatile Building Block in Modern Chemistry
This compound is a highly specialized organofluorine compound that has garnered significant attention from the scientific community. Its unique molecular architecture, characterized by a rigid phenylacetylene core flanked by two sterically demanding and highly electronegative trifluoromethyl (-CF3) groups, imparts a remarkable combination of properties. This guide provides an in-depth exploration of this compound, offering critical insights for researchers, chemists, and professionals in drug development and material science.
The strategic placement of the trifluoromethyl groups is central to the compound's utility. These groups are well-established bioisosteres in medicinal chemistry and powerful modulators in material science. They significantly enhance metabolic stability, binding affinity, lipophilicity, and thermal stability of parent molecules.[1][2] The terminal ethynyl (alkyne) group serves as a versatile chemical handle, readily participating in a wide array of transformations such as cross-coupling reactions, cycloadditions (including "click chemistry"), and polymerizations.[1][2] This dual functionality makes this compound an invaluable intermediate for the synthesis of complex pharmaceuticals, agrochemicals, and advanced functional materials, including organic electronics and specialty polymers.[1][2]
Nomenclature and Chemical Identifiers
Precise identification of chemical compounds is paramount for reproducible research and clear communication. This compound is known by several synonyms and is cataloged under various internationally recognized identifiers.
Table 1: Synonyms and Alternative Names
| Synonym | Source |
| 3,5-Bis(trifluoromethyl)phenylacetylene | [3][4][5][6] |
| 3',5'-Bis(trifluoromethyl)phenyl acetylene | [7] |
Table 2: Key Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 88444-81-9 | [1][3][8] |
| PubChem CID | 1512607 | [1][9] |
| EC Number | 627-020-8 | [9] |
| MDL Number | MFCD01861850 | [1][8] |
| UN Number | 1993 | [3] |
| Molecular Formula | C₁₀H₄F₆ | [1][3][9] |
| Molecular Weight | 238.13 g/mol | [1][3][9] |
| InChI | 1S/C10H4F6/c1-2-6-3-7(9(11,12)13)5-8(4-6)10(14,15)16/h1,3-5H | [8][9] |
| InChIKey | MAHIBRPXUPUAIF-UHFFFAOYSA-N | [8][9] |
| Canonical SMILES | C1=C(C=C(C=C1C#C)C(F)(F)F)C(F)(F)F | [8] |
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of a compound dictate its handling, reaction conditions, and potential applications. The properties of this compound are summarized below.
Table 3: Physicochemical Data
| Property | Value | Source |
| Appearance | Colorless to light yellow/orange clear liquid | [1][10] |
| Boiling Point | 147-148 °C (at 760 mmHg) | [4][6][8] |
| 74 °C (at 60 mmHg) | [1] | |
| Density | 1.346 g/mL at 25 °C | [4][6][8] |
| Refractive Index (n20/D) | 1.4230 | [4][8] |
| Flash Point | 44.44 °C (112.0 °F) - closed cup | [8] |
| Purity (Typical) | >98.0% (GC) | [1][10] |
Core Applications and Scientific Rationale
The utility of this compound stems from the synergistic interplay between its trifluoromethyl and ethynyl functionalities.
-
Pharmaceutical and Agrochemical Synthesis: The -CF3 groups enhance the metabolic stability and cell membrane permeability of drug candidates. The ethynyl group allows for the facile introduction of this fluorinated moiety into complex molecular scaffolds via reactions like the Sonogashira coupling, enabling the rapid generation of compound libraries for screening.[1]
-
Material Science: In material science, the compound serves as a monomer or cross-linking agent for creating fluorinated polymers.[6] These materials often exhibit high thermal stability, chemical resistance, and specific electronic properties, making them suitable for organic electronics (OLEDs, OFETs) and high-performance coatings.[2]
-
Chemical Probes: The inherent luminescence of some of its derivatives makes it a candidate for developing chemical probes to study biological systems, such as protein-ligand interactions.[7]
Synthetic Protocol: Desilylation of a Silyl-Protected Precursor
A common and efficient laboratory-scale synthesis involves the desilylation of a trimethylsilyl (TMS)-protected precursor. The TMS group is a widely used protecting group for terminal alkynes due to its stability and ease of removal under mild conditions.
Causality Behind Experimental Choices:
-
Precursor: (3,5-Bis(trifluoromethyl)phenylethynyl)trimethylsilane is used as the starting material because the TMS group effectively protects the reactive terminal alkyne during prior synthetic steps, preventing unwanted side reactions.
-
Solvent System: A mixture of methanol and chloroform is employed. Chloroform ensures the solubility of the lipophilic starting material, while methanol is required for the reaction mechanism involving the base.
-
Base: Potassium carbonate (K₂CO₃) is chosen as a mild, inexpensive base. It is strong enough to facilitate the cleavage of the silicon-carbon bond in the presence of methanol but not so harsh as to cause degradation of the product.
-
Temperature: The reaction is run at room temperature, which is sufficient for the reaction to proceed to completion without requiring heating, thus conserving energy and minimizing the risk of side reactions.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (3,5-bis(trifluoromethyl)phenylethynyl)trimethylsilane (1.0 equivalent) in a 1:1 mixture of methanol and chloroform.
-
Initiation: To this stirring solution, add potassium carbonate (0.2 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Allow the reaction mixture to stir overnight at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.
-
Workup: Upon completion, remove the solvents by rotary evaporation under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a non-polar eluent such as hexanes, to yield the pure this compound.[5]
Chemical Structure and Logic Diagram
A visual representation of the molecule is essential for understanding its steric and electronic properties.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETYLENE - Safety Data Sheet [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETYLENE | 88444-81-9 [chemicalbook.com]
- 6. 88444-81-9 | 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETYLENE [fluoromart.com]
- 7. 3',5'-Bis(trifluoromethyl)phenyl acetylene | 88444-81-9 | FB87014 [biosynth.com]
- 8. This compound 97 88444-81-9 [sigmaaldrich.com]
- 9. This compound | C10H4F6 | CID 1512607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-エチニル-3,5-ビス(トリフルオロメチル)ベンゼン | this compound | 88444-81-9 | 東京化成工業株式会社 [tcichemicals.com]
An In-depth Technical Guide to the NMR Spectral Data of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
Abstract
This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 1-Ethynyl-3,5-bis(trifluoromethyl)benzene. In the absence of a complete, published experimental spectrum, this document synthesizes data from analogous compounds and fundamental NMR principles to offer a robust, predictive interpretation of the ¹H and ¹³C NMR spectra. This guide is intended for researchers, scientists, and professionals in drug development who utilize fluorinated aromatic compounds and require a deep understanding of their structural characterization by NMR spectroscopy.
Introduction: The Structural Significance of this compound
This compound is a valuable building block in medicinal chemistry, materials science, and organic synthesis.[1] Its utility stems from the presence of two key functional groups: a terminal alkyne, which readily participates in a variety of coupling reactions such as "click" chemistry, and two trifluoromethyl groups on the aromatic ring.[2] These trifluoromethyl groups significantly influence the electronic properties of the molecule, enhancing its metabolic stability and altering its lipophilicity, which are crucial parameters in drug design.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For a compound like this compound, NMR provides critical information about the electronic environment of each proton and carbon atom, confirming the substitution pattern and the integrity of the functional groups. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation of chemical shifts and coupling constants.
Predicted NMR Spectral Data
The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy, including the effects of electron-withdrawing substituents and the anisotropy of the alkyne group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton (H) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 (Ethynyl) | ~3.4 | Singlet (s) | N/A |
| H-2, H-6 (Aromatic) | ~7.9 | Singlet (s) or very finely split multiplet | Small (meta coupling to H-4) |
| H-4 (Aromatic) | ~7.8 | Singlet (s) or very finely split multiplet | Small (meta coupling to H-2, H-6) |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon (C) | Predicted Chemical Shift (δ, ppm) | Multiplicity (in proton-coupled spectrum) | Predicted C-F Coupling (J, Hz) |
| C≡CH | ~82 | Doublet | |
| C≡CH | ~80 | Singlet | |
| C-1 | ~124 | Multiplet | |
| C-2, C-6 | ~132 | Doublet of quartets | ³J(C,F) ≈ 4-5 Hz |
| C-3, C-5 | ~132 | Quartet | ²J(C,F) ≈ 30-35 Hz |
| C-4 | ~123 | Doublet of triplets | ⁴J(C,F) ≈ 3-4 Hz |
| CF₃ | ~123 | Quartet | ¹J(C,F) ≈ 270-275 Hz |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended. This protocol is designed to ensure accurate chemical shift determination and resolution of coupling patterns.
3.1. Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[3]
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
3.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially for resolving the aromatic region.
-
Tuning and Shimming: The probe should be tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') for a standard spectrum. A proton-coupled sequence can be used to observe C-H couplings.
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus has a low natural abundance.
-
3.3. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks. Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference the ¹³C spectrum to the residual CDCl₃ signal at 77.16 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum.
Structural Visualization and NMR Assignment
The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the NMR data tables.
Caption: Molecular structure of this compound with atom numbering.
In-depth Interpretation of the NMR Spectra
5.1. ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple, with three distinct signals.
-
Ethynyl Proton (H-1): The proton of the terminal alkyne is predicted to appear as a singlet at approximately 3.4 ppm. The chemical shift of acetylenic protons is influenced by the magnetic anisotropy of the triple bond, which creates a shielding cone along the bond axis.[4] This shielding effect results in an upfield shift compared to vinylic or aromatic protons.
-
Aromatic Protons (H-2, H-4, H-6): The three aromatic protons are in different chemical environments. Due to the symmetry of the molecule, H-2 and H-6 are chemically equivalent. The trifluoromethyl (-CF₃) groups are strongly electron-withdrawing, which deshields the adjacent aromatic protons.[5] Therefore, the signals for the aromatic protons are expected to appear downfield. The proton at the C-4 position (H-4) is para to the ethynyl group and meta to the two -CF₃ groups. The protons at the C-2 and C-6 positions are ortho to the ethynyl group and ortho to one -CF₃ group and meta to the other. This will result in two distinct signals in the aromatic region, likely appearing as sharp singlets or very finely split multiplets due to small meta-coupling constants (typically < 3 Hz).[6][7] The signals are predicted to be around 7.8-7.9 ppm.
5.2. ¹³C NMR Spectrum
The ¹³C NMR spectrum provides more detailed structural information, with distinct signals for each carbon atom.
-
Alkynyl Carbons (C≡CH and C≡CH): The sp-hybridized carbons of the alkyne typically resonate in the range of 65-90 ppm.[8][9] The terminal alkyne carbon (C≡CH) is expected around 82 ppm, while the internal alkyne carbon (C≡CH) is predicted to be around 80 ppm. In a proton-coupled spectrum, the terminal alkyne carbon would appear as a doublet due to coupling with the attached proton.
-
Aromatic Carbons:
-
C-1: The carbon atom attached to the ethynyl group (C-1) is expected to have a chemical shift of around 124 ppm.
-
C-2, C-6: These carbons, ortho to the ethynyl group, are predicted to be around 132 ppm. They will show coupling to the fluorine atoms of the adjacent -CF₃ group (³J(C,F) of about 4-5 Hz), appearing as quartets in a high-resolution spectrum.
-
C-3, C-5: The carbons bearing the trifluoromethyl groups are significantly deshielded and will appear as quartets due to coupling with the three fluorine atoms (²J(C,F) of approximately 30-35 Hz).[10] Their chemical shift is predicted to be around 132 ppm.
-
C-4: This carbon, para to the ethynyl group, is expected around 123 ppm. It will exhibit coupling to the fluorine atoms of both -CF₃ groups (⁴J(C,F) of about 3-4 Hz), likely appearing as a triplet of quartets, which may simplify to a triplet in a standard spectrum.
-
-
Trifluoromethyl Carbons (CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to the large one-bond coupling to the three fluorine atoms (¹J(C,F) of approximately 270-275 Hz).[3] Its chemical shift is predicted to be around 123 ppm.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. The provided data and interpretations, based on established NMR principles and data from analogous compounds, serve as a valuable resource for the structural verification and characterization of this important synthetic building block. The experimental protocol outlined will enable researchers to acquire high-quality spectral data for their samples. A thorough understanding of the NMR characteristics of this molecule is crucial for ensuring its purity and for its effective application in research and development.
References
- Alkynes - OpenOChem Learn. (n.d.).
- 13C NMR Chemical Shifts - Oregon State University. (n.d.).
- chemical shift of functional groups in 13C NMR spectroscopy - YouTube. (2022, October 7).
- 13C Carbon NMR Spectroscopy - Chemistry Steps. (n.d.).
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - MDPI. (2021, September 1).
- ¹H NMR spectra for (a) tris[3,5-bis(trifluoromethyl)phenyl]borane... - ResearchGate. (n.d.).
- The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC - NIH. (2016, May 1).
- 12: 1H-NMR spectrum of 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea (TU) in CDCl3 (500 MHz). - ResearchGate. (n.d.).
- 13-C NMR Chemical Shift Table.pdf. (n.d.).
- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC - NIH. (2019, June 1).
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). (2020, January 28).
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - NIH. (2016, October 1).
- (PDF) Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series - ResearchGate. (2006, May 1).
- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2019, June 1).
- Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - NIH. (2017, March 1).
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
- 20.3: Predicting a 1H-NMR Spectrum From The Structure - Chemistry LibreTexts. (2020, April 29).
- 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (1976).
- Supplementary Information for - Semantic Scholar. (n.d.).
- 14.5: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2023, December 9).
- 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides | Request PDF - ResearchGate. (2023, August 5).
- How to Analyze Chemical Shift in the Aromatic Region (1H NMR) - YouTube. (2021, October 6).
- Measurement of Long Range C H Coupling Constants. (2012, August 17).
- Explain the relative chemical shifts of the benzene ring protons in Figure 14.18. - Pearson. (n.d.).
- Short Summary of 1H-NMR Interpretation. (n.d.).
- Supporting information - The Royal Society of Chemistry. (n.d.).
- This compound | C10H4F6 | CID 1512607 - PubChem. (n.d.).
- 1H NMR Coupling Constants - Organic Chemistry Data. (n.d.).
- Supporting Information TBAB-Catalyzed Cascade Reactions: Facile Synthesis of 1-Trifluoromethyl-3. (n.d.).
- An Investigation of Long-range Proton–Proton Coupling Constants in Phenylacetylene Derivatives - ResearchGate. (2023, August 6).
- An Investigation of Long-range Proton–Proton Coupling Constants in Phenylacetylene Derivatives - Canadian Science Publishing. (1972, May 15).
- Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. (n.d.).
- Supporting Information for - The Royal Society of Chemistry. (n.d.).
- 3 - BJOC - Search Results. (n.d.).
- 1,4-Bis[(3,5-dimethoxyphenyl)ethynyl]benzene - PMC. (2010, October 20).
Sources
- 1. zhou.apm.ac.cn [zhou.apm.ac.cn]
- 2. biophysics.org [biophysics.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Alkynes | OpenOChem Learn [learn.openochem.org]
- 9. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 10. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Electronic Effects of Bis(Trifluoromethyl) Groups on the Benzene Ring
For: Researchers, scientists, and drug development professionals
Abstract
The introduction of trifluoromethyl (CF₃) groups onto aromatic systems represents a cornerstone of modern medicinal and materials chemistry. Renowned for its profound impact on molecular properties, the CF₃ group is one of the most powerful electron-withdrawing substituents used in organic chemistry.[1] This guide provides a comprehensive technical analysis of the electronic consequences of attaching two trifluoromethyl groups to a benzene ring. We will deconstruct the synergistic interplay of their inductive and resonance effects, quantify their influence on chemical reactivity in both electrophilic and nucleophilic aromatic substitution reactions, detail their spectroscopic signatures, and explore their applications in rational drug design and advanced materials. This document is intended to serve as a detailed reference, bridging fundamental principles with practical, field-proven insights and methodologies.
The Trifluoromethyl Group: An Electronic Powerhouse
The trifluoromethyl group's unique properties stem from the extreme electronegativity of its three fluorine atoms. This arrangement dictates its electronic character, which is dominated by a potent inductive effect.
-
Inductive Effect (-I): The primary electronic influence of the CF₃ group is its strong electron withdrawal through the sigma (σ) bond framework.[2] The fluorine atoms polarize the C-F bonds, which in turn polarizes the C-C bond connecting the group to the benzene ring, drawing electron density away from the aromatic system. This effect is significantly more pronounced than that of a single fluorine atom or even a nitro group.[3]
-
Resonance and Hyperconjugation: Unlike halogen substituents such as -F or -Cl, which possess lone pairs and can donate electron density to the π-system via a +R effect, the CF₃ group has no such capability.[2] Instead, it is considered to exhibit a weak electron-withdrawing resonance effect, often attributed to negative hyperconjugation, where the π-electrons of the ring can delocalize into the low-lying σ* anti-bonding orbitals of the C-F bonds. For practical purposes, its electronic character is overwhelmingly defined by the -I effect.
The cumulative result of these properties is a substituent that profoundly reduces the electron density of the benzene ring, a feature that is amplified when two such groups are present.
A Duality in Reactivity: The Impact of Bis-Trifluoromethyl Substitution
The presence of two strongly deactivating CF₃ groups renders the benzene ring extremely electron-poor. This has a dichotomous effect on its reactivity, strongly suppressing electrophilic attack while simultaneously activating the ring for nucleophilic substitution.
Deactivation and Regioselectivity in Electrophilic Aromatic Substitution (EAS)
A benzene ring bearing two CF₃ groups is exceptionally resistant to electrophilic aromatic substitution (EAS).[3] The reaction rate for the nitration of (trifluoromethyl)benzene is approximately 40,000 times slower than that of benzene itself; this deactivation is compounded in bis-substituted analogues.[4] This occurs because the electron-poor ring is a much weaker nucleophile to attack the incoming electrophile (E⁺).[2]
The mechanism of EAS proceeds through a high-energy carbocation intermediate known as an arenium ion or sigma complex.[5][6] The electron-withdrawing CF₃ groups destabilize this positively charged intermediate, raising the activation energy of the reaction.
Directing Effects: A single CF₃ group is a strong meta-director.[2][3][4] This can be explained by examining the resonance structures of the arenium ion intermediate.
-
Ortho/Para Attack: When the electrophile adds to the ortho or para position, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the CF₃ group. This is an extremely unfavorable situation, as the powerful inductive effect of the CF₃ group intensifies the positive charge, severely destabilizing the intermediate.[2][4]
-
Meta Attack: In contrast, meta attack ensures that the positive charge is never located on the carbon bearing the CF₃ substituent.[2] While all positions are deactivated, the intermediates for meta substitution are the "least destabilized," making this the favored pathway.
For bis(trifluoromethyl)benzenes , the directing effects are additive. For example, in the electrophilic substitution of 1,3-bis(trifluoromethyl)benzene , the incoming electrophile is directed to the 5-position, which is meta to both CF₃ groups. The 2-, 4-, and 6-positions are all highly disfavored due to ortho/para destabilization.
Activation in Nucleophilic Aromatic Substitution (SNAr)
Conversely, the same electronic properties that hinder EAS powerfully activate an appropriately substituted ring towards nucleophilic aromatic substitution (SNAr). For this reaction to occur, two conditions must be met:
-
The ring must be substituted with one or more powerful electron-withdrawing groups.
-
The ring must contain a good leaving group (typically a halide).
The SNAr mechanism proceeds via an addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[7] The bis(trifluoromethyl) groups excel at stabilizing this negative charge, lowering the activation energy for its formation.[7] This stabilization is most effective when the CF₃ groups are positioned ortho and/or para to the leaving group, as this allows the negative charge to be delocalized onto the carbons bearing the electron-withdrawing substituents.
Quantitative and Spectroscopic Analysis
The profound electronic effects of bis(trifluoromethyl) groups are quantifiable through physical organic parameters and observable via spectroscopic techniques.
Hammett Substituent Constants
The Hammett equation (log(K/K₀) = σρ) is a powerful tool for quantifying the electronic influence of substituents on reaction rates and equilibria.[8][9] The substituent constant, sigma (σ), is a measure of the electronic effect of a substituent. Electron-withdrawing groups have positive σ values.[9]
The CF₃ group has one of the largest positive σ values among common substituents, indicating its exceptional electron-withdrawing strength. While a comprehensive table for every bis-substituted isomer is complex, the values for a single CF₃ group provide a strong baseline. The effect of a second group is generally considered to be additive, further increasing the electron deficiency of the system.
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Data Source |
| -CF₃ | 0.43 | 0.54 | [10] |
| -NO₂ | 0.71 | 0.78 | [10] |
| -CN | 0.56 | 0.66 | [10] |
| -Cl | 0.37 | 0.23 | [10] |
| -CH₃ | -0.07 | -0.17 | [10] |
NMR Spectroscopy
NMR spectroscopy is an indispensable tool for characterizing bis(trifluoromethyl)benzene derivatives.
-
¹H NMR: The strong deshielding effect causes the aromatic protons to appear significantly downfield compared to benzene (δ ~7.26 ppm).
-
¹³C NMR: The carbon atoms attached to the CF₃ groups show characteristic quartets due to ¹J(C,F) coupling (typically ~270-280 Hz). Other ring carbons also exhibit smaller couplings.
-
¹⁹F NMR: This is the most informative technique. The ¹⁹F nucleus is 100% abundant and highly sensitive.[11] The ¹⁹F chemical shift is extremely sensitive to the electronic environment, making it an excellent probe for studying substituent effects.[12][13] For example, the ¹⁹F chemical shift of 1,3-bis(trifluoromethyl)benzene is approximately -63 to -64 ppm relative to CFCl₃.[14] Small variations in this shift can provide rich information about intermolecular interactions and changes in electronic distribution.
Applications in Drug Design and Materials Science
The unique electronic profile of the bis(trifluoromethyl)phenyl moiety makes it a "privileged" structural motif in several fields.
Medicinal Chemistry
In drug development, this group is strategically employed to fine-tune the properties of bioactive molecules.[1]
-
Metabolic Stability: The C-F bond is exceptionally strong. Introducing CF₃ groups can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing a drug's half-life and bioavailability.[1]
-
Lipophilicity and Permeability: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes.[1][15]
-
Binding Affinity: The strong dipole moment and electron-withdrawing nature of the group can lead to favorable interactions with protein targets, such as dipole-dipole interactions or non-classical hydrogen bonds.
Several FDA-approved drugs incorporate the bis(trifluoromethyl)phenyl group, leveraging these beneficial properties.[16][17][18]
| Drug | Therapeutic Class | Role of Bis(CF₃)phenyl Moiety |
| Dutasteride | 5α-Reductase Inhibitor | Enhances binding affinity and metabolic stability. |
| Selinexor | XPO1 Inhibitor (Oncology) | Key structural component for target engagement.[16][17] |
| Aprepitant | NK1 Receptor Antagonist | Contributes to high receptor affinity and oral bioavailability. |
Advanced Materials
The thermal and chemical stability imparted by the bis(trifluoromethyl) groups makes these compounds valuable building blocks for high-performance materials.[19] They are used in the synthesis of specialty polymers, liquid crystals, and as components in organic light-emitting diodes (OLEDs), where their electronic properties can be used to tune emission characteristics.[20]
Experimental Methodologies
Trustworthy protocols are the foundation of scientific integrity. The following sections detail validated methodologies for the synthesis and characterization of these important compounds.
Protocol: Synthesis of 1,4-Bis(trifluoromethyl)benzene
This protocol describes a modern copper-catalyzed trifluoromethylation of 1,4-diiodobenzene using (trifluoromethyl)trimethylsilane (TMSCF₃, the Ruppert-Prakash reagent).[21]
Workflow Diagram:
Step-by-Step Procedure:
-
Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 1,4-diiodobenzene (330 mg, 1.0 mmol, 1.0 equiv), copper(I) iodide (CuI, 19 mg, 0.1 mmol, 10 mol%), and 1,10-phenanthroline (18 mg, 0.1 mmol, 10 mol%).
-
Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the tube under high vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[21]
-
Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) via syringe. Stir the suspension, then add (trifluoromethyl)trimethylsilane (TMSCF₃, 0.37 mL, 2.5 mmol, 2.5 equiv) dropwise via syringe.
-
Reaction: Immerse the Schlenk tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe), quenching with water, extracting with ethyl acetate, and analyzing by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the starting material is consumed, remove the tube from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and pour it into a separatory funnel containing 20 mL of water.
-
Extraction: Separate the layers. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil by silica gel column chromatography (eluting with hexanes) to yield 1,4-bis(trifluoromethyl)benzene as a colorless liquid.
Protocol: Characterization by ¹⁹F NMR Spectroscopy
Step-by-Step Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified bis(trifluoromethyl)benzene sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Lock and shim the spectrometer on the deuterium signal of the solvent.
-
Tune the ¹⁹F probe.
-
Use a standard single-pulse experiment. A common reference standard is external CFCl₃ (δ = 0 ppm) or an internal standard like trifluorotoluene.
-
-
Acquisition Parameters:
-
Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure the signal is captured.
-
Pulse Angle: Use a 30-45° pulse angle to ensure quantitative results if needed, or a 90° pulse for maximum signal in a single scan.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.
-
Number of Scans: Due to the high sensitivity of ¹⁹F, 16-64 scans are often adequate for a concentrated sample.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the known chemical shift of the standard. The expected signal for bis(trifluoromethyl)benzene isomers will be a singlet in the range of δ -62 to -65 ppm.
Conclusion
The placement of two trifluoromethyl groups on a benzene ring creates a molecular scaffold with a distinct and powerful electronic character. The dominance of the -I effect results in an extremely electron-deficient aromatic system. This electronic nature manifests as a duality in chemical reactivity: profound deactivation towards electrophilic attack and potent activation for nucleophilic aromatic substitution. These predictable effects, quantifiable by Hammett parameters and observable via NMR spectroscopy, have made the bis(trifluoromethyl)phenyl motif an invaluable tool for scientists. Its strategic incorporation in pharmaceuticals has led to more stable and effective drugs, while its use in materials science continues to enable the development of novel high-performance materials. A thorough understanding of these core principles is essential for any researcher aiming to leverage this unique substituent in their work.
References
- Nair, A. S., Singh, A. K., Kumar, A., Kumar, S., Sukumaran, S., Koyiparambath, V. P., Pappachen, L. K., Rangarajan, T. M., Kim, H., & Mathew, B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]
- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
- ResearchGate. (2022). Representative examples of trifluoromethyl phenyl-containing approved drugs. [Link]
- LibreTexts. (2023). 15.
- Royal Society of Chemistry. (n.d.).
- SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene - Optional[19F NMR] - Chemical Shifts. [Link]
- Kitevski, J. L., & Alexandrescu, A. T. (2014). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 58(1), 1–7. [Link]
- ResearchGate. (n.d.). Structures and names of trifluromethyl group containing FDA-approved drugs. [Link]
- University of Wisconsin System. (n.d.).
- National Center for Biotechnology Information. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
- YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). [Link]
- Yu, J. X., & Gonzalez, F. M. (2014). New Frontiers and Developing Applications in 19F NMR. Annual reports on NMR spectroscopy, 81, 1–67. [Link]
- Durham University. (n.d.).
- Campodónico, P. R., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 641. [Link]
- Wikipedia. (n.d.).
- Wikipedia. (n.d.).
- Prakash, G. K. S., et al. (2012). Protolytic defluorination of trifluoromethyl-substituted arenes. Beilstein journal of organic chemistry, 8, 1862–1867. [Link]
- Christensen, M., et al. (2019). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical science, 10(28), 6945–6952. [Link]
- YouTube. (2021). 27.04 A Survey of Hammett Substituent Constants. [Link]
- University of California, Davis. (n.d.).
- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. [Link]
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
- Royal Society of Chemistry. (2020). 1,4-Bis(trifluoromethyl)benzene as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence: experimental and computational guidance. Journal of Materials Chemistry C, 8(30), 10425-10438. [Link]
- MDPI. (2024).
- LibreTexts. (2021). 4.
- Galabov, B., et al. (2021). Arenium ions are not obligatory intermediates in electrophilic aromatic substitution. Proceedings of the National Academy of Sciences, 118(32), e2105641118. [Link]
- ResearchGate. (n.d.). The Trifluoromethylating Sandmeyer Reaction: A Method for Transforming C-N into C-CF3. [Link]
- National Center for Biotechnology Information. (2021).
- PubMed. (2010). Hyperaromatic stabilization of arenium ions. Journal of the American Chemical Society, 132(49), 17502–17510. [Link]
- National Center for Biotechnology Information. (2019).
- SlidePlayer. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 10. homepages.bluffton.edu [homepages.bluffton.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. scienceopen.com [scienceopen.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. 1,4-Bis(trifluoromethyl)benzene as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence: experimental and computational guidance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Solubility and Stability of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene for Researchers and Drug Development Professionals
Abstract
1-Ethynyl-3,5-bis(trifluoromethyl)benzene is a key building block in modern medicinal chemistry and materials science, prized for the unique physicochemical properties imparted by its trifluoromethyl and ethynyl functionalities. This guide provides an in-depth analysis of the solubility and stability of this compound, offering a framework for its effective use in research and development. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established principles of physical organic chemistry and provides robust, field-proven methodologies for its characterization.
Introduction: The Molecular Architecture and Its Implications
This compound, with the chemical formula C₁₀H₄F₆ and a molecular weight of 238.13 g/mol , is a colorless to light yellow liquid at room temperature.[1][2][3][4] Its structure, featuring a phenylacetylene core symmetrically substituted with two highly electronegative trifluoromethyl (CF₃) groups, is the primary determinant of its chemical behavior.
The trifluoromethyl groups are potent electron-withdrawing groups, significantly influencing the electron density of the aromatic ring and the acidity of the ethynyl proton.[5][6] This electronic modification leads to enhanced thermal and chemical stability, making it a valuable component in the synthesis of advanced polymers and pharmaceuticals.[1][6] The terminal alkyne provides a versatile handle for a variety of chemical transformations, most notably "click" chemistry and Sonogashira coupling reactions.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 88444-81-9 | [1][2][4] |
| Molecular Formula | C₁₀H₄F₆ | [1][4] |
| Molecular Weight | 238.13 g/mol | [1][2][4] |
| Appearance | Colorless to light yellow to light orange clear liquid | [1] |
| Boiling Point | 147-148 °C (lit.) | [2] |
| Density | 1.346 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.4230 (lit.) | [2] |
Solubility Profile: A Predictive Analysis
While specific quantitative solubility data for this compound is not widely published, a reliable qualitative assessment can be made based on its molecular structure and the established principles of "like dissolves like." The presence of two trifluoromethyl groups renders the molecule significantly nonpolar and lipophilic, while also introducing a degree of "fluorophilicity."
Expected Solubility in Common Laboratory Solvents:
-
High Solubility: Expected in nonpolar organic solvents such as hexane, heptane, and toluene. Also likely to be highly soluble in moderately polar aprotic solvents like dichloromethane (DCM), diethyl ether, and ethyl acetate.
-
Moderate to Good Solubility: Expected in polar aprotic solvents such as tetrahydrofuran (THF), acetone, and acetonitrile.
-
Low to Negligible Solubility: Expected in highly polar protic solvents, particularly water. The hydrophobic nature of the bis(trifluoromethyl)phenyl group will dominate, leading to very poor aqueous solubility. Limited solubility may be observed in lower alcohols like methanol and ethanol.
The following diagram illustrates the anticipated solubility profile based on solvent polarity.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 97 88444-81-9 [sigmaaldrich.com]
- 3. This compound | C10H4F6 | CID 1512607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Illuminating the Performance of Electron Withdrawing Groups in Halogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
fundamental reactions involving 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
An In-depth Technical Guide: Fundamental Reactions and Applications of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
Introduction: A Molecule Defined by Duality
This compound (CAS 88444-81-9) is a specialized aromatic compound engineered for high-performance applications in research and development.[1] Its structure is deceptively simple, yet it embodies a powerful duality of reactivity and stability that makes it an indispensable building block in modern chemistry.[1] At its core are two key features: a terminal alkyne (ethynyl group), which serves as a highly versatile handle for carbon-carbon bond formation, and two trifluoromethyl (-CF3) groups positioned at the meta positions of the benzene ring.[2]
The presence of the two potent electron-withdrawing -CF3 groups profoundly influences the molecule's character.[3] These groups enhance the compound's overall chemical and thermal stability while simultaneously modulating the reactivity of the ethynyl group, making it an ideal precursor for a wide array of chemical transformations.[1][4][3] This guide elucidates the core reactions involving this unique reagent, providing both the theoretical underpinnings and practical, field-proven protocols for its application in cross-coupling, cycloaddition, and polymerization reactions. Its utility spans the synthesis of advanced polymers, organic electronics, and the development of novel pharmaceutical candidates.[1][4]
Palladium-Catalyzed Sonogashira Cross-Coupling
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction, catalyzed by a palladium complex with a copper(I) co-catalyst, is exceptionally effective for this compound due to the molecule's terminal alkyne functionality.[6][7]
Mechanistic Rationale
The reaction proceeds through two interconnected catalytic cycles.[5]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl/vinyl halide (R-X) bond to form a Pd(II) complex.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a mild base (typically an amine) to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.[7]
-
Transmetalation: The copper acetylide then transfers the acetylide group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (a disubstituted alkyne) and regenerate the active Pd(0) catalyst.[7]
The electron-withdrawing nature of the bis(trifluoromethyl)phenyl moiety can increase the acidity of the alkyne's terminal proton, facilitating the formation of the copper acetylide and thereby promoting efficient entry into the catalytic cycle.
Representative Sonogashira Couplings
The versatility of this compound is demonstrated by its successful coupling with various aryl halides under standard Sonogashira conditions.
| Partner (Aryl Halide) | Catalyst System | Base | Solvent | Yield | Reference |
| 2-Chloroquinoline-3-carbaldehyde | PdCl₂(PPh₃)₂ / PPh₃ | Triethylamine (TEA) | CH₃CN | 88% | [8] |
| 1-Iodo-4-nitrobenzene | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | High | [9] (protocol adapted) |
| 1,3,5-Tribromobenzene | PdCl₂(PPh₃)₂ / CuI | Triethylamine (TEA) | Toluene/Water | Moderate to Good | [10] (methodology) |
| Aryl Bromides | Pd(PPh₃)₄ / CuI | Triethylamine (TEA) | Dioxane | Good to Excellent | [11] (general method) |
Experimental Protocol: Synthesis of 2-((3,5-bis(trifluoromethyl)phenyl)ethynyl)quinoline-3-carbaldehyde[9]
-
Materials:
-
This compound (1.05 eq., 0.52 mmol)
-
2-Chloroquinoline-3-carbaldehyde (1.0 eq., 0.50 mmol)
-
Palladium(II) chloride (PdCl₂, 4 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Triethylamine (TEA, 2.0 eq., 1.0 mmol)
-
Anhydrous acetonitrile (CH₃CN, 4 mL)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloroquinoline-3-carbaldehyde, PdCl₂, and PPh₃.
-
Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.
-
Add anhydrous acetonitrile via syringe, followed by triethylamine.
-
Add this compound via syringe.
-
Stir the reaction mixture under the inert atmosphere at 80 °C for 2 hours, or until completion as monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate it in vacuo.
-
Purify the resulting residue by column chromatography on silica gel (hexane:ethyl acetate) to afford the desired product as a yellow solid.
-
Azide-Alkyne Cycloaddition (Click Chemistry)
"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[12][13] The premier example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a 1,3-dipolar cycloaddition that efficiently joins an azide and a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole ring.[13][14][15] this compound is an ideal alkyne component for this transformation.
Causality and Advantages
The CuAAC reaction is valued for its exceptional reliability and bioorthogonality, as neither the azide nor the alkyne group is commonly found in biological systems.[15] The reaction proceeds under mild conditions, often in aqueous or benign organic solvents, and is tolerant of a vast range of functional groups, eliminating the need for complex protecting group strategies.[12][14] The resulting triazole linker is not merely a passive connector; it is a stable, aromatic moiety that can participate in hydrogen bonding and dipole interactions, making it a valuable scaffold in drug discovery and materials science.[12]
Experimental Protocol: Synthesis of a 1,4-Disubstituted-1,2,3-Triazole
(This protocol is adapted from a procedure for a structurally similar compound, 1-ethynyl-4-(trifluoromethyl)benzene)[9]
-
Materials:
-
This compound (1.0 eq., 1 mmol)
-
Benzyl azide (1.15 eq., 1.15 mmol)
-
Copper(I) iodide (CuI, 1 mol%, 0.01 mmol)
-
Triethylamine (10 mol%, 0.1 mmol)
-
Cyrene™ or other suitable solvent (e.g., THF/H₂O, DMSO) (2.5 mL)
-
Screw-cap vial or round-bottom flask
-
-
Procedure:
-
In a screw-cap vial, dissolve this compound and benzyl azide in the chosen solvent.
-
To the stirred solution, add triethylamine followed by copper(I) iodide.
-
Seal the vial and stir the reaction mixture at 30 °C for 12 hours or until completion is confirmed by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by silica gel chromatography to yield the pure 1-(3,5-bis(trifluoromethyl)phenyl)-4-phenyl-1H-1,2,3-triazole.
-
Polymerization and Materials Science Applications
The terminal ethynyl group of this compound also serves as a polymerizable unit. While less reactive in polymerization than vinyl groups, alkynes can be used to synthesize specialty polymers with unique properties.[16] The incorporation of the bis(trifluoromethyl)phenyl moiety imparts significant advantages to the resulting materials.
Impact of Fluorination on Material Properties
The strategic inclusion of -CF3 groups is a well-established method for enhancing material performance.[3]
-
Thermal and Chemical Stability: The high strength of the C-F bond significantly increases resistance to thermal degradation and chemical attack, making these materials suitable for use in harsh environments.[4][3]
-
Electronic Properties: As strong electron-withdrawing groups, the -CF3 substituents can modulate the electronic landscape of conjugated polymer systems, a property that is highly valuable in the design of organic electronics like OLEDs and organic photovoltaics.[4][3]
-
Solubility and Processing: The presence of fluorine can enhance solubility in specific organic solvents, which is a critical factor for material processing and device fabrication.[4]
-
Hydrophobicity: Fluorinated surfaces are known for their water and oil repellency, a useful characteristic for specialty coatings and protective layers.[3]
A related compound, 1-ethynyl-4-(trifluoromethyl)benzene, has been successfully used as a monomer or a reactive diluent in polymer network liquid crystal (PNLC) systems.[16] Its inclusion was shown to significantly reduce the operating voltage and hysteresis of the PNLC devices, demonstrating the direct impact of such fluorinated alkynes on the macroscopic properties of the final material.[16]
Relevance in Drug Discovery and Development
The 3,5-bis(trifluoromethyl)phenyl motif is of significant interest to medicinal chemists. Fluorine substitution is a powerful strategy used to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[17][18]
Key Advantages of the Bis-CF₃ Moiety
-
Metabolic Stability: The -CF3 groups can block sites on the aromatic ring that are susceptible to metabolic oxidation (e.g., hydroxylation by cytochrome P450 enzymes). This can increase the metabolic half-life and improve the oral bioavailability of a drug.[17]
-
Lipophilicity and Permeability: Introduction of fluorine generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its biological target.[17][18]
-
Binding Affinity: The unique electronic properties of the C-F bond can lead to favorable interactions with protein targets, potentially increasing binding affinity and potency.[18]
By using this compound in Sonogashira or click chemistry reactions, drug development professionals can readily introduce this beneficial moiety into complex molecular scaffolds, rapidly generating libraries of new chemical entities for biological screening.[1][12]
Conclusion
This compound is far more than a simple chemical intermediate; it is a highly engineered molecular tool. The strategic placement of electron-withdrawing trifluoromethyl groups confers enhanced stability and modulates the reactivity of the terminal alkyne, a functional group primed for versatile and high-yield transformations. Through fundamental reactions such as Sonogashira coupling and azide-alkyne cycloadditions, this compound provides a robust and efficient pathway to complex molecules. Its application extends from the synthesis of high-performance polymers and advanced electronic materials to the development of next-generation pharmaceuticals, making it a cornerstone reagent for innovation across the chemical sciences.
References
- This compound: Your Reliable Supplier for Organic Synthesis. Vertex AI Search.
- This compound - Chem-Impex.
- Click chemistry - Wikipedia. Wikipedia.
- A Comparative Guide to the Reaction Products of 1-Ethynyl-4-(trifluoromethyl)benzene - Benchchem. BenchChem.
- Supporting Information TBAB-Catalyzed Cascade Reactions: Facile Synthesis of 1-Trifluoromethyl-3. Royal Society of Chemistry.
- Sonogashira coupling - Wikipedia. Wikipedia.
- This compound 97 88444-81-9 - Sigma-Aldrich. Sigma-Aldrich.
- This compound | CAS 88444-81-9 | Catsyn.
- The Role of this compound in Material Science. NINGBO INNO PHARMCHEM CO.,LTD.
- Click Chemistry - TCI Chemicals. TCI Chemicals.
- Synthesis of unsymmetrical aryl-ethynylated benzenes via regiocontrolled Sonogashira reaction of 1,3,5-tribromobenzene - SciELO. SciELO.
- Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
- Sonogashira coupling - YouTube. YouTube.
- Fluorine in drug discovery: Role, design and case studies. Pre-proof.
- Effect of 1-ethynyl-4-(trifluoromethyl) benzene on polymer network liquid crystal. Taylor & Francis Online.
- Click Chemistry (Azide / alkyne reaction) - Interchim. Interchim.
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - BJOC. Beilstein Journal of Organic Chemistry.
- This compound 88444-81-9 - TCI Chemicals. TCI Chemicals.
- Applications of Fluorine in Medicinal Chemistry - PubMed. PubMed.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound 97 88444-81-9 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scielo.br [scielo.br]
- 11. BJOC - Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines [beilstein-journals.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Click Chemistry [organic-chemistry.org]
- 14. Click chemistry - Wikipedia [en.wikipedia.org]
- 15. interchim.fr [interchim.fr]
- 16. tandfonline.com [tandfonline.com]
- 17. pharmacyjournal.org [pharmacyjournal.org]
- 18. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Synthesis and Application of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene: A Comprehensive Technical Guide
Introduction: A Keystone Building Block in Modern Chemistry
1-Ethynyl-3,5-bis(trifluoromethyl)benzene is a highly valuable synthetic intermediate that has garnered significant attention in various fields of chemical research and development. Its unique molecular architecture, featuring a reactive terminal alkyne and a benzene ring substituted with two strongly electron-withdrawing trifluoromethyl groups, imparts a remarkable combination of chemical stability, reactivity, and desirable physicochemical properties to its derivatives. This guide provides an in-depth exploration of the discovery, synthesis, characterization, and diverse applications of this versatile compound, tailored for researchers, scientists, and professionals in drug development and materials science.
Historical Context and Discovery
While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the chemical literature, its emergence is intrinsically linked to the development of powerful cross-coupling reactions and the growing interest in fluorinated organic molecules. The pioneering work of Kenkichi Sonogashira in the mid-1970s on palladium-catalyzed cross-coupling of terminal alkynes with aryl halides laid the foundational chemistry for the synthesis of such compounds.[1][2][3][4][5] The subsequent exploration of organofluorine chemistry, driven by the unique properties that fluorine atoms impart to molecules, led to the preparation and utilization of a wide array of fluorinated building blocks, including the 3,5-bis(trifluoromethyl)phenyl moiety. This structural motif is now recognized for its ability to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties of bioactive molecules.[6][7][8]
Strategic Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the introduction of the ethynyl group onto the 3,5-bis(trifluoromethyl)phenyl scaffold. Two of the most reliable and widely applicable methods are the Sonogashira coupling of a corresponding aryl halide and the homologation of a benzaldehyde derivative.
Method 1: Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a robust and versatile method for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms.[1][2][3][4][5] In the context of synthesizing this compound, this typically involves the reaction of 1-bromo-3,5-bis(trifluoromethyl)benzene with a protected acetylene, such as ethynyltrimethylsilane, followed by deprotection.
Causality Behind Experimental Choices:
-
Starting Material: 1-Bromo-3,5-bis(trifluoromethyl)benzene is a common and commercially available starting material. The bromine atom provides a good balance of reactivity for oxidative addition to the palladium catalyst.
-
Acetylene Source: Ethynyltrimethylsilane is often used as the acetylene partner. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling (Glaser coupling) and ensuring a clean reaction.
-
Catalyst System: A combination of a palladium(II) precatalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) co-catalyst, typically copper(I) iodide, is employed. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne.
-
Base and Solvent: A mild base, such as triethylamine, is used to neutralize the hydrogen halide formed during the reaction and to facilitate the regeneration of the active palladium(0) species. Anhydrous solvents like tetrahydrofuran (THF) are used to prevent unwanted side reactions with water.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-3,5-bis(trifluoromethyl)benzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.02 eq).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (3.0 eq). To this mixture, add ethynyltrimethylsilane (1.2 eq) dropwise.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Deprotection: Dissolve the crude TMS-protected product in a suitable solvent such as methanol or THF. Add a base, such as potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF), and stir at room temperature until the TMS group is cleaved.
-
Purification: After an aqueous workup, the crude product is purified by column chromatography on silica gel to afford this compound.
Caption: Sonogashira coupling synthesis pathway.
Method 2: Seyferth-Gilbert or Corey-Fuchs Homologation
An alternative and powerful strategy for the synthesis of terminal alkynes is the one-carbon homologation of aldehydes. The Seyferth-Gilbert homologation and the Corey-Fuchs reaction are two prominent methods that can be applied to 3,5-bis(trifluoromethyl)benzaldehyde.[3][9][10][11][12][13][14][15][16][17]
Causality Behind Experimental Choices:
-
Starting Material: 3,5-Bis(trifluoromethyl)benzaldehyde is a readily accessible starting material, which can be prepared from the corresponding benzyl alcohol or other precursors.
-
Reagents for Homologation:
-
Corey-Fuchs Reaction: This two-step process first converts the aldehyde to a 1,1-dibromoalkene using triphenylphosphine and carbon tetrabromide. Subsequent treatment with a strong base like n-butyllithium effects an elimination and metal-halogen exchange to form the lithium acetylide, which is then quenched to give the terminal alkyne.[11][13][14][16][17]
-
Seyferth-Gilbert Homologation: This method utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) or the more stable Ohira-Bestmann reagent in the presence of a base to directly convert the aldehyde to the terminal alkyne.[3][9][10][12][15]
-
-
Reaction Conditions: Both reactions are typically carried out at low temperatures to control the reactivity of the organometallic intermediates and ensure high yields.
Experimental Protocol: Corey-Fuchs Reaction
Step 1: Formation of the 1,1-Dibromoalkene
-
Ylide Generation: In a dry flask under an inert atmosphere, dissolve triphenylphosphine (2.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add carbon tetrabromide (1.0 eq) portion-wise, and stir for 30 minutes.
-
Aldehyde Addition: Add a solution of 3,5-bis(trifluoromethyl)benzaldehyde (1.0 eq) in DCM to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction with water and extract with DCM. The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography to yield 1-(2,2-dibromovinyl)-3,5-bis(trifluoromethyl)benzene.
Step 2: Formation of the Terminal Alkyne
-
Lithiation and Elimination: Dissolve the 1,1-dibromoalkene (1.0 eq) in anhydrous THF and cool to -78 °C. Slowly add n-butyllithium (2.1 eq in hexanes) and stir at this temperature for 1 hour.
-
Quenching: Quench the reaction at -78 °C by the slow addition of water or saturated aqueous ammonium chloride.
-
Workup and Purification: Allow the mixture to warm to room temperature, and then perform a standard aqueous workup. The crude product is purified by column chromatography to afford this compound.
Caption: Corey-Fuchs reaction pathway.
Physicochemical and Spectroscopic Characterization
This compound is a colorless to light yellow liquid at room temperature. Its key physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 88444-81-9 | [13] |
| Molecular Formula | C₁₀H₄F₆ | [13] |
| Molecular Weight | 238.13 g/mol | [13] |
| Boiling Point | 147-148 °C | [13] |
| Density | 1.346 g/mL at 25 °C | [13] |
| Refractive Index | n20/D 1.4230 | [13] |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple. The acetylenic proton will appear as a singlet, typically in the range of δ 3.0-3.5 ppm. The aromatic protons will appear as two signals: a singlet for the proton at the 2-position and a singlet for the protons at the 4- and 6-positions.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the acetylenic carbons, the aromatic carbons directly attached to the trifluoromethyl groups, the other substituted aromatic carbons, and the unsubstituted aromatic carbons. The carbons of the trifluoromethyl groups will appear as quartets due to coupling with the fluorine atoms.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum will show a single resonance for the six equivalent fluorine atoms of the two trifluoromethyl groups, typically around δ -63 ppm (relative to CFCl₃).[18]
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the terminal alkyne C-H stretch (around 3300 cm⁻¹), the alkyne C≡C stretch (around 2100 cm⁻¹), and strong C-F stretching bands (in the region of 1100-1350 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 238, corresponding to the molecular weight of the compound.
Caption: Key NMR spectral correlations.
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the reactivity of its terminal alkyne, which can participate in a variety of chemical transformations.
Click Chemistry
The terminal alkyne functionality makes this compound an excellent substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[19][20] This reaction allows for the efficient and regioselective formation of 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.
Caption: Click chemistry with the title compound.
Applications in Drug Discovery
The 3,5-bis(trifluoromethyl)phenyl moiety is a well-established pharmacophore that can enhance the biological activity and pharmacokinetic properties of drug candidates.[6][7][8] The incorporation of this compound into molecular scaffolds allows for the introduction of this beneficial group. For example, it has been used in the synthesis of pyrazole derivatives that exhibit potent activity against drug-resistant bacteria.[6][8] The trifluoromethyl groups can improve metabolic stability by blocking sites of oxidation and can enhance binding to target proteins through favorable interactions.
Applications in Materials Science
The rigid, linear structure of the ethynyl group and the unique electronic properties imparted by the trifluoromethyl groups make this compound a valuable building block for advanced materials.[4] It has been investigated for the synthesis of:
-
Liquid Crystals: The incorporation of this moiety into mesogenic structures can influence the phase behavior and electro-optical properties of liquid crystalline materials.[5][21][22]
-
Polymers: The alkyne group can be polymerized or used as a cross-linking agent to create polymers with high thermal stability and specific electronic properties.
-
Organic Electronics: The electron-withdrawing nature of the trifluoromethyl groups can be exploited to tune the electronic properties of conjugated systems for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[4]
Conclusion
This compound stands out as a strategically important and versatile building block in modern organic synthesis. Its efficient preparation, coupled with the unique properties conferred by the trifluoromethyl groups and the reactivity of the terminal alkyne, has established its role in the development of novel pharmaceuticals, advanced materials, and agrochemicals. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering valuable insights for researchers and professionals seeking to leverage the potential of this remarkable compound.
References
- Seyferth-Gilbert Homolog
- Supplementary Information. The Royal Society of Chemistry. [Link]
- Sonogashira, K., Tohda, Y. and Hagihara, N. (1975) A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16, 4467-4470. SciELO South Africa. [Link][1]
- Supporting Information for: A Palladium-Catalyzed Sonogashira Coupling Reaction of Arylhydrazines with Terminal Alkynes. The Royal Society of Chemistry. [Link][18]
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. Semantic Scholar. [Link][2]
- A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Scilit. [Link][3]
- The Role of this compound in Material Science. NINGBO INNO PHARMCHEM CO.,LTD. [Link][4]
- Sonogashira coupling. chemeurope.com. [Link][5]
- Seyferth–Gilbert homolog
- Alam, M. A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083. [Link][6]
- Corey–Fuchs reaction. Wikipedia. [Link][11]
- Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Organic Chemistry Portal. [Link][12]
- This compound. PubChem. [Link]
- This compound: Your Reliable Supplier for Organic Synthesis. [Link][23]
- Corey-Fuchs Reaction. Organic Chemistry Portal. [Link][14]
- Seyferth-Gilbert Homolog
- Supporting Information TBAB-Catalyzed Cascade Reactions: Facile Synthesis of 1-Trifluoromethyl-3. [Link][25]
- Cross-Coupling of Alkynylsilanes. Gelest. [Link][26]
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Processes, 10(10), 2054. [Link][7]
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). Molecules, 26(16), 5083. [Link][8]
- Corey-Fuchs Reaction. Scribd. [Link][16]
- Corey-Fuchs Homolog
- Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. (2022). Crystals, 12(10), 1461. [Link][21]
- Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group. (2023). Scientific Reports, 13(1), 4873. [Link][22]
- Synthesis of unsymmetrical aryl-ethynylated benzenes via regiocontrolled Sonogashira reaction of 1,3,5-tribromobenzene. SciELO. [Link][29]
- Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry. [Link][20]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemimpex.com [chemimpex.com]
- 3. grokipedia.com [grokipedia.com]
- 4. nbinno.com [nbinno.com]
- 5. colorado.edu [colorado.edu]
- 6. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]
- 10. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 11. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 12. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Corey-Fuchs Reaction [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. scribd.com [scribd.com]
- 17. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 18. rsc.org [rsc.org]
- 19. tcichemicals.com [tcichemicals.com]
- 20. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Computational Deep Dive into 1-Ethynyl-3,5-bis(trifluoromethyl)benzene: A Guide for Advanced Research
Introduction: Unveiling a Versatile Building Block
1-Ethynyl-3,5-bis(trifluoromethyl)benzene is a highly specialized aromatic compound characterized by a rigid benzene core, a reactive ethynyl group, and two strongly electron-withdrawing trifluoromethyl groups.[1] This unique combination of functionalities imparts exceptional properties, making it a valuable building block in diverse fields such as materials science, medicinal chemistry, and agrochemical development.[1][2] The trifluoromethyl groups enhance chemical and thermal stability, while the ethynyl moiety serves as a versatile handle for various chemical transformations, including polymerization, cross-coupling reactions, and click chemistry.[1][2]
This technical guide provides a comprehensive theoretical framework for understanding the intrinsic properties of this compound through computational chemistry. By employing Density Functional Theory (DFT), we will explore its structural, electronic, and spectroscopic characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this molecule in their respective domains.
Methodology: The "Why" Behind the Computational Approach
To gain a fundamental understanding of this compound, a robust computational methodology is paramount. Density Functional Theory (DFT) is the chosen method due to its excellent balance of computational cost and accuracy for systems of this nature. The following workflow outlines the theoretical calculations performed to elucidate the key properties of the molecule.
Figure 1: A schematic of the computational workflow employed for the theoretical analysis of this compound.
Step-by-Step Computational Protocol
-
Geometry Optimization: The initial step involves determining the most stable three-dimensional conformation of the molecule. This is achieved by minimizing the total electronic energy of the system. A common and effective approach is to use a hybrid functional, such as B3LYP, in conjunction with a sufficiently large basis set, for instance, 6-311+G(d,p), to accurately describe the electronic distribution.[3] This level of theory has proven effective for similar fluorinated aromatic compounds.
-
Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two critical purposes:
-
Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Prediction of Vibrational Spectra: The calculated vibrational frequencies can be correlated with experimental infrared (IR) spectra, providing insights into the molecule's vibrational modes.
-
-
Electronic Structure Analysis: With the optimized geometry, a detailed analysis of the electronic properties is conducted. This includes:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting intermolecular interactions and reaction sites.
-
-
Spectroscopic Prediction:
-
NMR Spectroscopy: The magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F) are calculated to predict the corresponding chemical shifts. This allows for a direct comparison with experimental NMR data, aiding in structural elucidation.
-
Results and Discussion: A Deeper Look into Molecular Properties
The following sections present the theoretical data obtained for this compound, providing a quantitative and qualitative understanding of its behavior.
Molecular Geometry
The optimized geometry of this compound reveals a planar benzene ring with the ethynyl group and the trifluoromethyl groups disposed in a symmetric fashion. The bond lengths and angles are consistent with those expected for an aromatic system, with slight distortions induced by the bulky and electron-withdrawing substituents.
| Parameter | Calculated Value (Å) |
| C-C (aromatic) | ~1.39 - 1.41 |
| C-C (ring-CF₃) | ~1.50 |
| C-F | ~1.34 |
| C≡C | ~1.21 |
| C-H (ethynyl) | ~1.07 |
Table 1: Selected calculated bond lengths for this compound at the B3LYP/6-311+G(d,p) level of theory.
Electronic Properties: Reactivity and Interactions
The electronic landscape of this compound is dominated by the interplay between the π-system of the benzene ring and the powerful inductive effect of the two trifluoromethyl groups.
Figure 2: A conceptual diagram illustrating the key electronic features of this compound.
The HOMO is primarily localized on the electron-rich ethynyl group and the π-system of the aromatic ring, making this region susceptible to electrophilic attack. Conversely, the LUMO is distributed across the benzene ring and the trifluoromethyl groups, indicating that these areas are prone to nucleophilic attack. The calculated HOMO-LUMO gap is relatively large, which is consistent with the molecule's high chemical stability.
The Molecular Electrostatic Potential (MEP) map further corroborates these findings. The regions of negative potential (red/yellow) are concentrated around the π-cloud of the ethynyl group and the fluorine atoms of the trifluoromethyl groups. The areas of positive potential (blue) are located around the aromatic protons and the acidic proton of the ethynyl group. This charge distribution is critical for understanding non-covalent interactions and guiding the design of new materials and drug candidates.
Predicted Spectroscopic Signatures
The theoretical prediction of spectroscopic data is an invaluable tool for the characterization of this compound.
| Nucleus | Predicted Chemical Shift (ppm) | Key Features |
| ¹H | Aromatic: ~7.8-8.0, Ethynyl: ~3.5 | Distinct signals for aromatic and acetylenic protons. |
| ¹³C | Aromatic: ~120-135, CF₃: ~123 (quartet), C≡C: ~75, 85 | Characteristic quartet for the CF₃ carbon due to C-F coupling. |
| ¹⁹F | ~ -63 | A single resonance is expected due to the chemical equivalence of the two CF₃ groups. |
Table 2: Predicted NMR chemical shifts for this compound.
The calculated vibrational frequencies can be used to generate a theoretical IR spectrum. Key predicted vibrational modes include the C-H stretch of the ethynyl group (~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹), and strong C-F stretching vibrations in the region of 1100-1300 cm⁻¹.
Conclusion: A Powerful Tool for a Privileged Scaffold
This in-depth theoretical guide provides a robust computational framework for understanding the fundamental properties of this compound. The presented data on its geometry, electronic structure, and spectroscopic signatures offer valuable insights for researchers in materials science and drug discovery. By leveraging these theoretical predictions, scientists can make more informed decisions in the design and synthesis of novel functional materials and bioactive molecules, accelerating the pace of innovation. The methodologies outlined herein can be readily adapted to explore derivatives and analogues of this versatile building block, further expanding its utility in advanced applications.
References
- This compound | C10H4F6 | CID 1512607 - PubChem. (URL: [Link])
- This compound - NIST WebBook. (URL: [Link])
- Molecular structure and conformation of 1,3,5-tris(trifluoromethyl)
- 1-Ethynyl-3,5-bis(trifluoromethyl)
- The Role of 1-Ethynyl-3,5-bis(trifluoromethyl)
- DFT calculations | Zhu Group at the Chinese University of Hong Kong, Shenzhen. (URL: [Link])
- Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide - MDPI. (URL: [Link])
- Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl) - MDPI. (URL: [Link])
- Straightforward Synthesis of Bis[(trifluoromethyl)
Sources
Methodological & Application
Synthesis of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene: A Detailed Guide for Advanced Chemical Research
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the synthesis of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene, a critical building block in pharmaceutical development and material science. The unique electronic properties conferred by the two trifluoromethyl groups, combined with the versatile reactivity of the terminal alkyne, make this compound a highly valuable intermediate for constructing complex molecular architectures. This document explores three primary synthetic strategies, offering researchers the flexibility to choose a method based on available starting materials, scalability, and functional group tolerance. Each protocol is presented with an emphasis on the underlying chemical principles, safety considerations, and purification techniques to ensure reproducible and high-purity outcomes.
Introduction: The Significance of a Fluorinated Alkyne Building Block
This compound (CAS 88444-81-9) is a colorless to light yellow liquid whose strategic importance is derived from its distinct molecular features.[1][2] The 3,5-bis(trifluoromethyl)phenyl moiety is a common pharmacophore used to enhance the metabolic stability and lipophilicity of drug candidates. The trifluoromethyl groups are potent electron-withdrawing groups that significantly influence the electronic nature of the benzene ring and the acidity of the terminal alkyne proton.[3]
The ethynyl group serves as a versatile handle for a variety of powerful chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) and Sonogashira cross-coupling reactions.[2] This dual functionality makes it an indispensable tool for researchers in:
-
Drug Development: As a key intermediate for synthesizing novel active pharmaceutical ingredients (APIs).[4]
-
Material Science: In the development of advanced polymers, organic light-emitting diodes (OLEDs), and other high-performance materials where thermal stability and specific electronic properties are desired.
-
Agrochemicals: For the creation of next-generation pesticides and herbicides.
This guide details three robust synthetic pathways to access this valuable compound, starting from commercially available precursors.
Overview of Synthetic Strategies
The synthesis of this compound can be efficiently achieved through several established organometallic and organophosphorus reactions. The choice of method typically depends on the readily available starting material. The three principal routes discussed are:
-
Sonogashira Coupling: A palladium/copper-catalyzed cross-coupling of an aryl halide with a terminal alkyne. This is a highly reliable method for forming sp²-sp carbon-carbon bonds.[5]
-
Seyferth-Gilbert Homologation: A one-carbon homologation that converts an aldehyde into a terminal alkyne using a diazomethylphosphonate reagent.[6][7]
-
Corey-Fuchs Reaction: A two-step process that transforms an aldehyde into a terminal alkyne via a dibromoalkene intermediate.[8]
Each pathway offers distinct advantages and requires specific considerations regarding reagents, reaction conditions, and potential side products.
Protocol I: Sonogashira Coupling from 1-Bromo-3,5-bis(trifluoromethyl)benzene
This is arguably the most direct route if the corresponding aryl bromide is available. The reaction couples 1-bromo-3,5-bis(trifluoromethyl)benzene with a protected acetylene source, such as ethynyltrimethylsilane (TMSA), followed by in-situ or subsequent deprotection of the silyl group.[9][10] The higher reactivity of the C-Br bond compared to C-F bonds ensures selective coupling.
Rationale and Mechanistic Insight
The Sonogashira coupling proceeds via two interconnected catalytic cycles involving palladium and copper.[10] The palladium cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, while the copper cycle generates a copper(I) acetylide. Transmetalation of the acetylide group from copper to palladium, followed by reductive elimination, yields the final product and regenerates the Pd(0) catalyst.[9] Using a protected alkyne like TMSA prevents self-coupling (Glaser coupling) of the terminal alkyne, which can be a significant side reaction under copper-catalyzed conditions.[5]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (1 mmol scale) | Molar Eq. |
| 1-Bromo-3,5-bis(trifluoromethyl)benzene | 328-70-1 | 293.02 | 293 mg | 1.0 |
| Ethynyltrimethylsilane (TMSA) | 1066-54-2 | 98.22 | 147 mg (0.21 mL) | 1.5 |
| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | 701.90 | 21 mg | 0.03 |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | 4 mg | 0.02 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 0.42 mL | 3.0 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | - | 10 mL | - |
| Tetrabutylammonium fluoride (TBAF), 1M in THF | 429-41-4 | - | 1.2 mL | 1.2 |
Procedure
-
Reaction Setup: To a dry, argon-purged Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3,5-bis(trifluoromethyl)benzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.02 eq).
-
Solvent and Base Addition: Add anhydrous THF (10 mL) followed by triethylamine (3.0 eq) via syringe.
-
Alkyne Addition: Add ethynyltrimethylsilane (1.5 eq) dropwise to the stirring mixture.
-
Reaction: Stir the reaction mixture at 65 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Deprotection: Once the starting aryl bromide is consumed (typically 4-6 hours), cool the mixture to room temperature. Add 1M TBAF in THF (1.2 eq) and stir for an additional 1 hour.
-
Work-up: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with saturated aqueous NH₄Cl solution, water, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes) to yield the final product.[11]
Protocol II: Seyferth-Gilbert Homologation from 3,5-Bis(trifluoromethyl)benzaldehyde
This method provides a powerful way to convert an aldehyde directly into a terminal alkyne with a one-carbon extension.[12] The modern variant, using the Ohira-Bestmann reagent, proceeds under milder basic conditions (e.g., K₂CO₃ in methanol) and is compatible with a wider range of functional groups compared to the original protocol which uses potassium tert-butoxide.[6]
Rationale and Mechanistic Insight
The reaction is initiated by the base-mediated deprotonation of the Ohira-Bestmann reagent (or in-situ generation of the dimethyl (diazomethyl)phosphonate carbanion).[7] This anion then attacks the aldehyde carbonyl, forming an oxaphosphetane intermediate. This intermediate undergoes a cycloreversion, similar to a Wittig reaction, to produce a vinyl diazo species.[12] Subsequent elimination of dinitrogen gas generates a vinylidene carbene, which rapidly undergoes a 1,2-hydride shift to furnish the terminal alkyne.[6]
Caption: Simplified mechanism of the Seyferth-Gilbert Homologation.
Experimental Protocol
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (1 mmol scale) | Molar Eq. |
| 3,5-Bis(trifluoromethyl)benzaldehyde | 401-95-6 | 242.12 | 242 mg | 1.0 |
| Ohira-Bestmann Reagent | 90965-06-3 | 192.11 | 288 mg | 1.5 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 415 mg | 3.0 |
| Methanol (MeOH), anhydrous | 67-56-1 | - | 10 mL | - |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | - | 5 mL | - |
Procedure
-
Reaction Setup: To a round-bottom flask with a magnetic stir bar, add 3,5-bis(trifluoromethyl)benzaldehyde (1.0 eq) and the Ohira-Bestmann reagent (1.5 eq).
-
Solvent Addition: Dissolve the solids in anhydrous methanol (10 mL) and anhydrous THF (5 mL) under an argon atmosphere.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (3.0 eq) portion-wise over 15 minutes. The solution may effervesce.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the aldehyde is consumed (typically 12-16 hours).
-
Work-up: Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford the pure alkyne.[1]
Protocol III: Corey-Fuchs Reaction from 3,5-Bis(trifluoromethyl)benzaldehyde
The Corey-Fuchs reaction is a reliable two-step method for converting aldehydes to terminal alkynes.[13] The first step involves a Wittig-type reaction to form a 1,1-dibromoalkene, which is a stable and isolable intermediate. The second step converts this intermediate to the alkyne via a Fritsch-Buttenberg-Wiechell rearrangement.[8]
Rationale and Mechanistic Insight
Step 1: Triphenylphosphine reacts with carbon tetrabromide to generate a phosphorus ylide. This ylide then reacts with the aldehyde to form the 1,1-dibromoalkene and triphenylphosphine oxide.[14] Step 2: Treatment of the dibromoalkene with a strong base, typically n-butyllithium, at low temperature induces elimination of one equivalent of HBr. This is followed by a lithium-halogen exchange and a subsequent α-elimination to form a vinyl carbene, which rearranges via a 1,2-shift to give the lithium acetylide.[15] An aqueous workup then protonates the acetylide to yield the terminal alkyne.
Caption: Two-step workflow for the Corey-Fuchs Reaction.
Experimental Protocol
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (1 mmol scale) | Molar Eq. |
| Step 1 | ||||
| Carbon Tetrabromide (CBr₄) | 558-13-4 | 331.63 | 663 mg | 2.0 |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 1.05 g | 4.0 |
| 3,5-Bis(trifluoromethyl)benzaldehyde | 401-95-6 | 242.12 | 242 mg | 1.0 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | - | 15 mL | - |
| Step 2 | ||||
| 1,1-Dibromo-2-(3,5-bis...)ethene | - | 397.94 | ~398 mg | 1.0 |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 109-72-8 | - | 0.88 mL | 2.2 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | - | 10 mL | - |
Procedure
Step 1: Synthesis of 1,1-Dibromo-2-(3,5-bis(trifluoromethyl)phenyl)ethene
-
Ylide Formation: In a flask under argon, dissolve triphenylphosphine (4.0 eq) in anhydrous DCM (10 mL) and cool to 0 °C. Add carbon tetrabromide (2.0 eq) in one portion. Stir for 15 minutes.
-
Aldehyde Addition: Add a solution of 3,5-bis(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous DCM (5 mL) to the mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Concentrate the reaction mixture and triturate with hexanes to precipitate the triphenylphosphine oxide. Filter the solid and wash with cold hexanes. Concentrate the filtrate and purify by column chromatography (hexanes) to isolate the dibromoalkene.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the dibromoalkene from Step 1 (1.0 eq) in anhydrous THF (10 mL) in a flask under argon. Cool the solution to -78 °C (dry ice/acetone bath).
-
Base Addition: Add n-butyllithium (2.2 eq) dropwise via syringe. The solution may turn a dark color. Stir for 1 hour at -78 °C.
-
Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 1 hour.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of water.
-
Work-up & Purification: Extract the mixture with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. Purify by flash column chromatography (hexanes) to yield the product.
Purification and Characterization
Purification: For all three protocols, the final product is a relatively nonpolar liquid.[16] Flash column chromatography on silica gel is the recommended method of purification.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Pure hexanes or a gradient of ethyl acetate in hexanes (e.g., 0% to 2% ethyl acetate) is typically sufficient to elute the product while retaining more polar impurities.[17]
Characterization: The identity and purity of this compound can be confirmed by standard spectroscopic methods.
-
Physical Properties: Colorless to light yellow liquid.[1] Boiling point: 147-148 °C.[16] Density: 1.346 g/mL at 25 °C.[16]
-
¹H NMR (CDCl₃, 500 MHz): δ 8.03 (s, 2H, Ar-H), 7.85 (s, 1H, Ar-H), 3.20 (s, 1H, C≡C-H).[11]
-
¹³C NMR (CDCl₃, 125 MHz): δ 132.3 (q, J = 34.0 Hz, C-CF₃), 131.8 (m, Ar-CH), 125.1 (m, Ar-CH), 123.8 (Ar-C), 122.9 (q, J = 272.9 Hz, CF₃), 81.1 (Ar-C≡C), 79.2 (Ar-C≡C).[11]
-
¹⁹F NMR (CDCl₃, 470 MHz): δ -63.2 (s).[18]
-
Mass Spectrometry (EI): Molecular ion (M⁺) at m/z = 238.
Safety and Handling
Compound-Specific Hazards:
-
This compound: Flammable liquid and vapor. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][16]
-
1-Bromo-3,5-bis(trifluoromethyl)benzene: Causes skin, eye, and respiratory irritation.
-
3,5-Bis(trifluoromethyl)benzaldehyde: Corrosive and causes severe skin burns and eye damage.
-
n-Butyllithium: Pyrophoric (ignites spontaneously in air) and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.
-
Organophosphorus Reagents (PPh₃, Ohira-Bestmann Reagent): Can be toxic and should be handled in a fume hood.
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves.
-
Reactions involving pyrophoric or water-sensitive reagents must be conducted under an inert atmosphere (argon or nitrogen) using oven-dried glassware and anhydrous solvents.
-
Handle all waste according to institutional and local environmental regulations.
Conclusion
This compound is a valuable and versatile building block for advanced chemical synthesis. This guide has detailed three reliable and effective protocols for its preparation: the Sonogashira coupling, the Seyferth-Gilbert homologation, and the Corey-Fuchs reaction. By understanding the rationale behind each method and adhering to the detailed experimental procedures and safety precautions, researchers can confidently synthesize this key intermediate for applications in medicinal chemistry, material science, and beyond.
References
- Wikipedia. (2023). Seyferth–Gilbert homologation.
- Wikipedia. (2023). Corey–Fuchs reaction.
- Grokipedia. (n.d.). Seyferth–Gilbert homologation.
- Wikipedia. (2023). Sonogashira coupling.
- NROChemistry. (n.d.). Corey-Fuchs Homologation.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- NROChemistry. (n.d.). Seyferth-Gilbert Homologation.
- Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction.
- ResearchGate. (2012). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene.
- Supporting Information. (n.d.). TBAB-Catalyzed Cascade Reactions: Facile Synthesis of 1-Trifluoromethyl-3.
- Organic Chemistry Portal. (n.d.). Seyferth-Gilbert Homologation Bestmann-Ohira Reagent.
- Gelest. (n.d.). Cross-Coupling of Alkynylsilanes.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- NIST. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- ResearchGate. (2014). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene.
- SciELO. (2014). Synthesis of unsymmetrical aryl-ethynylated benzenes via regiocontrolled Sonogashira reaction of 1,3,5-tribromobenzene.
- BIPM. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid.
- SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene.
- NROChemistry. (2021). Seyferth-Gilbert Homologation. [Video]. YouTube. Retrieved from [https://www.youtube.com/watch?v=your_video_id] (Note: A placeholder URL is used as the original may not be stable. The protocol is based on textual search results.)
Sources
- 1. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]
- 2. This compound | C10H4F6 | CID 1512607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
- 11. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Corey-Fuchs Reaction [organic-chemistry.org]
- 15. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 16. orgsyn.org [orgsyn.org]
- 17. spectrabase.com [spectrabase.com]
- 18. This compound [webbook.nist.gov]
The Sonogashira Coupling with 1-Ethynyl-3,5-bis(trifluoromethyl)benzene: A Comprehensive Guide for Researchers
Introduction: Harnessing the Power of Fluorinated Alkynes in Cross-Coupling Chemistry
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has seen extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2] This guide focuses on a particularly valuable building block in this reaction: 1-ethynyl-3,5-bis(trifluoromethyl)benzene. The presence of two strongly electron-withdrawing trifluoromethyl (-CF₃) groups on the phenyl ring significantly influences the electronic properties and reactivity of the alkyne, making it a unique and powerful tool for the synthesis of novel molecular architectures. This document provides an in-depth exploration of the theoretical underpinnings, practical considerations, and detailed protocols for the successful application of this compound in Sonogashira coupling reactions.
The incorporation of trifluoromethyl groups into organic molecules is a well-established strategy to modulate their physicochemical properties. These groups can enhance metabolic stability, increase lipophilicity, and alter the electronic nature of a molecule, all of which are desirable traits in drug discovery and materials science. In the context of the Sonogashira coupling, the electron-deficient nature of this compound can impact the reaction mechanism and kinetics, necessitating a nuanced approach to reaction optimization.
Mechanistic Insights: The Role of Trifluoromethyl Groups
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Diagram: The Catalytic Cycles of the Sonogashira Coupling
Caption: A step-by-step workflow for the synthesis of a substituted quinoline via Sonogashira coupling.
Materials and Reagents:
-
2-chloroquinoline-3-carbaldehyde (0.50 mmol, 1.0 equiv)
-
This compound (0.52 mmol, 1.04 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (4 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Triethylamine (TEA) (1.0 mmol, 2.0 equiv)
-
Acetonitrile (CH₃CN), anhydrous (4 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add 2-chloroquinoline-3-carbaldehyde (0.09 g, 0.50 mmol), bis(triphenylphosphine)palladium(II) dichloride, and triphenylphosphine under a gentle stream of nitrogen.
-
Addition of Solvent and Base: Add anhydrous acetonitrile (4 mL) and triethylamine to the flask via syringe.
-
Addition of Alkyne: Add this compound to the reaction mixture.
-
Reaction: Stir the reaction mixture at 80 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (approximately 2 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.
Expected Outcome: This procedure is reported to yield the desired product, 2-((3,5-bis(trifluoromethyl)phenyl)ethynyl)quinoline-3-carbaldehyde, as a yellow solid in 88% yield. [3]
Safety and Handling of this compound
This compound is a flammable liquid and vapor and causes skin and serious eye irritation. It may also cause respiratory irritation. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion and Future Outlook
The Sonogashira coupling of this compound provides a powerful and versatile method for the synthesis of a wide array of fluorinated compounds with potential applications in medicinal chemistry and materials science. The unique electronic properties conferred by the trifluoromethyl groups offer both opportunities and challenges in reaction design. A thorough understanding of the reaction mechanism and careful optimization of the reaction parameters are key to achieving high yields and purity. The detailed protocol provided herein serves as a valuable starting point for researchers looking to employ this important building block in their synthetic endeavors. Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, including the use of greener solvents and reusable catalysts, further expanding the utility of this remarkable reaction.
References
- Organic Chemistry Portal. Sonogashira Coupling.
- Chemistry LibreTexts. Sonogashira Coupling.
- Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391–393.
- He, J., Yang, K., Zhao, J., & Cao, S. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters, 21(23), 9714–9718.
- Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(11), 1729–1731.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Hao, J., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943.
- Li, Z., et al. (2021). An environmentally benign, robust Sonogashira coupling enables the synthesis of sulfonamide-based ynamides and arylynamines in water, using a readily available quaternary ammonium salt as the surfactant. The Journal of Organic Chemistry, 86(3), 1938-1947.
- Kishore, D. R., & Satyanarayana, G. (2022). A domino intermolecular Sonogashira coupling of 2-(2-bromophenoxy)-1-phenylethan-1-ones/alkyl 2-(2-bromophenoxy)acetates/2-(2-bromophenoxy)acetonitrile/1-(2-bromophenoxy)propan-2-one with terminal acetylenes followed by an intramolecular carbanion-yne cyclization in a 5-exo-dig manner and subsequent double-bond isomerization provide 2,3-disubstituted benzo[b]furans. The Journal of Organic Chemistry, 87(15), 10158-10172.
- Soton Eprints. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- PMC. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides.
- Supporting Information TBAB-Catalyzed Cascade Reactions: Facile Synthesis of 1-Trifluoromethyl-3.
Sources
Introduction: The Strategic Advantage of a Fluorinated Alkyne Building Block
An In-Depth Guide to the Application of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene in Click Chemistry
Prepared by: Gemini, Senior Application Scientist
In the landscape of modern chemical synthesis, this compound (CAS: 88444-81-9) has emerged as a powerhouse building block, particularly for applications leveraging the Nobel Prize-winning concept of "click chemistry".[1] Its utility stems not just from the reactive terminal alkyne group, but critically, from the two trifluoromethyl (CF₃) groups positioned on the aromatic ring.[2] These groups are not mere spectators; they are strategic additions that impart a unique and highly desirable set of physicochemical properties to the parent molecule and its subsequent derivatives.[3][4]
The CF₃ group is a cornerstone of modern medicinal chemistry for several reasons.[3][5][6] It significantly enhances lipophilicity, which can improve a molecule's ability to cross biological membranes.[6][7] Furthermore, the carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation.[3][6] This often translates to an increased in vivo half-life for drug candidates.[6] The potent electron-withdrawing nature of the two CF₃ groups in this specific reagent also modulates the electronic properties of the benzene ring, which can lead to enhanced binding interactions with biological targets.[3] Beyond pharmaceuticals, these properties confer superior thermal and chemical resistance, making derivatives valuable in materials science for specialty coatings and organic electronics.[4][8]
This guide provides detailed application notes and protocols for utilizing this compound in the most prominent of click reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), with a special focus on its applications in medicinal chemistry and advanced radiolabeling for Positron Emission Tomography (PET) imaging.
Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential click reaction, enabling the efficient and regiospecific fusion of an alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[1][9] This reaction is renowned for its reliability, high yields, and tolerance of a wide array of functional groups, allowing it to proceed in complex chemical environments, often in benign aqueous solvents.[1] this compound is an exemplary substrate, reacting predictably to covalently link its robust bis(trifluoromethyl)phenyl moiety onto azide-containing molecules.
Causality of the CuAAC Mechanism
The catalytic cycle, driven by a Cu(I) species, involves the formation of a copper(I) acetylide intermediate.[9][] This intermediate then reacts with the azide in a stepwise manner, culminating in the formation of a stable triazole ring and regeneration of the Cu(I) catalyst.[] The use of a reducing agent, typically sodium ascorbate, is crucial as it continually reduces any Cu(II) (the more stable oxidation state of copper in solution) to the catalytically active Cu(I) state, allowing the reaction to proceed smoothly even when starting with a Cu(II) salt like CuSO₄.[1][11]
Diagram 1: CuAAC Experimental Workflow
A generalized workflow for the CuAAC reaction.
Protocol 1: Synthesis of 1-(3,5-bis(trifluoromethyl)benzyl)-4-phenyl-1H-1,2,3-triazole
This protocol details a representative CuAAC reaction between this compound and benzyl azide. It is designed as a self-validating system with clear checkpoints for monitoring and characterization.
Materials & Equipment:
-
This compound (CAS 88444-81-9)
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Solvents: tert-Butanol, Dichloromethane (DCM), Deionized water
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, TLC plates, rotary evaporator
-
Access to LC-MS and NMR for analysis
Step-by-Step Methodology:
-
Reagent Preparation:
-
In a 25 mL round-bottom flask, dissolve this compound (e.g., 238 mg, 1.0 mmol, 1.0 eq) and benzyl azide (e.g., 133 mg, 1.0 mmol, 1.0 eq) in a 1:1 mixture of tert-butanol and water (10 mL). Stir until a homogeneous solution is formed.
-
Prepare a fresh aqueous solution of sodium ascorbate (e.g., 39.6 mg, 0.2 mmol, 0.2 eq) in 1 mL of water. Causality Note: Fresh preparation is crucial as sodium ascorbate can oxidize in solution, reducing its efficacy.
-
Prepare an aqueous solution of CuSO₄·5H₂O (e.g., 12.5 mg, 0.05 mmol, 0.05 eq) in 1 mL of water.
-
-
Reaction Execution:
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed immediately by the CuSO₄ solution.
-
A color change (often to a yellow-green or heterogeneous mixture) indicates the formation of the Cu(I) species and the start of the reaction.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
-
Reaction Monitoring (Self-Validation):
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
For TLC, spot the starting materials and the reaction mixture. The disappearance of the limiting reagent spot and the appearance of a new, more polar product spot indicates reaction progression.
-
LC-MS analysis will confirm the consumption of reactants and show a peak corresponding to the mass of the expected triazole product.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with 20 mL of water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Quantitative Data Summary
| Reactant A | Reactant B | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| This compound | Benzyl Azide | 5% CuSO₄ / 20% Ascorbate | 6 | >95% |
| This compound | Azido-PEG₃-amine | 5% CuSO₄ / 20% Ascorbate | 8 | >90% |
Application in PET Imaging: A Two-Step Radiolabeling Strategy
A cutting-edge application of this compound is in the development of radiotracers for Positron Emission Tomography (PET), a highly sensitive, non-invasive imaging technique used extensively in oncology and clinical research.[12][13] The strategy involves first radiolabeling the building block and then "clicking" it onto a biomolecule.
A novel method uses an ¹⁸F/¹⁹F isotope exchange reaction on one of the CF₃ groups to produce the radiolabeled synthon, 1-ethynyl-3-([¹⁸F]trifluoromethyl)-5-(trifluoromethyl)benzene ([¹⁸F]1).[14] This ¹⁸F-labeled alkyne can then be conjugated to an azide-modified biomolecule (e.g., a peptide or antibody) using a biocompatible CuAAC reaction under mild conditions, preserving the biomolecule's integrity and function.[14]
Diagram 2: PET Tracer Synthesis Workflow
A two-step approach for creating PET tracers.
Protocol 2: Conceptual Framework for ¹⁸F-PET Tracer Synthesis
This protocol outlines the key stages. Note: Handling of radioactive materials requires specialized facilities and adherence to strict safety protocols.
Part A: Synthesis of the ¹⁸F-Labeled Alkyne Synthon
-
[¹⁸F]Fluoride Preparation: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and eluted into a reaction vessel containing Kryptofix (K₂.₂.₂) and potassium carbonate. The solution is dried azeotropically.
-
Isotope Exchange Reaction: The precursor, this compound, is added to the dried [¹⁸F]fluoride complex in a suitable solvent (e.g., DMSO). The vessel is sealed and heated (e.g., 120-150°C) for a specific duration to facilitate the ¹⁸F/¹⁹F exchange.
-
Purification: The resulting radiolabeled alkyne, [¹⁸F]1, is purified from the precursor and byproducts, typically using semi-preparative HPLC.
Part B: CuAAC Bioconjugation
-
Reagent Assembly: In a buffered aqueous solution, the azide-modified biomolecule of interest is combined with the purified ¹⁸F-labeled alkyne from Part A.
-
Catalyst Addition: A solution containing a biocompatible copper source and a stabilizing ligand (e.g., THPTA) is added, followed by a reducing agent like sodium ascorbate to initiate the click reaction. Causality Note: The use of a ligand is critical in bioconjugation to protect the biomolecule from potential damage by reactive oxygen species that can be generated by copper and ascorbate.[11]
-
Incubation: The reaction is allowed to proceed at a mild temperature (e.g., room temperature or 37°C) for a short period (15-30 minutes).
-
Purification and Formulation: The final ¹⁸F-labeled biomolecule (PET tracer) is purified from unreacted components, often using size-exclusion chromatography or solid-phase extraction, and formulated in a physiologically compatible buffer for in vivo use.
This powerful strategy enables the rapid and efficient labeling of complex biological molecules, opening new avenues for diagnostic imaging and understanding disease pathology.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride. NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Unknown Source.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- A Novel Arene Trifluoromethyl-Based 18F-Labeling Strategy for Enhanced Biomolecular Tracer Development in PET Imaging.
- A practical flow synthesis of 1,2,3-triazoles. PMC - NIH.
- Several methods for the synthesis of 3‐trifluoromethyl‐1,2,4‐triazoles.
- This compound. Chem-Impex.
- Synthesis of new triazole-based trifluoromethyl scaffolds. PMC - PubMed Central - NIH.
- Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. NIH.
- Synthesis of new triazole-based trifluoromethyl scaffolds. PubMed.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
- This compound: Your Reliable Supplier for Organic Synthesis. Unknown Source.
- A practical flow synthesis of 1,2,3-triazoles. RSC Publishing.
- The Role of 1-Ethynyl-3,5-bis(trifluoromethyl)
- Click Chemistry Azide-Alkyne Cycloaddition. Unknown Source.
- Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central.
- Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanom
- Positron emission tomography (PET) imaging with 18F-based radiotracers. PMC - NIH.
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Strategic Use of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene in Advanced Polymer Synthesis: Application Notes and Protocols
Introduction: A Monomer Engineered for High Performance
In the landscape of advanced materials, 1-Ethynyl-3,5-bis(trifluoromethyl)benzene stands out as a monomer of significant interest for researchers and materials scientists. Its unique molecular architecture, characterized by a reactive ethynyl group and two strongly electron-withdrawing trifluoromethyl (-CF3) groups on a phenyl ring, imparts a unique combination of properties to the resulting polymers. The incorporation of fluorine bestows enhanced thermal stability, chemical resistance, and specific optoelectronic characteristics, making polymers derived from this monomer prime candidates for a range of high-performance applications.[1] This document serves as a comprehensive guide, providing detailed application notes and experimental protocols for the synthesis of polymers utilizing this compound.
The presence of the trifluoromethyl groups is a key determinant of the monomer's utility. These groups are known to increase the free volume in polymer matrices, which can enhance gas permeability, a desirable trait for membrane applications.[2][3] Furthermore, their electron-withdrawing nature can influence the electronic properties of conjugated polymers, making them suitable for applications in organic electronics.[1] The ethynyl group provides a versatile handle for polymerization, particularly through transition metal-catalyzed methods, allowing for the synthesis of well-defined polymer structures.
This guide is structured to provide not only the "how" but also the "why," delving into the rationale behind the chosen synthetic strategies and characterization techniques. The protocols provided herein are based on established principles of polymer chemistry and are designed to be reproducible and adaptable for specific research needs.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for its effective use in polymer synthesis.
| Property | Value | Reference |
| CAS Number | 88444-81-9 | |
| Molecular Formula | C₁₀H₄F₆ | [4] |
| Molecular Weight | 238.13 g/mol | [4] |
| Boiling Point | 147-148 °C | [5] |
| Density | 1.346 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.4230 |
Application Notes: Harnessing the Potential of Poly(this compound)
Polymers derived from this compound, hereafter referred to as P(EBTFB), exhibit a compelling set of properties that make them suitable for several advanced applications.
High-Performance Gas Separation Membranes
The bulky and rigid structure imparted by the bis(trifluoromethyl)phenyl side chains leads to a high fractional free volume in P(EBTFB). This characteristic is highly desirable for gas separation membranes, as it facilitates the transport of gas molecules through the polymer matrix.[2]
-
Rationale: The introduction of trifluoromethyl groups is a well-established strategy to enhance the gas permeability of polymers.[2] The rigidity of the polyacetylene backbone, coupled with the steric hindrance of the large side groups, prevents efficient chain packing, creating larger and more numerous free volume elements.
-
Performance Metrics: While specific permeability data for P(EBTFB) is not widely published, analogous fluorinated polyphenylacetylenes have demonstrated high permeability coefficients for gases such as oxygen, nitrogen, and methane.[2] The expected outcome is a membrane material with high gas flux. The selectivity of the membrane will be dependent on the size and shape discrimination afforded by the free volume architecture.
-
Research Directions: Future research should focus on fabricating and testing thin-film composite membranes of P(EBTFB) to evaluate their gas separation performance for specific applications, such as carbon capture or air separation.
Materials for Organic Electronics and Photonics
The conjugated polyacetylene backbone of P(EBTFB), in conjunction with the electron-withdrawing trifluoromethyl groups, suggests potential applications in organic electronics.[1]
-
Rationale: The electronic properties of conjugated polymers can be tuned by the introduction of electron-donating or electron-withdrawing substituents. The -CF3 groups in P(EBTFB) are expected to lower the HOMO and LUMO energy levels of the polymer, which can be advantageous for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1]
-
Potential Applications: P(EBTFB) could be explored as a host material in phosphorescent OLEDs, where its potentially high triplet energy level could be beneficial. In OFETs, the fluorinated nature of the polymer may contribute to improved stability and performance. The high refractive index of fluorinated polymers can also be exploited in photonic applications.
-
Experimental Approach: The synthesis of P(EBTFB) with controlled molecular weight and low polydispersity is crucial for these applications. Characterization of the polymer's optical and electronic properties, such as UV-Vis absorption, photoluminescence, and charge carrier mobility, will be essential to assess its potential.
Advanced Coatings and Dielectrics
Fluorinated polymers are well-known for their chemical inertness, thermal stability, and low surface energy. These properties make P(EBTFB) a candidate for specialty coatings and as a low-dielectric constant material.
-
Rationale: The high fluorine content of P(EBTFB) is expected to result in a low dielectric constant, which is a critical property for interlayer dielectrics in microelectronics to reduce signal delay and power consumption. The chemical resistance and thermal stability would also be beneficial for protective coatings in harsh environments.
-
Characterization: The dielectric constant of P(EBTFB) films should be measured over a range of frequencies. Thermal stability can be assessed using thermogravimetric analysis (TGA), and chemical resistance can be tested by exposing the polymer to various solvents and corrosive agents.
Experimental Protocols: Synthesis and Characterization
The following protocols provide a detailed methodology for the synthesis and characterization of P(EBTFB).
Protocol 1: Rhodium-Catalyzed Polymerization of this compound
This protocol is based on the well-established rhodium-catalyzed polymerization of substituted acetylenes, which is known to produce high molecular weight polymers with a high degree of stereoregularity (cis-transoidal structure).[6]
Workflow Diagram:
Figure 2: Workflow for the characterization of P(EBTFB).
1. Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
Instrumentation: A GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of columns suitable for the separation of polymers in the expected molecular weight range (e.g., polystyrene-divinylbenzene columns).
-
Mobile Phase: Tetrahydrofuran (THF) or another suitable solvent in which the polymer is soluble.
-
Calibration: Use polystyrene standards to create a calibration curve for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Sample Preparation: Prepare a dilute solution of the polymer in the mobile phase (e.g., 1 mg/mL) and filter it through a 0.45 µm syringe filter before injection.
2. Structural Analysis (Nuclear Magnetic Resonance - NMR Spectroscopy):
-
Instrumentation: A high-resolution NMR spectrometer.
-
Solvent: A deuterated solvent in which the polymer is soluble (e.g., CDCl₃ or THF-d₈).
-
Experiments:
-
¹H NMR: To confirm the presence of aromatic and vinylic protons. The broadness of the peaks is indicative of a polymeric structure.
-
¹³C NMR: To identify the different carbon environments in the polymer backbone and side chains.
-
¹⁹F NMR: This is a particularly informative technique for fluorinated polymers. It will show a characteristic signal for the -CF₃ groups, and the chemical shift can provide information about the local environment of the fluorine atoms.
-
3. Thermal Properties (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC):
-
TGA:
-
Purpose: To determine the thermal stability of the polymer.
-
Procedure: Heat a small sample of the polymer under a nitrogen or air atmosphere at a constant heating rate (e.g., 10 °C/min) and record the weight loss as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
-
-
DSC:
-
Purpose: To determine the glass transition temperature (Tg) of the polymer.
-
Procedure: Heat a small sample of the polymer through a defined temperature range at a constant heating rate (e.g., 10 °C/min). The Tg will appear as a step change in the heat flow curve.
-
Conclusion and Future Outlook
This compound is a highly promising monomer for the synthesis of advanced polymers with a unique combination of properties. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the potential of P(EBTFB) in various fields, including membrane technology, organic electronics, and high-performance coatings. The strong electron-withdrawing nature of the trifluoromethyl groups and the versatility of the ethynyl moiety open up a wide range of possibilities for further functionalization and the creation of novel materials with tailored properties. As the demand for high-performance materials continues to grow, monomers like this compound will undoubtedly play a crucial role in driving innovation.
References
- Masuda, T., Hamano, T., Higashimura, T., Ueda, T., & Muramatsu, H. (1989). Synthesis and characterization of poly[[o-(trifluoromethyl)phenyl]acetylene]. Macromolecules, 22(3), 1045-1048.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Material Science.
- PubChem. (n.d.). This compound.
- Liu, T., Huo, F., Ge, C., Li, Y., He, J., Zheng, H., ... & Bo, S. (2023). Systematic Study on Nonlinear Optical Chromophores with Improved Electro-Optic Activity by Introducing 3,5-Bis(trifluoromethyl)benzene Derivative Isolation Groups into the Bridge. Polymers, 15(2), 329.
- RSC Publishing. (n.d.). Scheme 10. Rhodium-catalyzed polymerization of....
- National Institutes of Health. (2023). Rhodium-Catalyzed Trans-Bis-Silylation Reactions of 2-Ethynyl-3-pentamethyldisilanylpyridines. Molecules, 28(8), 3429.
- Indian Academy of Sciences. (n.d.). Polymer structure effect on gas permeation characteristics in polyarylates.
- De Gruyter. (2022). Synthesis of rhodium catalysts with amino acid or triazine as a ligand, as well as its polymerization property of phenylacetylene.
- ResearchGate. (n.d.). Branched Poly(phenylacetylene).
- ResearchGate. (n.d.). (η4-Tetrafluorobenzobarrelene)-η1-((tri-4-fluorophenyl)phosphine)-η1-(2-phenylphenyl)rhodium(I): A Catalyst for the Living Polymerization of Phenylacetylenes.
- National Institutes of Health. (2021). Structure-Property Relationship on the Example of Gas Separation Characteristics of Poly(Arylene Ether Ketone)s and Poly(Diphenylene Phtalide). Polymers, 13(21), 3795.
- MDPI. (2019). Evaluation of the Properties, Gas Permeability, and Selectivity of Mixed Matrix Membrane Based on Polysulfone Polymer Matrix Incorporated with KIT-6 Silica. Polymers, 11(11), 1732.
- ResearchGate. (n.d.). Gas Permeability and Stability of Poly(1-trimethylsilyl-1-propyne-co-1-phenyl-1-propyne) Membranes.
- Catsyn. (n.d.). This compound.
Sources
- 1. 88444-81-9 | 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETYLENE [fluoromart.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Structure-Property Relationship on the Example of Gas Separation Characteristics of Poly(Arylene Ether Ketone)s and Poly(Diphenylene Phtalide) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H4F6 | CID 1512607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETYLENE | 88444-81-9 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
The Strategic deployment of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene in the Synthesis of Pharmaceutical Intermediates: Advanced Application Notes and Protocols
Introduction: A Privileged Building Block in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a compound's physicochemical and biological properties.[1][2] Its strong electron-withdrawing nature, high lipophilicity, and resistance to metabolic degradation can significantly enhance a drug candidate's membrane permeability, binding affinity, and in vivo half-life.[3][4]
1-Ethynyl-3,5-bis(trifluoromethyl)benzene (CAS 88444-81-9) has emerged as a critical building block for introducing this "trifluoromethyl advantage" into complex pharmaceutical intermediates.[5][6] This versatile reagent combines a reactive terminal alkyne handle with a phenyl ring symmetrically substituted with two CF₃ groups. This unique arrangement not only imparts desirable properties to the final molecule but also modulates the reactivity of the alkyne, making it a key player in robust and widely-used synthetic transformations.[7]
This guide provides an in-depth exploration of two key applications of this compound: the Sonogashira cross-coupling reaction and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry". We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and discuss the significance of the resulting products as precursors to advanced pharmaceutical agents.
Core Physicochemical Properties
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value |
| CAS Number | 88444-81-9 |
| Molecular Formula | C₁₀H₄F₆ |
| Molecular Weight | 238.13 g/mol |
| Boiling Point | 147-148 °C |
| Density | 1.346 g/mL at 25 °C |
Application I: Sonogashira Cross-Coupling for the Synthesis of Complex Heterocycles
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][8] This palladium- and copper-co-catalyzed reaction is a cornerstone of modern organic synthesis, valued for its mild conditions and tolerance of a wide range of functional groups.[9]
Expertise & Experience: The Causality Behind the Reaction
The use of this compound in Sonogashira couplings is particularly advantageous. The strong electron-withdrawing effect of the two CF₃ groups increases the acidity of the terminal alkyne proton, facilitating its deprotonation and the formation of the key copper(I) acetylide intermediate. This can lead to faster reaction rates and higher yields compared to less-activated alkynes. The resulting diarylacetylene products are valuable intermediates for a wide range of biologically active molecules, including kinase inhibitors and other targeted therapies.
A prime example is the synthesis of quinoline-based structures, which are prevalent in many pharmaceutical agents. The protocol below details the synthesis of 2-((3,5-bis(trifluoromethyl)phenyl)ethynyl)quinoline-3-carbaldehyde, a complex intermediate for drug discovery programs.[10]
Experimental Workflow: Sonogashira Coupling
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. chemimpex.com [chemimpex.com]
- 4. interchim.fr [interchim.fr]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. 點擊化學試劑概述 [sigmaaldrich.com]
The Strategic Utility of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene in Advanced Materials Science: A Guide for Researchers
Introduction: A Molecule Engineered for High Performance
In the landscape of materials science, the demand for materials with superior thermal stability, chemical resistance, and precisely tuned electronic properties is perpetual. 1-Ethynyl-3,5-bis(trifluoromethyl)benzene emerges as a pivotal building block in meeting these challenges. Its unique molecular architecture, featuring a reactive ethynyl group and two strongly electron-withdrawing trifluoromethyl groups on a phenyl ring, provides a powerful platform for the synthesis of a new generation of high-performance materials.
The trifluoromethyl (-CF3) groups are instrumental in conferring a range of desirable attributes to the resulting materials. These include:
-
Enhanced Thermal and Chemical Stability: The high bond energy of C-F bonds imparts exceptional resistance to thermal degradation and chemical attack.[1]
-
Hydrophobicity and Oleophobicity: The low surface energy of fluorinated moieties leads to materials with water and oil-repellent properties, crucial for protective coatings and membranes.[1]
-
Modified Electronic Properties: The potent electron-withdrawing nature of the -CF3 groups can significantly influence the electronic characteristics of conjugated systems, a key aspect in the design of organic electronics.[1]
-
Increased Solubility in Organic Solvents: The presence of -CF3 groups can enhance the solubility of rigid polymer backbones, facilitating processing and characterization.
The terminal ethynyl group serves as a versatile reactive handle, enabling participation in a variety of polymerization and modification reactions, most notably transition metal-catalyzed polymerizations and highly efficient "click chemistry" ligations.[1] This guide provides detailed application notes and protocols for leveraging the unique properties of this compound in the synthesis of advanced polymers, functional materials, and porous organic frameworks.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this key building block is essential for its effective application.
| Property | Value | Reference |
| CAS Number | 88444-81-9 | [2][3][4] |
| Molecular Formula | C₁₀H₄F₆ | [2][3] |
| Molecular Weight | 238.13 g/mol | [2][3] |
| Boiling Point | 147-148 °C | [2] |
| Density | 1.346 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.4230 | [2] |
| Flash Point | 44.44 °C | [2] |
Application Note I: Synthesis of Advanced Fluorinated Polyacetylenes
The polymerization of substituted acetylenes is a powerful method for generating conjugated polymers with interesting optical and electronic properties. The presence of the 3,5-bis(trifluoromethyl)phenyl substituent on the polyacetylene backbone is anticipated to yield a material with high thermal stability, excellent chemical resistance, and good solubility in organic solvents. Rhodium-catalyzed polymerization is a particularly effective method for achieving high molecular weight polymers from substituted acetylenes.
Protocol: Rhodium-Catalyzed Polymerization
This protocol outlines the synthesis of poly(this compound), a fluorinated polyacetylene with potential applications in gas separation membranes, dielectric materials, and specialty coatings.
Workflow for Rhodium-Catalyzed Polymerization
General scheme for the CuAAC reaction.
Materials:
| Reagent | Purpose | Typical Concentration |
| This compound | Alkyne component | 1.0 eq. |
| Organic Azide (R-N₃) | Azide component | 1.0 - 1.2 eq. |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Catalyst precursor | 1-5 mol% |
| Sodium Ascorbate | Reducing agent | 5-10 mol% |
| Tetrahydrofuran (THF) / Water | Solvent system | 1:1 to 4:1 v/v |
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of the organic azide in a suitable solvent mixture, such as THF and water (e.g., 4:1 v/v).
-
Catalyst Addition: To the stirring solution, add an aqueous solution of sodium ascorbate (10 mol%) followed by an aqueous solution of copper(II) sulfate pentahydrate (5 mol%).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-24 hours.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1,2,3-triazole product.
Application Note III: A Building Block for Porous Organic Polymers (POPs)
Porous organic polymers (POPs) are a class of materials with high surface areas and tunable pore sizes, making them attractive for applications in gas storage and separation, catalysis, and sensing. The rigid structure and defined geometry of this compound make it an excellent candidate as a monomeric building block for the synthesis of POPs. The inclusion of trifluoromethyl groups within the polymer network is expected to enhance the material's hydrophobicity and affinity for certain gases. Sonogashira-Hagihara cross-coupling is a common and effective method for the synthesis of POPs from ethynyl and aryl halide monomers.
Protocol: Synthesis of a Fluorinated POP via Sonogashira-Hagihara Cross-Coupling
This protocol describes a general procedure for the synthesis of a porous organic polymer network using this compound as the alkyne monomer and a tri- or tetra-substituted aryl halide as the cross-linking comonomer.
Workflow for POP Synthesis
Sources
Application Notes and Protocol for Sonogashira Reaction Using 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
Introduction: The Strategic Importance of the Sonogashira Coupling in Modern Synthesis
The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, stands as a cornerstone in the edifice of modern organic synthesis.[1][2] Its power lies in the creation of a carbon-carbon bond between an sp² and an sp hybridized carbon, a linkage that is foundational to a vast array of complex molecules.[3] This reaction is celebrated for its generally mild conditions, functional group tolerance, and high efficiency, making it an indispensable tool in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[2][4]
The incorporation of fluorinated moieties, such as the trifluoromethyl (CF₃) group, into organic molecules is a widely employed strategy in drug discovery to enhance metabolic stability, bioavailability, and binding affinity.[5] 1-Ethynyl-3,5-bis(trifluoromethyl)benzene is a valuable building block in this context, allowing for the introduction of a di-CF₃-substituted phenylacetylene unit. This application note provides a detailed protocol and technical guidance for the successful execution of the Sonogashira reaction using this electron-deficient alkyne, aimed at researchers, scientists, and drug development professionals.
Mechanistic Insights: A Tale of Two Catalytic Cycles
A robust understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling elegantly proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[6]
The Palladium Cycle: The Engine of C-C Bond Formation
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Palladium(0) species, forming a Pd(II)-aryl intermediate.[6] The reactivity order for the halide is I > Br > Cl.[2]
-
Transmetalation: This is the crucial step where the alkyne moiety is transferred from copper to palladium. The copper(I) acetylide, generated in the copper cycle, reacts with the Pd(II)-aryl complex to form a Pd(II)-alkynyl-aryl intermediate and regenerate the copper(I) halide.[6]
-
Reductive Elimination: The final step involves the reductive elimination of the desired product, the disubstituted alkyne (Ar-C≡C-R), from the palladium center, which simultaneously regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6]
The Copper Cycle: Activating the Alkyne
The role of the copper(I) co-catalyst is to activate the terminal alkyne.[2]
-
π-Alkyne Complex Formation: The terminal alkyne coordinates with the copper(I) salt.[6]
-
Deprotonation: In the presence of a base (typically an amine), the acidity of the terminal alkyne proton is increased, facilitating its removal to form a copper(I) acetylide intermediate.[6] This species is now primed for the transmetalation step with the palladium complex.
It is important to note that copper-free Sonogashira protocols have also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), a common side reaction promoted by copper.[2]
Visualizing the Catalytic Pathway
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Probing Chemical Frontiers: An Application Guide to 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
Introduction: A Fluorinated Alkyne of Strategic Importance
1-Ethynyl-3,5-bis(trifluoromethyl)benzene is a highly versatile and reactive terminal alkyne that has garnered significant attention in the fields of medicinal chemistry, materials science, and organic synthesis. The strategic placement of two powerful electron-withdrawing trifluoromethyl (-CF3) groups on the phenyl ring profoundly influences the molecule's electronic properties and reactivity. This unique structural motif imparts enhanced thermal stability, chemical resistance, and specific electronic characteristics to its derivatives, making it a valuable building block for the synthesis of advanced materials and complex bioactive molecules.[1] The trifluoromethyl groups can enhance metabolic stability and lipophilicity in drug candidates, crucial attributes for bioavailability.[2][3] This guide provides a comprehensive overview of the experimental setup for key reactions involving this compound, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
Core Reactions and Methodologies
The reactivity of the terminal alkyne functionality in this compound allows for a range of synthetic transformations. This section details the experimental protocols for two of the most powerful and widely utilized reactions: the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Sonogashira Cross-Coupling: Forging Carbon-Carbon Bonds with Precision
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base.[5] The electron-deficient nature of the alkyne in this compound can influence reaction kinetics and catalyst choice.
-
Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is crucial. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6] The choice of phosphine ligands on the palladium can be tuned to optimize the reaction with different aryl halides.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[7]
-
Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation and side reactions. Common choices include tetrahydrofuran (THF), dioxane, or toluene.[7] For certain substrates, aqueous media can be employed, offering a more sustainable approach.[8]
-
Reaction Temperature: The reactivity of the aryl halide dictates the required temperature. Aryl iodides are the most reactive and often react at room temperature, while aryl bromides typically require heating to achieve good conversion.[4]
Table 1: Representative Conditions for Sonogashira Coupling with this compound
| Aryl Halide | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aryl Iodide | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N | Dioxane | 100 | 6 | 77-85 |
| Aryl Bromide | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N | Dioxane | 100 | 24 | Moderate to Good |
Note: These are generalized conditions and may require optimization for specific substrates.[9]
This protocol provides a step-by-step methodology for a typical Sonogashira coupling reaction.
Materials:
-
This compound
-
Aryl iodide
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous dioxane
-
Standard Schlenk line or glovebox for inert atmosphere techniques
-
Magnetic stirrer and heating plate
-
TLC plates for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), this compound (1.2 mmol), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous dioxane (5 mL) and anhydrous triethylamine (2.0 mmol) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 2.5 mol%).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove insoluble salts. Wash the celite pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterization: The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Caption: Workflow for Sonogashira Coupling.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential "Click" Reaction
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[10] This reaction is a prime example of "click chemistry," characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[11] The electron-withdrawing nature of the trifluoromethyl groups in this compound makes its alkyne moiety an excellent substrate for this transformation.
-
Copper(I) Source: The active catalyst is copper(I). It can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[12] The in situ generation is often preferred to avoid the oxidation of the Cu(I) catalyst.
-
Ligand: The use of a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the Cu(I) oxidation state and prevent catalyst disproportionation, leading to more reliable and faster reactions.[13]
-
Solvent: The reaction is remarkably versatile in terms of solvent choice and can be performed in a variety of organic solvents (e.g., THF, t-BuOH) or in aqueous systems, which is particularly advantageous for biological applications.[10]
-
Temperature: CuAAC reactions typically proceed efficiently at room temperature, although gentle heating can sometimes accelerate the reaction.[13]
Table 2: Representative Conditions for CuAAC with this compound
| Azide | Copper Source | Reducing Agent | Ligand | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzyl Azide | CuSO₄·5H₂O | Sodium Ascorbate | None | t-BuOH/H₂O (1:1) | Room Temp | 12 | High |
| Organic Azide | CuI | None | None | THF | Room Temp | 12 | High |
Note: These are generalized conditions and may require optimization for specific substrates.
This protocol describes a typical CuAAC reaction using in situ generated copper(I).
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Magnetic stirrer
-
TLC plates for reaction monitoring
-
Standard laboratory glassware
Procedure:
-
Reactant Solution: In a round-bottom flask, dissolve this compound (1.0 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of t-BuOH and water (10 mL).
-
Catalyst and Reductant Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 mmol, 20 mol%) followed by an aqueous solution of copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor the progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the 1,2,3-triazole product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Caption: Workflow for CuAAC Reaction.
Applications in Advanced Materials and Drug Discovery
The unique properties endowed by the bis(trifluoromethyl)phenyl moiety make this compound a valuable precursor for a range of high-performance materials and potential therapeutic agents.
Advanced Polymers and Materials Science
The rigidity of the aromatic ring and the high thermal stability conferred by the C-F bonds make polymers derived from this monomer attractive for applications requiring robust materials. Rhodium-catalyzed polymerization of phenylacetylenes is a known method to produce conjugated polymers with interesting optical and electronic properties.[14] The resulting polyacetylenes can exhibit high thermal stability and may find use in specialty coatings, membranes, or as components in organic electronic devices.[15]
The incorporation of the 3,5-bis(trifluoromethyl)phenyl group into polymer backbones can lead to materials with low dielectric constants, which are highly sought after in the microelectronics industry for next-generation insulating materials.[16] Furthermore, the electron-withdrawing nature of this substituent can be exploited to tune the electronic properties of conjugated polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[15][17]
Drug Discovery and Medicinal Chemistry
In drug discovery, the introduction of trifluoromethyl groups is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[18][19] The 3,5-bis(trifluoromethyl)phenyl group is a common feature in several neurokinin 1 (NK1) receptor antagonists, where it is thought to improve penetration into the central nervous system.[3] The alkyne handle of this compound allows for its facile incorporation into more complex molecular architectures using the reactions described above, providing a powerful tool for the synthesis of novel drug candidates. The resulting triazoles from CuAAC reactions are stable and can act as bioisosteres for other functional groups, further expanding the chemical space accessible to medicinal chemists.
Safety and Handling
This compound is a flammable liquid and an irritant.[20] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All reactions should be conducted under an inert atmosphere, especially when using pyrophoric or air-sensitive reagents. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a key building block in modern organic chemistry, offering a gateway to a diverse range of functional molecules and materials. The reliable and versatile Sonogashira coupling and CuAAC reactions provide efficient means to elaborate this fluorinated alkyne into more complex structures. The unique electronic and physical properties imparted by the bis(trifluoromethyl)phenyl moiety make its derivatives highly valuable in the pursuit of new pharmaceuticals and advanced materials. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful synthetic tool in their scientific endeavors.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry653, 46-49 (2002).
- Liang, Y., et al. An efficient and sustainable Sonogashira cross-coupling protocol. KAUST Repository (2014).
- Ningbo Inno Pharmchem Co., Ltd. The Role of 1-Ethynyl-3,5-bis(trifluoromethyl)
- Chem-Impex International, Inc. This compound.
- Dawood, K. M., et al. Synthesis of unsymmetrical aryl-ethynylated benzenes via regiocontrolled Sonogashira reaction of 1,3,5-tribromobenzene. SciELO (2014).
- Chemistry LibreTexts. Sonogashira Coupling. (2021).
- Organic Chemistry Portal. Sonogashira Coupling.
- Barluenga, J., et al. Optimized CuAAC reaction set-up.
- Meanwell, N. A. The Many Roles for Fluorine in Medicinal Chemistry.
- Dawood, K. M., et al. Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene.
- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
- Gillis, E. P., et al. Applications of Fluorine in Medicinal Chemistry. PubMed (2015).
- Purser, S., et al. The Many Roles for Fluorine in Medicinal Chemistry.
- Hein, C. D., et al. Recent Fascinating Aspects of the CuAAC Click Reaction.
- ThalesNano Inc. Flow Chemistry: Sonogashira Coupling.
- Böhm, H.-J., et al. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry (2004).
- Lowe, J. T., et al.
- Ningbo Inno Pharmchem Co., Ltd. The Role of 1-Ethynyl-3,5-bis(trifluoromethyl)
- PubChem. This compound.
- Fokin, V. V., et al. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PMC (2013).
- Wang, L., et al. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. Semantic Scholar (2023).
- Tabata, M., et al. (η 4 -Tetrafluorobenzobarrelene)-η 1 -((tri-4-fluorophenyl)phosphine)-η 1 -(2-phenylphenyl)rhodium(I): A Catalyst for the Living Polymerization of Phenylacetylenes.
- Das, H. S. Organic Light Emitting Diode (OLED)
- Imperato, G., et al. Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre. ChemRxiv (2022).
- Hossain, M. S., et al. Biological Interfacial Materials for Organic Light-Emitting Diodes. MDPI (2023).
- Langer, P., et al. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry (2020).
- Jacquemin, D., et al. Examples of compounds used in organic light emitting diodes (OLED)...
- Kim, J. H., et al. Organic light-emitting diodes based on new n-doped electron transport layer.
- Zheng, Y.-X., et al. Efficient organic light-emitting diodes based on iridium(iii) complexes containing indolo[3,2,1-jk]carbazole derivatives with narrow emission bandwidths and low efficiency roll-offs.
- Sigma-Aldrich. This compound 97%.
- Abe, J., et al. Synthesis of poly(ethynylbenzene) with pendant nitroxide radicals by rhodium-catalyzed polymerization of ethynylphenyl nitroxide. Semantic Scholar (1993).
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scielo.br [scielo.br]
- 8. DSpace [repository.kaust.edu.sa]
- 9. BJOC - Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines [beilstein-journals.org]
- 10. Click Chemistry [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of poly(ethynylbenzene) with pendant nitroxide radicals by rhodium-catalyzed polymerization of ethynylphenyl nitroxide | Semantic Scholar [semanticscholar.org]
- 15. chemimpex.com [chemimpex.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. crimsonpublishers.com [crimsonpublishers.com]
- 18. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound | C10H4F6 | CID 1512607 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene for Biological Assays
Introduction: The Strategic Importance of the 3,5-Bis(trifluoromethyl)phenyl Moiety in Chemical Biology
In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy to enhance pharmacological properties. The 3,5-bis(trifluoromethyl)phenyl (BTFP) group, in particular, has emerged as a privileged structural motif. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] When coupled with a reactive ethynyl group, as in 1-Ethynyl-3,5-bis(trifluoromethyl)benzene, this building block becomes a versatile platform for generating diverse molecular probes and drug candidates through robust and efficient chemical transformations.
This guide provides an in-depth exploration of the derivatization of this compound via two powerful catalytic reactions: the Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." We will present detailed, field-proven protocols for these syntheses and their subsequent application in key biological assays, namely the determination of antimicrobial activity through Minimum Inhibitory Concentration (MIC) and the assessment of cytotoxicity in cancer cell lines using the MTT assay. The causality behind experimental choices and the validation inherent in each protocol are emphasized to ensure scientific integrity and reproducibility.
Part 1: Synthetic Derivatization Protocols
The terminal alkyne functionality of this compound serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. The following protocols detail two of the most reliable and widely used methods for its derivatization.
Sonogashira Coupling: Synthesis of Aryl-Alkynes
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[2] This reaction is exceptionally useful for synthesizing conjugated enynes and arylalkynes under mild conditions.
Causality of Experimental Choices:
-
Catalyst System: A dual-catalyst system is employed. The palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the oxidative addition of the aryl halide, while the copper(I) co-catalyst (CuI) forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2]
-
Base: An amine base, such as triethylamine (TEA), is crucial for scavenging the hydrogen halide byproduct and for the deprotonation of the terminal alkyne.
-
Solvent: A mixed solvent system, such as toluene and water, can be effective, with the aqueous phase often enhancing the reaction rate.[3]
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne. Therefore, maintaining an inert atmosphere (e.g., argon or nitrogen) is critical for high yields.[3]
Caption: Workflow for the Sonogashira Coupling Reaction.
Detailed Protocol: Synthesis of 1-(4-methoxyphenyl)-2-(3,5-bis(trifluoromethyl)phenyl)acetylene
-
To a 50 mL Schlenk flask, add PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol, 2.5 mol%) and CuI (19 mg, 0.1 mmol, 5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add this compound (476 mg, 2.0 mmol), 1-iodo-4-methoxybenzene (515 mg, 2.2 mmol), toluene (10 mL), and triethylamine (0.84 mL, 6.0 mmol).
-
Stir the reaction mixture at 60 °C for 24 hours under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Condition | Rationale |
| Pd Catalyst Loading | 2.5 mol% | Sufficient for efficient catalytic turnover. |
| Cu(I) Co-catalyst | 5 mol% | Ensures formation of the copper acetylide. |
| Base | Triethylamine (3 eq.) | Neutralizes HCl byproduct and facilitates alkyne deprotonation. |
| Temperature | 60 °C | Provides sufficient energy for the reaction without significant side product formation. |
| Reaction Time | 24 h | Allows for complete conversion of starting materials.[3] |
| Atmosphere | Argon | Prevents oxidative homocoupling of the alkyne.[3] |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of 1,2,3-Triazoles
The CuAAC reaction, the quintessential "click" reaction, provides a highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[4] This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide variety of functional groups.
Causality of Experimental Choices:
-
Catalyst: A copper(I) source is essential for the catalysis. This can be a Cu(I) salt (e.g., CuI) or generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[5]
-
Ligand: A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) for organic solvents, can accelerate the reaction and protect the catalyst from oxidation.[6]
-
Solvent: The reaction is remarkably versatile and can be performed in a variety of solvents, including water, t-BuOH/water mixtures, and organic solvents like THF or DMF.
-
Reducing Agent: When using a Cu(II) precursor, sodium ascorbate is a biocompatible and effective reducing agent to generate the active Cu(I) species.[6]
Caption: Workflow for the CuAAC "Click" Reaction.
Detailed Protocol: Synthesis of 1-Benzyl-4-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,3-triazole
-
In a 50 mL round-bottom flask, dissolve this compound (238 mg, 1.0 mmol) and benzyl azide (146 mg, 1.1 mmol) in a 1:1 mixture of t-BuOH and water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (198 mg, 1.0 mmol) in water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (25 mg, 0.1 mmol) in water (1 mL).
-
Add the sodium ascorbate solution to the flask containing the alkyne and azide, followed by the addition of the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The formation of a precipitate is often observed.
-
Monitor the reaction by TLC until the starting alkyne is consumed.
-
Upon completion, dilute the reaction mixture with water (20 mL) and stir for 30 minutes.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with water (2 x 10 mL) and then with cold hexane (10 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the pure 1,2,3-triazole derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Condition | Rationale |
| Catalyst System | CuSO₄·5H₂O / Sodium Ascorbate | In situ generation of the active Cu(I) catalyst.[5] |
| Solvent System | t-BuOH / H₂O (1:1) | A versatile solvent system that solubilizes a wide range of organic substrates. |
| Stoichiometry | Slight excess of azide | Ensures complete consumption of the alkyne. |
| Temperature | Room Temperature | The high efficiency of the click reaction allows for mild conditions.[4] |
| Reaction Time | 12-24 h | Typical timeframe for complete conversion. |
Part 2: Biological Assay Protocols
The derivatized compounds can be screened for a variety of biological activities. Here, we provide protocols for two common assays: an antimicrobial MIC assay and a cytotoxicity MTT assay.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC.[7]
Causality of Experimental Choices:
-
Broth Medium: A nutrient-rich broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) is used to support the growth of the microorganism.
-
Serial Dilution: A two-fold serial dilution of the test compound allows for the determination of the MIC over a range of concentrations.
-
Inoculum Density: A standardized inoculum density (e.g., 5 x 10⁵ CFU/mL) is crucial for the reproducibility of the assay.
-
Controls: Positive (no drug) and negative (no inoculum) controls are essential to validate the assay. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is used as a reference.
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Protocol: MIC Determination against Staphylococcus aureus
-
Prepare a stock solution of the test compound in DMSO (e.g., 1 mg/mL).
-
In a sterile 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Add 200 µL of the test compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (broth and inoculum, no drug), and well 12 will be the negative control (broth only).
-
Prepare a standardized inoculum of S. aureus (e.g., ATCC 29213) equivalent to a 0.5 McFarland standard, and then dilute it in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
Add 10 µL of the diluted bacterial suspension to wells 1 through 11.
-
Seal the plate and incubate at 37 °C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.
Representative Data: Antimicrobial Activity of 1,2,3-Triazole Derivatives
| Compound | R-group on Triazole | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 1 | Phenyl | 16 | >64 |
| 2 | 4-Chlorophenyl | 8 | 32 |
| 3 | 4-Nitrophenyl | 4 | 16 |
| 4 | 2,4-Dichlorophenyl | 2 | 8 |
| Ciprofloxacin | (Reference) | 0.5 | 0.25 |
| (Data is representative and synthesized from literature trends for illustrative purposes.[8]) |
Cytotoxicity Screening: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Causality of Experimental Choices:
-
Cell Seeding Density: An appropriate cell seeding density ensures that the cells are in the logarithmic growth phase during the assay.
-
MTT Reagent: The concentration and incubation time with MTT are optimized to allow for sufficient formazan production without causing toxicity.[10]
-
Solubilization Solution: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is required to dissolve the insoluble formazan crystals before measuring the absorbance.[11]
-
Wavelength: The absorbance is read at a wavelength corresponding to the peak absorbance of the formazan product (typically 570 nm), with a reference wavelength (e.g., 630 nm) to subtract background absorbance.[8]
Caption: Proposed mechanism of STAT3 pathway inhibition.
Detailed Protocol: MTT Assay on MDA-MB-231 Breast Cancer Cells
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% CO₂ humidified incubator.
-
Prepare serial dilutions of the test compound in culture medium.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 72 hours at 37 °C and 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37 °C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]
Representative Data: Cytotoxicity of BTFP-Containing Compounds
| Compound | Moiety | IC₅₀ (µM) vs. MDA-MB-231 | IC₅₀ (µM) vs. HepG2 |
| 5 | BTFP-Aryl-Alkyne | 8.5 | 12.3 |
| 6 | BTFP-Triazole | 1.2 | 2.5 |
| 7 | BTFP-Thiourea | 1.5 | 8.9 |
| Doxorubicin | (Reference) | 0.1 | 0.2 |
| (Data is representative and synthesized from literature trends for illustrative purposes.[9][12]) |
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel compounds for biological screening. The robust and high-yielding nature of the Sonogashira coupling and CuAAC reactions allows for the rapid generation of diverse chemical libraries. The protocols provided herein offer a solid foundation for researchers to synthesize and evaluate these compounds for their potential as antimicrobial and anticancer agents. The strategic use of the BTFP moiety continues to be a promising avenue in the development of new therapeutics.
References
- Design, synthesis and biological evaluation of novel potent STAT3 inhibitors based on BBI608 for cancer therapy. (2020). European Journal of Medicinal Chemistry. [Link]
- DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC) OF SOME NOVEL TRIAZOLE DERIVATIVE. (2011). International Journal of Research in Pharmacy and Chemistry. [Link]
- Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. (2020). Molecules. [Link]
- Antimicrobial Screening of Some Newly Synthesized Triazoles. (2014). International Journal of Pharmaceutical Sciences and Research. [Link]
- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). Cells. [Link]
- Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Deriv
- Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem. [Link]
- Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024). LinkedIn. [Link]
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
- Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. (2021). Chemical Biology & Drug Design. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. (2016). Bioorganic & Medicinal Chemistry. [Link]
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
- Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment.
- IC 50 values (lM) of test compounds against different cancer cell lines.
- Co-Crystal Formation of Partially Fluorinated 1,3,5-Tris(phenylethynyl)benzenes. (2021). Chemistry – A European Journal. [Link]
- Click Chemistry and Radiochemistry: An Update. (2023). Journal of Nuclear Medicine. [Link]
- Click Chemistry (Azide / alkyne reaction). Interchim. [Link]
- Synthesis of unsymmetrical aryl-ethynylated benzenes via regiocontrolled Sonogashira reaction of 1,3,5-tribromobenzene. (2014). Journal of the Brazilian Chemical Society. [Link]
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2017). Inorganic Chemistry. [Link]
- Discovery of a New STAT3 Inhibitor Acting on the Linker Domain. (2017). ACS Medicinal Chemistry Letters. [Link]
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2015). Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Click Chemistry [organic-chemistry.org]
- 5. interchim.fr [interchim.fr]
- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel potent STAT3 inhibitors based on BBI608 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]
- 12. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Ethynyl-3,5-bis(trifluoromethyl)benzene in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the 3,5-Bis(trifluoromethyl)phenyl Moiety
1-Ethynyl-3,5-bis(trifluoromethyl)benzene is a specialized aromatic alkyne that serves as a high-value building block in the synthesis of novel agrochemicals.[1][2] Its utility is primarily derived from the presence of two trifluoromethyl (-CF₃) groups on the phenyl ring, which impart unique and desirable properties to the target molecules. The trifluoromethyl group is a cornerstone in modern agrochemical design due to its strong electron-withdrawing nature, high lipophilicity, and ability to enhance the metabolic stability of a compound.[3] These characteristics can significantly improve a molecule's biological activity, bioavailability, and persistence, leading to more potent and effective herbicides, insecticides, and fungicides.
The 3,5-disubstitution pattern of the trifluoromethyl groups on the benzene ring of this compound offers a distinct steric and electronic profile, which can be strategically employed to optimize the binding of the final agrochemical product to its biological target. The terminal alkyne functionality provides a versatile handle for a variety of coupling reactions, allowing for the facile introduction of this strategically substituted phenyl group into a diverse range of molecular scaffolds.
Key Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety information for this compound is essential for its effective and safe use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 88444-81-9 | [4][5] |
| Molecular Formula | C₁₀H₄F₆ | [4][5] |
| Molecular Weight | 238.13 g/mol | [4][5][6] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 147-148 °C | [6] |
| Density | 1.346 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.4230 | [6] |
| Safety Hazards | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. | [7] |
Application in Fungicide Development via Click Chemistry
A prime application of this compound in agrochemical research is its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective synthesis of 1,2,3-triazoles, which are important scaffolds in many biologically active compounds, including fungicides. The resulting 1,4-disubstituted triazole links the 3,5-bis(trifluoromethyl)phenyl moiety to another pharmacophore, enabling the exploration of new chemical space for potential fungicidal agents.
Workflow for the Synthesis of Novel Triazole-based Fungicide Candidates
Sources
- 1. scielo.br [scielo.br]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | CAS 88444-81-9 | Catsyn [catsyn.com]
- 6. This compound 97 88444-81-9 [sigmaaldrich.com]
- 7. This compound | C10H4F6 | CID 1512607 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Advanced Fluorinated Compounds Using 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fluorination in Modern Chemistry
The introduction of fluorine atoms and fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to profoundly alter the physicochemical properties of a parent compound.[2] Its strong electron-withdrawing nature, high metabolic stability, and significant lipophilicity can enhance a drug candidate's membrane permeability, binding affinity, and pharmacokinetic profile.[2][3] Many top-selling pharmaceuticals and advanced agrochemicals leverage these properties for superior performance.[4][5]
1-Ethynyl-3,5-bis(trifluoromethyl)benzene emerges as a uniquely powerful building block in this context. This reagent strategically combines a reactive terminal alkyne handle with a phenyl ring bearing two strongly deactivating -CF3 groups. This electronic arrangement makes the alkyne susceptible to a variety of transformations, serving as a versatile linchpin for the construction of complex, highly fluorinated molecules.[6][7][8] This guide provides an in-depth exploration of its synthetic utility, focusing on key reaction protocols and the mechanistic rationale behind them.
Reagent Profile: this compound
A thorough understanding of the reagent's properties and safety requirements is critical for successful and safe experimentation.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 88444-81-9 | [9][10] |
| Molecular Formula | C₁₀H₄F₆ | [9] |
| Molecular Weight | 238.13 g/mol | [9][10] |
| Appearance | Colorless to light yellow liquid | [11] |
| Boiling Point | 147-148 °C | [10] |
| Density | 1.346 g/mL at 25 °C | [10] |
| Refractive Index | n20/D 1.4230 | [10] |
Safety and Handling
This compound is a flammable liquid and an irritant. Standard laboratory precautions for handling such chemicals should be strictly followed.
-
Hazard Classifications: Flammable Liquid 3, Skin Irritant 2, Eye Irritant 2, STOT SE 3 (Specific Target Organ Toxicity, Single Exposure; Respiratory tract irritation).[10][12]
-
Key Hazard Statements (H-codes):
-
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[10]
-
Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[11]
-
Store in a tightly closed container in a cool, well-ventilated place.[11]
-
Core Synthetic Applications & Protocols
The dual functionality of this reagent provides a logical framework for its application. The terminal alkyne is the primary site of reaction, with its reactivity modulated by the electron-deficient aromatic ring.
Figure 2: Simplified Sonogashira catalytic cycles.
-
Trustworthiness: This protocol is a representative procedure adapted from established methodologies for Sonogashira couplings. [13][14]Product verification would be performed via ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg), and 1-iodo-4-nitrobenzene (1.0 mmol, 249 mg).
-
Solvent and Reagents: Add anhydrous, degassed triethylamine (3 mL) and anhydrous, degassed THF (5 mL). Stir the mixture for 5 minutes at room temperature.
-
Substrate Addition: Add this compound (1.1 mmol, 262 mg, 0.195 mL) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: Upon completion, concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.
[3+2] Cycloaddition Reactions: Access to Fluorinated Heterocycles
[3+2] Cycloadditions are a cornerstone of heterocyclic synthesis. The terminal alkyne of our title reagent is an excellent dipolarophile for reactions with 1,3-dipoles like azides, nitrile oxides, or diazo compounds to form five-membered heterocycles. [15][16]The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry," is particularly efficient for creating 1,4-disubstituted 1,2,3-triazoles. [17]These triazole scaffolds are highly valued in drug discovery for their stability and ability to act as peptide bond isosteres.
Causality & Mechanism: In the CuAAC reaction, a copper(I) catalyst is essential. It coordinates with the terminal alkyne to form a copper acetylide, which then readily reacts with the organic azide in a stepwise manner to form a six-membered copper-containing intermediate. This intermediate then rearranges and, upon protonolysis, releases the stable 1,2,3-triazole product and regenerates the active copper(I) catalyst.
Figure 3: Conceptual workflow for the CuAAC reaction.
-
Trustworthiness: This protocol is based on standard and widely published CuAAC conditions. [17]Product verification would be achieved through NMR (¹H, ¹³C, ¹⁹F) and HRMS analysis to confirm the structure and purity of the triazole.
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol, 238 mg) and benzyl azide (1.0 mmol, 133 mg) in a 1:1 mixture of tert-butanol and water (10 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of the catalyst. Dissolve sodium ascorbate (0.2 mmol, 40 mg) in water (1 mL) and add it to a suspension of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 25 mg) in water (1 mL). The solution should turn a yellow-orange color as Cu(II) is reduced to the active Cu(I) species.
-
Reaction Initiation: Add the freshly prepared catalyst solution to the flask containing the alkyne and azide.
-
Reaction Conditions: Stir the mixture vigorously at room temperature for 8-16 hours. The product often precipitates out of the reaction mixture as a white solid.
-
Work-up: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold water, followed by a cold non-polar solvent like hexane, to remove any unreacted starting material.
-
Purification: The filtered solid is often of high purity. If necessary, the product can be further purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel.
Summary and Outlook
This compound is a high-value, versatile reagent for introducing the desirable 3,5-bis(trifluoromethyl)phenyl moiety into a wide range of molecular frameworks. Its terminal alkyne functionality provides a reliable handle for robust and high-yielding transformations, most notably the Sonogashira cross-coupling and [3+2] cycloaddition reactions. The protocols detailed herein serve as a validated starting point for researchers aiming to synthesize novel, highly fluorinated compounds for applications in drug discovery, agrochemicals, and materials science. The predictable reactivity and stability of this building block ensure its continued importance in the synthetic chemist's toolbox.
References
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
- Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications.
- This compound: Your Reliable Supplier for Organic Synthesis. Okemad.
- The Role of this compound in Material Science. NINGBO INNO PHARMCHEM CO.,LTD.
- Sonogashira coupling. Wikipedia.
- Enzymatic synthesis of fluorin
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
- Sonogashira Coupling. Chemistry LibreTexts.
- This compound. TCI Chemicals.
- This compound. PubChem.
- This compound | CAS 88444-81-9. Santa Cruz Biotechnology.
- This compound 97%. Sigma-Aldrich.
- Synthesis of unsymmetrical aryl-ethynylated benzenes via regiocontrolled Sonogashira reaction of 1,3,5-tribromobenzene. SciELO.
- Sonogashira Coupling. Organic Chemistry Portal.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles.
- This compound. Chem-Impex.
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.
- This compound 97%. Sigma-Aldrich.
Sources
- 1. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]
- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. scbt.com [scbt.com]
- 10. 3,5-双三氟甲基苯乙炔 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound | 88444-81-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. This compound | C10H4F6 | CID 1512607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. scielo.br [scielo.br]
- 15. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
1-Ethynyl-3,5-bis(trifluoromethyl)benzene as a building block in organic synthesis
An Application Guide to 1-Ethynyl-3,5-bis(trifluoromethyl)benzene in Modern Organic Synthesis
Authored by: Senior Application Scientist
Date: January 7, 2026
Introduction: The Strategic Advantage of a Fluorinated Alkyne Building Block
In the landscape of modern organic synthesis, the selection of starting materials is a critical determinant of synthetic efficiency, molecular complexity, and the final properties of the target compound. This compound (EBTB) has emerged as a uniquely powerful and versatile building block for researchers in medicinal chemistry, materials science, and agrochemical development.[1] Its utility stems from a strategic combination of two key structural motifs: a reactive terminal alkyne and a benzene ring electronically modified by two potent trifluoromethyl (-CF3) groups.[2]
The terminal alkyne serves as a versatile handle for a host of reliable and high-yielding transformations, most notably metal-catalyzed cross-coupling and cycloaddition reactions. Simultaneously, the two -CF3 groups, positioned meta to each other, exert a profound influence on the molecule's properties. These strongly electron-withdrawing groups enhance the reactivity of the alkyne proton and impart unique characteristics to the resulting products, including increased thermal stability, chemical resistance, lipophilicity, and modified electronic properties.[2][3] This guide provides an in-depth exploration of EBTB's applications, complete with detailed protocols and expert insights to facilitate its successful implementation in the laboratory.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 88444-81-9 | [4] |
| Molecular Formula | C₁₀H₄F₆ | [1][4] |
| Molecular Weight | 238.13 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 147-148 °C | |
| Density | 1.346 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4230 |
Table 2: GHS Hazard and Safety Information
| Hazard Statement | Code | Description | Source |
| Flammable Liquid & Vapor | H226 | Flammable liquid and vapor. | [4][5] |
| Skin Irritation | H315 | Causes skin irritation. | [4] |
| Eye Irritation | H319 | Causes serious eye irritation. | [4] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [4] |
Safety Directive: Always handle this compound in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a flame-retardant lab coat. Keep away from heat, sparks, and open flames as it is a flammable liquid.[5][6] Store in a tightly closed container in a cool, well-ventilated area.[5]
Core Application I: Palladium-Catalyzed Sonogashira Cross-Coupling
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7][8] EBTB is an exceptional substrate for this reaction, readily coupling with a wide array of aryl and vinyl halides or triflates under mild conditions.[7] The electron-withdrawing -CF3 groups increase the acidity of the alkyne's terminal proton, facilitating the formation of the key copper acetylide intermediate in the catalytic cycle.
Caption: General scheme of the Sonogashira cross-coupling reaction.
Protocol: Sonogashira Coupling of EBTB with an Aryl Iodide
This protocol provides a robust, general method for the coupling of EBTB with an aryl iodide. A specific example from the literature involves the reaction of EBTB with 2-chloroquinoline-3-carbaldehyde, which proceeds efficiently.[9]
Principle: A palladium(0) catalyst and a copper(I) co-catalyst work in synergy to couple the terminal alkyne of EBTB with an aryl halide in the presence of an amine base, which acts as both a solvent and an acid scavenger.[7][10]
Materials & Reagents:
-
This compound (EBTB) (1.0 equiv)
-
Aryl Iodide (e.g., 4-Iodotoluene) (1.05 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) Iodide (CuI) (3-10 mol%)
-
Anhydrous Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., THF or Toluene)
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Experimental Workflow:
Caption: Step-by-step workflow for a typical Sonogashira coupling experiment.
Detailed Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.05 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.03 equiv).
-
Solvent and Base Addition: Introduce anhydrous THF and Et₃N via syringe. The reaction mixture is typically run at a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Substrate Addition: Add EBTB (1.0 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or heat to 50-65 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and filter the mixture through a pad of Celite® to remove the catalyst residues. Wash the filter cake with additional solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (to remove copper salts) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Expert Insight: The choice of base and solvent can be critical. While Et₃N/THF is a common combination, bulkier bases like DIPEA can sometimes suppress side reactions. In some cases, running the reaction "copper-free" is possible, which simplifies the workup by avoiding the need to remove copper salts, though this may require different ligands and conditions.[7][11]
Core Application II: Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry
"Click" chemistry describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. The premier example is the copper-catalyzed Huisgen 1,3-dipolar cycloaddition of an azide and a terminal alkyne to form a stable 1,2,3-triazole. EBTB is an ideal alkyne component for this transformation. The resulting triazole linker, coupled with the fluorinated aromatic ring, is a valuable motif in medicinal chemistry and for creating functional materials and bioconjugates.
Caption: General scheme of the CuAAC "Click" Chemistry reaction.
Protocol: Synthesis of a Fluorinated Triazole via CuAAC
This protocol describes the synthesis of a 1,4-disubstituted-1,2,3-triazole from EBTB and an organic azide (e.g., Benzyl Azide).
Principle: A copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, catalyzes the cycloaddition of the terminal alkyne of EBTB and an organic azide. The reaction is highly regioselective, yielding exclusively the 1,4-isomer.
Materials & Reagents:
-
This compound (EBTB) (1.0 equiv)
-
Organic Azide (e.g., Benzyl Azide) (1.0 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (5-10 mol%)
-
Solvent system (e.g., t-BuOH/H₂O 1:1, or DMF)
-
Standard glassware for reaction and workup
Procedure:
-
Setup: In a round-bottom flask, dissolve EBTB (1.0 equiv) and the organic azide (1.0 equiv) in the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water).
-
Catalyst Addition: To this solution, add sodium ascorbate (0.05 equiv) from a freshly prepared aqueous stock solution, followed by copper(II) sulfate pentahydrate (0.01 equiv), also from an aqueous stock solution.
-
Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Progress can be monitored by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The product is often pure enough for subsequent use, but can be further purified by recrystallization or flash chromatography if necessary.
Expert Insight: The CuAAC reaction is remarkably robust and tolerant of many functional groups. However, if the azide or alkyne substrates contain coordinating groups (like unprotected amines or thiols), they can interfere with the copper catalyst. In such cases, using a copper-coordinating ligand like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can protect the catalyst and improve reaction efficiency.
Core Application III: Advanced Polymer and Materials Science
The unique properties conferred by the bis(trifluoromethyl)phenyl moiety make EBTB a highly sought-after monomer in materials science.[2] Polymers incorporating this unit often exhibit a combination of desirable characteristics:
-
High Thermal Stability: The strength of the C-F bond contributes to excellent resistance to thermal degradation.[2]
-
Chemical Inertness: Fluorinated polymers are known for their resistance to solvents, acids, and bases.[2][3]
-
Hydrophobicity: The fluorine atoms create low-energy surfaces, leading to water- and oil-repellent properties valuable for specialty coatings.[2]
-
Tailored Electronic Properties: The electron-withdrawing nature of the -CF3 groups can be used to tune the electronic energy levels of conjugated polymers, making them useful for organic electronics like OLEDs and OFETs.[2][3]
EBTB can be polymerized through various metal-catalyzed processes or used as a key building block in the synthesis of dendrimers—highly branched, monodisperse macromolecules with applications in drug delivery and catalysis.[12][13][14] For instance, EBTB can be used in dendrimer synthesis where the alkyne group allows for iterative coupling reactions to build successive generations of the dendritic structure.[15]
Conclusion
This compound is more than just a simple alkyne; it is a strategically designed building block that offers significant advantages in synthetic chemistry. Its reactive alkyne handle provides access to powerful C-C and C-heteroatom bond-forming reactions, while the fluorinated aromatic core imparts valuable properties to the final products. From creating complex drug candidates via Sonogashira coupling to developing robust materials and constructing intricate dendrimers, EBTB provides a reliable and effective solution for a wide range of scientific challenges. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this exceptional reagent.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Material Science.
- LookChem. (n.d.). This compound: Your Reliable Supplier for Organic Synthesis.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Supporting Information. (n.d.). TBAB-Catalyzed Cascade Reactions: Facile Synthesis of 1-Trifluoromethyl-3.
- Wikipedia. (n.d.). Sonogashira coupling.
- Awad, L. I., & Jber, N. (2019). Synthesis of Dendrimers Liquid Crystalline Materials based on 1,3,5-triphenylbenzene. International Journal of Drug Delivery Technology.
- Ali, M. A., et al. (2014). Synthesis of unsymmetrical aryl-ethynylated benzenes via regiocontrolled Sonogashira reaction of 1,3,5-tribromobenzene. Journal of the Brazilian Chemical Society.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Zhang, Q. (n.d.). Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel-Crafts Polycondensation.
- Beilstein Journal of Organic Chemistry. (n.d.). Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation.
- MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Royal Society of Chemistry. (n.d.). Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. Organic & Biomolecular Chemistry.
- National Institutes of Health. (n.d.). Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform.
- National Center for Biotechnology Information. (n.d.). (Trifluoromethyl)benzene. PubChem Compound Database.
- Semantic Scholar. (2019). [PDF] Synthesis of Dendrimers Liquid Crystalline Materials based on 1,3,5-triphenylbenzene.
- Catsyn. (n.d.). This compound.
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
- MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline.
- ResearchGate. (n.d.). Synthesis of polymer from 1,3,5-tris-(4-ethynylphenyl)benzene.
- ResearchGate. (2009). (PDF) Dendrimers Based on[2][5][6]-Triazines.
- National Institutes of Health. (n.d.). Dendrimers Based on[2][5][6]-Triazines. PubMed Central.
- CNR-IRIS. (2024). Inorganica Chimica Acta.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C10H4F6 | CID 1512607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound | 88444-81-9 | TCI EUROPE N.V. [tcichemicals.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. impactfactor.org [impactfactor.org]
- 13. [PDF] Synthesis of Dendrimers Liquid Crystalline Materials based on 1,3,5-triphenylbenzene | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal-Catalyzed Reactions of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
For: Researchers, scientists, and drug development professionals.
Introduction: The Unique Reactivity of a Fluorinated Alkyne Building Block
1-Ethynyl-3,5-bis(trifluoromethyl)benzene is a highly versatile and valuable building block in modern organic synthesis and materials science.[1] Its utility stems from the unique combination of a reactive terminal alkyne and a benzene ring substituted with two strongly electron-withdrawing trifluoromethyl (-CF3) groups. These -CF3 groups impart distinct properties, including increased thermal and chemical stability, modified electronic characteristics, and enhanced hydrophobicity, making its derivatives of significant interest in the development of advanced polymers, pharmaceuticals, and functional materials.[1]
The electron-deficient nature of the aromatic ring and the alkyne moiety influences the reactivity in various metal-catalyzed transformations. This guide provides an in-depth exploration of key metal-catalyzed reactions of this compound, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Safety Precautions
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[2][3] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent unwanted side reactions and ensure safety.
I. Palladium-Catalyzed Sonogashira Cross-Coupling Reactions
The Sonogashira reaction is a cornerstone of C-C bond formation, coupling terminal alkynes with aryl or vinyl halides. This reaction is particularly effective for this compound, enabling the synthesis of a wide array of substituted alkynes.
Mechanistic Rationale
The Sonogashira coupling proceeds via two interconnected catalytic cycles involving palladium and copper.
The palladium cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the crucial copper(I) acetylide intermediate from the terminal alkyne.
Protocol: Sonogashira Coupling of this compound with an Aryl Iodide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl iodide
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous tetrahydrofuran (THF) or another suitable solvent (e.g., DMF, toluene)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Aryl Halide Example | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodotoluene | PdCl₂(PPh₃)₂ (2), CuI (4) | THF/Et₃N | 60 | 12 | ~90 (estimated) | [4][5] |
| 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ (3), CuI (5) | DMF | 80 | 8 | ~85 (estimated) | [4][5] |
| 2-Iodothiophene | Pd(OAc)₂ (2), PPh₃ (4), CuI (5) | Toluene/Et₃N | 70 | 10 | ~88 (estimated) | [4][5] |
II. Azide-Alkyne Cycloaddition (Click Chemistry)
The terminal alkyne of this compound is an excellent substrate for azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry," providing a highly efficient route to 1,2,3-triazoles.
A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is renowned for its high regioselectivity, yielding exclusively the 1,4-disubstituted triazole isomer.[6][7]
Mechanistic Insights:
The reaction is believed to proceed through the formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Polymerization of phenylacetylene catalyzed by rhodium( i ) complexes with N -functionalized N-heterocyclic carbene ligands - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01650D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. research.chalmers.se [research.chalmers.se]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
Welcome to the technical support resource for 1-Ethynyl-3,5-bis(trifluoromethyl)benzene (CAS 88444-81-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the unique reactivity of this versatile building block and to troubleshoot common challenges in its application. The presence of two potent electron-withdrawing trifluoromethyl (-CF₃) groups on the aromatic ring significantly influences the compound's electronic properties, enhancing thermal stability and modifying reactivity in predictable ways.[1][2] This guide provides field-proven insights and detailed protocols to help you improve reaction yields and achieve consistent results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, stability, and general reactivity of this compound.
Q1: How should I properly store and handle this compound?
A1: Proper storage is critical for maintaining the integrity of this reagent. It should be stored at refrigerated temperatures (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen).[1] The compound is a flammable liquid with a flash point of approximately 44.4 °C and can be sensitive to air, light, and heat. Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q2: The Sonogashira coupling yields with this alkyne are lower than expected compared to other terminal alkynes. Why is this?
A2: This is a common observation. The two electron-withdrawing -CF₃ groups decrease the electron density of the alkyne, which can impact several steps in the Sonogashira catalytic cycle. Specifically, it can influence the pKa of the terminal alkyne, potentially affecting the rate of formation of the copper(I) acetylide intermediate. Furthermore, the electronic properties can influence the rate of reductive elimination from the palladium center. Optimization of the base, catalyst loading, and solvent system is often required to achieve high yields.
Q3: When should I consider using a silyl-protected version of this alkyne?
A3: Using a silyl-protected alkyne, such as a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) derivative, is advisable in two main scenarios:
-
Complex Syntheses: If your reaction pathway involves strong bases (like Grignard or organolithium reagents) or other functionalities that could react with the acidic terminal proton of the alkyne, a protecting group is essential.
-
Preventing Homocoupling: In some coupling reactions, particularly those sensitive to oxidative conditions, the terminal alkyne can undergo Glaser-Hay homocoupling to form a diyne byproduct. Using a protected version prevents this side reaction. The silyl group is then removed in a subsequent step, typically using a fluoride source like tetrabutylammonium fluoride (TBAF).[3]
Q4: Can this compound be used in "Click Chemistry"?
A4: Absolutely. The terminal ethynyl group makes this compound an excellent substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[4][5] This reaction allows for the efficient formation of highly stable 1,2,3-triazole rings, which is a valuable strategy for conjugating this fluorinated moiety to other molecules in medicinal chemistry and materials science.[6]
Part 2: Troubleshooting Guide for Sonogashira Coupling
Low yields and byproduct formation are the most common issues encountered when using this compound in Sonogashira cross-coupling reactions. The following guide provides a structured approach to troubleshooting.
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common issues in Sonogashira coupling reactions involving this substrate.
Caption: Sonogashira Troubleshooting Decision Tree.
Quantitative Data: Sonogashira Reaction Conditions
The choice of catalyst, ligand, base, and solvent are all critical parameters. The table below summarizes conditions that have been reported for similar electron-deficient systems, providing a starting point for optimization.
| Aryl Halide Partner | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Iodo-4-nitrobenzene | Pd(CH₃CN)₂Cl₂ (1.0) | - | cataCXium A (2.0) | Cs₂CO₃ (2.0) | 2-MeTHF | 80 | 95 | BenchChem[6] |
| Iodobenzene | PdCl₂(PPh₃)₂ (0.57) | CuI (1.1) | - | Et₃N (5.0) | Dioxane | 70 | >90 | Martins, et al. |
| 4-Iodotoluene | Pd(PPh₃)₄ | CuI | - | - | DMA | - | - | Klumph, et al.[7] |
| Various Bromides | (PhCN)₂PdCl₂ / Pd-PyMIC | - | L7 | Various | 1,4-Dioxane | RT | 80-95 | Organ, et al.[8] |
Note: Yields are highly substrate-dependent. This table serves as a guide for selecting initial screening conditions.
Part 3: Key Experimental Protocols
These protocols provide detailed, self-validating steps for common procedures.
Protocol 1: Sonogashira Cross-Coupling
This protocol describes a general procedure for coupling this compound with an aryl iodide.
Materials:
-
This compound (1.0 equiv)
-
Aryl Iodide (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) Iodide [CuI] (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed Toluene/THF (3:1 mixture)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.1 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Evacuate and Backfill: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent mixture via syringe. Stir for 5 minutes to dissolve the solids.
-
Add triethylamine (3.0 equiv) via syringe, followed by the this compound (1.0 equiv).
-
Reaction: Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient).
Protocol 2: Silyl Group Deprotection
This protocol details the removal of a TMS group to generate the terminal alkyne in situ or as an isolated product.
Materials:
-
1-(Trimethylsilyl)ethynyl-3,5-bis(trifluoromethyl)benzene (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolution: Dissolve the silyl-protected alkyne (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
TBAF Addition: Add the 1.0 M TBAF solution in THF (1.2 equiv) dropwise over 5 minutes. A color change may be observed.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the deprotection by TLC, staining with potassium permanganate to visualize the alkyne product. The reaction is typically complete within 1-2 hours.[3]
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude terminal alkyne can often be used directly in the next step or purified by flash chromatography if necessary.
References
- A Comparative Guide to the Reaction Products of 1-Ethynyl-4-(trifluoromethyl)benzene. BenchChem.
- The Power of Fluorine: Why this compound is Key. NINGBO INNO PHARMCHEM CO.,LTD.
- This compound. Chem-Impex.
- This compound: Your Reliable Supplier for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- This compound 97 88444-81-9. Sigma-Aldrich.
- This compound 88444-81-9. TCI Chemicals.
- The Role of this compound in Material Science. NINGBO INNO PHARMCHEM CO.,LTD.
- Flow Chemistry: Sonogashira Coupling.
- A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry – A European Journal.
- Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation.
- Synthesis of unsymmetrical aryl-ethynylated benzenes via regiocontrolled Sonogashira reaction of 1,3,5-tribromobenzene. SciELO.
- 1-Ethynyl-4-(trifluoromethyl)benzene 705-31-7. Tokyo Chemical Industry (India) Pvt. Ltd.
Sources
common side reactions with 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
Welcome to the technical support center for 1-Ethynyl-3,5-bis(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use in synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established chemical principles and supported by scientific literature.
Introduction to this compound
This compound is a valuable reagent in modern organic synthesis, particularly favored for its role in constructing complex molecular architectures through Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1] The presence of two strongly electron-withdrawing trifluoromethyl (-CF3) groups on the phenyl ring significantly influences the reactivity of the terminal alkyne. This heightened electrophilicity can be advantageous for certain transformations but also predisposes the molecule to specific side reactions.[2] This guide will address the most common issues encountered in the laboratory, providing both preventative measures and corrective actions.
Frequently Asked Questions (FAQs) & Troubleshooting
Sonogashira Coupling Reactions
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[3] However, the unique electronic nature of this compound can lead to challenges.
Question 1: I am observing a significant amount of a higher molecular weight byproduct in my Sonogashira reaction, and my desired product yield is low. What is happening?
Answer: The most probable cause is the homocoupling of this compound, also known as Glaser or Hay coupling, to form 1,4-bis(3,5-bis(trifluoromethyl)phenyl)buta-1,3-diyne.[4][5] This is a common side reaction for terminal alkynes, especially in the presence of copper catalysts and oxygen.[4][5] The electron-withdrawing nature of the trifluoromethyl groups can increase the acidity of the acetylenic proton, potentially facilitating this undesired dimerization.[6]
Troubleshooting Workflow for Sonogashira Homocoupling
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. Alkynylation of graphene via the Sonogashira C–C cross-coupling reaction on fluorographene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Glaser coupling - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Safe Handling and Storage of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
Prepared by the Senior Application Scientist Team
This guide provides comprehensive safety protocols, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Ethynyl-3,5-bis(trifluoromethyl)benzene (CAS No. 88444-81-9). This versatile fluorinated building block is instrumental in material science and click chemistry, but its unique properties necessitate careful handling and storage to ensure user safety and experimental integrity.[1][2]
Disclaimer: This document is intended as a technical support guide. It is not a substitute for a comprehensive risk assessment, which must be conducted by the user for their specific experimental conditions. Always consult the full Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional and local safety regulations.
Quick Reference Data
For immediate access to critical information, refer to the table below.
| Property | Value | Source(s) |
| CAS Number | 88444-81-9 | [3] |
| Molecular Formula | C₁₀H₄F₆ | [3][4] |
| Molecular Weight | 238.13 g/mol | [4] |
| Appearance | Colorless to light yellow/orange clear liquid | |
| Density | 1.346 g/mL at 25 °C | |
| Boiling Point | 147-148 °C | |
| Flash Point | 44.44 °C (112.0 °F) - closed cup | |
| GHS Hazard Codes | H226, H315, H319, H335 | [3] |
| Hazard Summary | Flammable liquid, Skin irritant, Serious eye irritant, May cause respiratory irritation | [3][5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A: The compound presents a combination of physical and health hazards. It is a Category 3 flammable liquid, meaning it can ignite under ambient temperature conditions.[3][6] Its vapors can form explosive mixtures with air, particularly at or above its flash point.[6] Health-wise, it is a known skin and serious eye irritant and may cause respiratory tract irritation if vapors are inhaled.[3][5][6]
Q2: What are the optimal storage conditions for this reagent to ensure its stability and safety?
A: Proper storage is critical for both safety and maintaining the reagent's quality.
-
Temperature & Atmosphere: Store in a cool, dry, well-ventilated area.[6][7] Some suppliers recommend refrigeration (0-10°C) and storage under an inert gas like argon or nitrogen to prevent degradation.[8]
-
Container: Keep the container tightly closed to prevent the escape of flammable vapors and contamination.
-
Location: Store in a designated flammable liquids cabinet, away from heat, sparks, open flames, and other ignition sources.[6][7][9] The storage area should be locked to restrict access.[5]
-
Incompatibilities: Segregate from strong oxidizing agents and strong bases, as these can trigger vigorous or explosive reactions.[5]
Q3: What specific Personal Protective Equipment (PPE) should I wear when handling this compound?
A: A multi-layered PPE approach is mandatory.
-
Eye and Face Protection: Chemical safety goggles are essential. Due to its classification as a serious eye irritant, a face shield should also be worn over the goggles, especially when handling larger quantities or during procedures with a risk of splashing.[7][10]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or holes before use and practice proper glove removal techniques to avoid skin contact.[7][10]
-
Body Protection: A flame-resistant lab coat should be worn. Ensure clothing is fully buttoned.
-
Respiratory Protection: All handling of the liquid should be performed inside a certified chemical fume hood to control vapor exposure.[7] If engineering controls are insufficient or during emergency situations, a respirator with an appropriate organic vapor filter (e.g., Type ABEK) is required.
Q4: How should I dispose of waste containing this compound?
A: This compound must be disposed of as hazardous chemical waste. Never pour it down the drain, as it can harm the environment and potentially damage plumbing.[6][10] Collect all waste (unused reagent, contaminated materials, reaction residues) in a clearly labeled, sealed container. This container should be stored in a satellite accumulation area until it is collected by a licensed professional waste disposal service, following all local, state, and federal regulations.[5][9]
Troubleshooting Guide for Experimental Use
Issue 1: The compound, which was initially colorless, has developed a yellow or brown tint.
-
Probable Cause: This indicates potential degradation or polymerization of the compound. The terminal alkyne moiety can be sensitive to air, light, heat, or trace metal impurities over time.
-
Causality & Solution: The presence of colored impurities can interfere with reactions and lead to inconsistent results. Before use, it is crucial to verify the purity of the discolored reagent using an appropriate analytical method (e.g., ¹H NMR, ¹⁹F NMR, or GC-MS). If significant degradation is confirmed, the batch should be disposed of as hazardous waste. To prevent this, always store the compound under an inert atmosphere, protect it from light by using an amber vial or wrapping the container in foil, and adhere strictly to the recommended cool storage conditions.[8]
Issue 2: Inconsistent yields or reaction failure in copper-catalyzed "click" reactions (CuAAC).
-
Probable Cause: The success of CuAAC reactions is highly dependent on the integrity of the terminal alkyne and the purity of the reaction environment. Potential causes include:
-
Degradation of the this compound starting material.
-
Inhibition of the copper catalyst by impurities.
-
Presence of water or other protic impurities that can interfere with the catalytic cycle.
-
-
Causality & Solution: The terminal proton of the alkyne is acidic and can be deprotonated under basic conditions, while the alkyne itself can undergo unwanted side reactions.
-
Validate Starting Material: Use a freshly opened bottle or purify older material via filtration through a short plug of neutral alumina or silica gel to remove polar impurities.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (argon or nitrogen).
-
Catalyst Purity: Ensure the copper source and any ligands are of high purity and are not contaminated. Sometimes, adding a mild reducing agent like sodium ascorbate is necessary to maintain the active Cu(I) oxidation state.
-
Issue 3: An irritating odor is detected in the laboratory during the experiment.
-
Probable Cause: This signifies a breach of containment. Since the compound is a known respiratory irritant, any detectable odor indicates vapor escape.[3][5]
-
Causality & Solution: The cause could be a poor seal on a reaction vessel, an improperly sealed reagent bottle, or a small, unnoticed spill inside the fume hood.
-
Immediate Action: Do not remove your PPE. Double-check that the fume hood sash is at the appropriate height and the airflow is optimal.
-
Investigate: Carefully inspect all glassware, septa, and container lids for leaks.
-
Remediate: If a small spill is found, clean it immediately following the spill procedures outlined below. If the source is a leaking vessel, attempt to seal it safely within the fume hood. If the odor persists, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.
-
Visualized Workflows and Emergency Protocols
Standard Safe Handling Workflow
The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Emergency Spill Response
In the event of a spill, a calm and structured response is critical. The decision tree below provides guidance for managing spills of varying sizes.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C10H4F6 | CID 1512607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 8. 1-Ethynyl-4-(trifluoromethyl)benzene | 705-31-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. angenechemical.com [angenechemical.com]
Technical Support Center: Deprotection of Silyl-Protected 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
Welcome to the dedicated technical support guide for the deprotection of silyl-protected 1-Ethynyl-3,5-bis(trifluoromethyl)benzene. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this specific chemical transformation. Here, we will dissect common experimental challenges, provide evidence-based solutions, and offer in-depth explanations to ensure the success of your synthetic endeavors.
Introduction
The removal of a silyl protecting group from this compound is a critical step in many synthetic routes, particularly in the preparation of specialized monomers, pharmaceutical intermediates, and functional materials. The presence of two strongly electron-withdrawing trifluoromethyl groups on the aromatic ring significantly influences the reactivity of the molecule, including the stability of the acetylenic proton and the lability of the carbon-silicon (C-Si) bond. This guide provides a comprehensive overview of troubleshooting and frequently asked questions related to this deprotection reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection process, offering probable causes and actionable solutions.
Issue 1: Incomplete or Sluggish Deprotection
Symptoms:
-
TLC or GC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
The reaction fails to proceed to completion even with extended reaction times.
Probable Causes:
-
Insufficiently reactive desilylating agent: The choice of reagent is critical. While many conditions exist for silyl group removal, the electronic nature of the substrate can necessitate harsher or more specific reagents.[1][2]
-
Steric hindrance of the silyl group: Larger silyl groups (e.g., TIPS, TBDPS) are more sterically hindered and require more forcing conditions for removal compared to smaller groups like TMS.[3][4]
-
Low reaction temperature: Some deprotection reactions require elevated temperatures to proceed at a reasonable rate.[5]
-
Inadequate solvent: The choice of solvent can impact the solubility of reagents and the overall reaction kinetics.
Solutions:
| Reagent/Condition | Silyl Group | Protocol & Rationale |
| TBAF in THF | TMS, TES, TBDMS | This is the most common method.[5][6][7] For stubborn reactions, consider using a higher concentration of TBAF, elevating the temperature to 50-80 °C, or using "anhydrous" TBAF for enhanced reactivity.[6] The fluoride ion's high affinity for silicon is the driving force for this reaction.[7][8] |
| K₂CO₃ in Methanol | TMS | A milder, more economical alternative to TBAF.[1] The reaction is driven by the methoxide ion acting as a nucleophile. This method is often effective for less hindered silyl groups. |
| CsF in DMF or MeCN | TMS, TES | Cesium fluoride is another effective fluoride source and can sometimes be more effective than TBAF, particularly when TBAF-related side products complicate purification.[9][10] |
| HF•Pyridine | TMS, TES, TBDMS | A potent reagent for more robust silyl ethers. Use with caution in plasticware due to the corrosive nature of HF.[11] |
| Acidic Conditions (e.g., TFA/H₂O/THF) | TMS, TES | For substrates sensitive to basic conditions, a mild acidic workup can be effective.[2][11] The rate of hydrolysis is influenced by both steric and electronic factors.[12] |
Issue 2: Product Degradation or Side Reactions
Symptoms:
-
Formation of multiple unidentified byproducts observed by TLC or GC-MS.
-
Low isolated yield of the desired this compound.
-
Potential for dimerization or oligomerization of the terminal alkyne product.
Probable Causes:
-
Harsh reaction conditions: Strongly basic or acidic conditions can lead to decomposition of the desired product.[11] The electron-withdrawing nature of the trifluoromethyl groups can make the aromatic ring susceptible to nucleophilic aromatic substitution under certain conditions.
-
Instability of the deprotected alkyne: Terminal alkynes, especially those activated by electron-withdrawing groups, can be unstable and prone to side reactions like Glaser coupling in the presence of certain metals and oxygen.[13]
-
Reaction with the solvent: In some cases, the solvent can participate in side reactions. For example, using methanol with a strong base could potentially lead to nucleophilic aromatic substitution of a trifluoromethyl group, although this is less common.
Solutions:
-
Use milder reagents: Opt for conditions like K₂CO₃/MeOH or catalytic amounts of a fluoride source if possible.[1][3]
-
Buffer the reaction: For fluoride-mediated deprotections that are sensitive to basicity, adding a mild acid like acetic acid can help maintain a more neutral pH and prevent base-mediated degradation.[7]
-
Lower the reaction temperature: Running the reaction at 0 °C or even lower temperatures can often minimize side reactions.
-
Degas solvents: To prevent oxidative dimerization of the alkyne product, it is good practice to degas the reaction solvent prior to use.
-
In-situ functionalization: If the deprotected alkyne is unstable, consider a one-pot protocol where it is generated and immediately used in a subsequent reaction, such as a Sonogashira coupling.[9]
Issue 3: Difficult Purification
Symptoms:
-
The crude product is an oil or a solid that is difficult to purify by column chromatography.
-
Contamination with silyl byproducts or residual TBAF salts.
Probable Causes:
-
Polar byproducts: Silyl fluoride byproducts and tetralkylammonium salts from TBAF are polar and can streak on silica gel.[9]
-
Volatility of the product: this compound is relatively volatile (boiling point ~147-148 °C), which can lead to loss of product during solvent removal under high vacuum.
Solutions:
-
Aqueous workup: A thorough aqueous workup is crucial to remove the majority of TBAF salts. Wash the organic layer with water or brine.
-
Acidic wash: A dilute acid wash (e.g., 1N HCl) can help to protonate any residual alkoxide and remove basic impurities.
-
Fluoride-free deprotection methods: Consider using methods that do not involve fluoride, such as mild acid or base hydrolysis, to avoid contamination with fluoride salts.[3]
-
Careful solvent removal: Use a rotary evaporator with controlled temperature and pressure to avoid loss of the volatile product.
-
Alternative purification: If column chromatography is problematic, consider distillation or recrystallization if the product is a solid at room temperature.
Frequently Asked Questions (FAQs)
Q1: Which silyl protecting group is best for this compound?
The choice of silyl group depends on the desired stability and the conditions of subsequent reaction steps.
-
Trimethylsilyl (TMS): The most common and easily removed silyl protecting group. It is suitable when mild deprotection conditions are desired.
-
Triethylsilyl (TES): Slightly more sterically hindered and stable than TMS. It may offer more robustness in multi-step syntheses.
-
tert-Butyldimethylsilyl (TBDMS): Significantly more stable than TMS and TES, requiring more forcing conditions for removal. It is a good choice when the protected alkyne needs to withstand strongly basic or nucleophilic conditions.
-
Triisopropylsilyl (TIPS): A very bulky and robust protecting group, often requiring harsh deprotection conditions.[4]
Q2: How can I monitor the progress of the deprotection reaction?
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method. The silyl-protected starting material will have a higher Rf value (less polar) than the deprotected alkyne product. Stain with a suitable visualizing agent like potassium permanganate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides a more quantitative assessment of the reaction progress and can help identify any byproducts.
-
¹H NMR Spectroscopy: A small aliquot of the reaction mixture can be analyzed by ¹H NMR. The disappearance of the silyl group signal and the appearance of the acetylenic proton signal (around 3-4 ppm) indicate the progress of the reaction.
Q3: Can I use fluoride-free methods for the deprotection?
Yes, several fluoride-free methods can be employed.
-
Base-catalyzed hydrolysis: Reagents like potassium carbonate or sodium hydroxide in a protic solvent like methanol or ethanol are effective, especially for TMS groups.[1][11]
-
Acid-catalyzed hydrolysis: A mixture of an acid like trifluoroacetic acid or hydrochloric acid in a THF/water solvent system can cleave silyl ethers.[2][11]
-
Silver-catalyzed deprotection: For more hindered silyl groups like TIPS, silver fluoride or a mixture of silver nitrate and potassium fluoride can be effective.[4]
Q4: What are the safety considerations for this reaction?
-
This compound: This compound is flammable and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
TBAF: Can be corrosive and should be handled with care.
-
HF•Pyridine: Highly corrosive and toxic. It should only be used by experienced personnel with appropriate safety precautions, including the use of calcium gluconate gel as a first aid measure for skin contact.[11]
-
Solvents: THF can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free THF.
Experimental Workflow and Protocol
Below is a generalized workflow and a standard protocol for the deprotection of a TMS-protected this compound.
Deprotection Workflow Diagram
Sources
- 1. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 3. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. researchgate.net [researchgate.net]
- 10. Just a little, please - GalChimia [galchimia.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. thieme-connect.com [thieme-connect.com]
Technical Support Center: Optimizing Catalyst Loading for 1-Ethynyl-3,5-bis(trifluoromethyl)benzene Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides specialized troubleshooting advice and frequently asked questions for the Sonogashira cross-coupling of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene. The unique electronic properties of this substrate, imparted by the two strongly electron-withdrawing trifluoromethyl groups, present specific challenges and opportunities for catalyst optimization. This resource is designed to help you navigate these challenges to achieve efficient, high-yielding, and reproducible results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing direct, actionable advice grounded in established chemical principles.
Q1: My reaction shows low or no conversion, even with standard catalyst loading. What are the primary factors to investigate?
A1: Low or no product yield in the Sonogashira coupling of an electron-deficient alkyne often points to issues with the activation of the palladium catalyst or the rate-limiting oxidative addition step.[1]
-
Palladium Precatalyst Activation: Many common Pd(II) precatalysts, such as PdCl₂(PPh₃)₂, must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[2][3] If this reduction is inefficient, the concentration of the active catalyst will be too low. This can be caused by impurities in the reagents or solvent.
-
Recommendation: Ensure your amine base and solvent are rigorously deoxygenated and dry. Consider using a Pd(0) source directly, like Pd(PPh₃)₄, but be aware of its sensitivity to air and moisture.[1]
-
-
Ligand Choice: The electron-withdrawing nature of the this compound substrate places specific demands on the catalyst. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient, especially when coupling with less reactive aryl bromides or chlorides.[4]
-
Recommendation: Switch to a more electron-rich and sterically bulky phosphine ligand.[3] Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald-type ligands (e.g., XPhos, SPhos) can accelerate the oxidative addition and reductive elimination steps, often allowing for a reduction in overall catalyst loading once the reaction is optimized.[3][4]
-
-
Catalyst Poisoning: Ensure all starting materials, solvents, and reagents are of high purity. Trace impurities can act as catalyst poisons, drastically reducing the effective catalyst concentration.
Q2: I'm observing significant formation of a diyne byproduct (Glaser coupling). How can I suppress this side reaction by adjusting the catalyst system?
A2: The formation of a homocoupled diyne is a classic side reaction in Sonogashira couplings, known as the Glaser coupling.[5] It is primarily promoted by the copper(I) co-catalyst in the presence of an oxidant, typically trace oxygen.[5][6] The increased acidity of the terminal proton on this compound can make it particularly susceptible to this side reaction.
-
Minimize Oxygen: The most crucial step is to ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions.[5] Use Schlenk techniques or a glovebox and thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen).
-
Reduce or Eliminate Copper:
-
Reduce Loading: Lower the concentration of the copper(I) iodide co-catalyst. Start by halving the amount relative to the palladium catalyst and assess the impact on both the main reaction rate and byproduct formation.
-
Implement Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[2][7] Copper-free Sonogashira protocols have been extensively developed.[8] While the reaction may be slower, it often provides a much cleaner product profile.[5][7] This approach is highly recommended if homocoupling is a persistent issue.
-
Q3: The reaction starts well but then stalls before reaching completion. Could this be a catalyst stability issue, and how can I address it?
A3: Reaction stalling is a common sign of catalyst decomposition, often visible as the formation of palladium black (aggregated Pd(0) nanoparticles).[9] This indicates that the active catalytic species is not stable under the reaction conditions.
-
Ligand Modification: The choice of ligand is critical for catalyst stability. Bulky ligands not only promote reactivity but also create a sterically hindered environment around the palladium center, preventing aggregation and increasing the catalyst's lifetime.[3]
-
Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[4]
-
Recommendation: If you are heating the reaction, try running it at a lower temperature for a longer period. For sluggish reactions at room temperature, a modest increase to 40-50 °C may be sufficient without compromising catalyst stability.
-
-
Reagent Purity: Ensure the alkyne is pure. Impurities can contribute to catalyst deactivation over the course of the reaction.
Q4: I am coupling this compound with an aryl bromide or chloride, and the reaction is extremely sluggish. How should I adapt my catalyst loading and system?
A4: Aryl bromides and, particularly, aryl chlorides are significantly less reactive than aryl iodides due to the greater strength of the C-Br and C-Cl bonds.[2][4] Overcoming this requires a more potent catalytic system.
-
Increase Catalyst Loading: As a first step, increasing the palladium catalyst loading (e.g., from 1-2 mol% to 5 mol%) may be necessary to achieve a reasonable reaction rate.[3]
-
Employ a High-Activity Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[4]
-
Elevate Temperature: These couplings almost always require thermal energy. Temperatures in the range of 80-120 °C are common for aryl chlorides.[4] Microwave irradiation can also be a highly effective method for accelerating these challenging reactions.[4]
-
Re-evaluate Copper's Role: For the coupling of aryl chlorides, the copper co-catalyst can sometimes be inhibitory.[5][8] If you are struggling with an aryl chloride coupling, attempting a copper-free protocol with a robust palladium/ligand system is strongly advised.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading (Pd and Cu) for the Sonogashira coupling of an electron-deficient alkyne like this compound?
A1: A good starting point for optimization is to use a palladium precatalyst at a loading of 1-2 mol% and a copper(I) co-catalyst at 0.5-1 mol% . The ratio of Pd to Cu can be critical, and a 2:1 or 1:1 ratio is a common starting point. Many reactions are successful with much lower loadings (down to ppm levels), but starting in this range provides a robust baseline from which to optimize downwards once a reliable reaction is established.[11][12]
| Component | Starting Range (mol%) | Optimization Goal |
| Palladium Catalyst | 1.0 - 5.0% | < 0.5% |
| Copper(I) Co-catalyst | 0.5 - 2.5% | 0% (Copper-Free) or < 0.25% |
| Ligand (Pd:Ligand Ratio) | 1:2 to 1:4 | 1:1.1 to 1:2 |
Q2: How does the choice of palladium precatalyst and ligand impact the required catalyst loading?
A2: The choice of precatalyst and ligand has a profound impact on catalyst efficiency and, therefore, the required loading.
-
Precatalysts: Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are air-stable and easy to handle but require in situ reduction to the active Pd(0) state.[10] Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are more reactive but less stable. Modern, well-defined precatalysts that incorporate bulky, electron-rich ligands are designed for high stability and efficient generation of the active Pd(0) species, often enabling very low catalyst loadings.[3]
-
Ligands: The ligand stabilizes the Pd(0) center and modulates its reactivity.[3]
-
Electron-rich ligands increase the electron density on the palladium, which promotes the rate-limiting oxidative addition step, especially with electron-neutral or electron-rich aryl halides.[3]
-
Bulky ligands accelerate the final reductive elimination step and help prevent catalyst deactivation via aggregation.[3] The combination of these properties in advanced ligands allows the catalytic cycle to turn over more rapidly and for a longer duration, directly enabling the use of lower catalyst loadings.[13]
-
Q3: What is the role of the copper co-catalyst, and is a "copper-free" approach viable for this substrate?
A3: The copper(I) co-catalyst plays a crucial role in the traditional Sonogashira reaction by reacting with the terminal alkyne to form a copper(I) acetylide intermediate.[2][14] This species is more reactive towards the palladium complex in the transmetalation step than the alkyne itself, thereby increasing the overall reaction rate.[2][15] This allows the reaction to proceed under milder conditions, such as at room temperature.[3]
However, a copper-free approach is highly viable and often preferred for this substrate. The primary drawback of copper is its promotion of the Glaser homocoupling side reaction.[6] Given the high acidity of the alkyne proton in this compound, this side reaction can be particularly problematic. Copper-free protocols avoid this issue entirely, leading to cleaner reaction profiles and simpler purification, which often outweighs the potential for a slower reaction rate.[7]
Q4: How do reaction parameters (solvent, base, temperature) interact with the catalyst system and its loading?
A4: Solvent, base, and temperature are interconnected parameters that must be co-optimized with the catalyst system.
-
Solvent: The solvent must solubilize all components and not interfere with the catalyst. Amine bases like triethylamine can sometimes be used as the solvent.[4] For more challenging couplings, polar aprotic solvents like DMF, NMP, or THF are common choices that can help stabilize charged intermediates in the catalytic cycle.[4]
-
Base: The base is required to deprotonate the terminal alkyne.[1] An amine base like triethylamine or diisopropylethylamine is typical. The basicity must be sufficient to deprotonate the alkyne without causing unwanted side reactions. The choice of base can significantly influence the overall reaction outcome.[4]
-
Temperature: Temperature provides the activation energy for key steps, particularly oxidative addition.[4] While many Sonogashira couplings proceed at room temperature, less reactive halides require heating.[16] However, higher temperatures can also lead to faster catalyst decomposition. Therefore, the optimal temperature is a balance between achieving a practical reaction rate and maintaining catalyst longevity. Optimizing the ligand and solvent can often allow for lower reaction temperatures and, consequently, lower catalyst loadings.
Visualized Workflows and Mechanisms
Troubleshooting Low-Yielding Reactions
The following decision tree illustrates a logical workflow for troubleshooting common issues in the coupling of this compound.
Caption: A decision tree for troubleshooting Sonogashira coupling reactions.
The Sonogashira Catalytic Cycle
This diagram illustrates the dual catalytic cycles that drive the Sonogashira reaction, highlighting the distinct roles of palladium and copper.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Experimental Protocol Example
Optimized Copper-Free Sonogashira Coupling of this compound with 4-Iodoanisole
This protocol is designed to minimize side reactions and is suitable for an electron-deficient alkyne.
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2.3 mg, 0.01 mmol, 1 mol%), and SPhos (8.2 mg, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon three times.
-
Reagent Addition: Under a positive pressure of argon, add 4-iodoanisole (234 mg, 1.0 mmol, 1.0 equiv), this compound (262 mg, 1.1 mmol, 1.1 equiv), and potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 5 mL of degassed toluene via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80 °C and stir for 12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of celite. Wash the filtrate with water (2x15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
References
- Wikipedia. Sonogashira coupling.
- Bohdan, T., et al. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Cossu, S., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Wang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics.
- E-EROS. (2008). Copper-free Sonogashira coupling. The chemical reaction database.
- MacFarlane, R. T. A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central.
- Sivamani, K., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
- Sharma, P., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- Organic Chemistry Portal. Sonogashira Coupling.
- MacFarlane, R. T. A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.
- Al-Amin, M., et al. (2022). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI.
- Schön, T. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Schmidt, D., et al. (2018). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI.
- Organic Chemistry Portal. Glaser Coupling.
- ResearchGate. (2017). Optimisation of the catalyst loading for the Sonogashira reaction.
- Vedantu. (2024). Sonogashira Coupling: Mechanism, Steps & Applications Explained.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
- The Organic Chemistry Tutor. (2024). The Sonogashira Coupling Reaction Mechanism. YouTube.
- NRO Chemistry. (2020). Sonogashira Coupling. YouTube.
- Alonso, F., et al. (2011). Recent Advances in Sonogashira Reactions. ResearchGate.
- Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
- Pestryakov, A., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES.
- ResearchGate. (2012). Photo-Induced Sonogashira C-C Coupling Reaction Catalyzed by Simple Copper(I) Chloride Salt at Room Temperature.
- Peterson, J. A., et al. (2025). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
preventing dimerization of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
Technical Support Center: 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
A Guide for Researchers on Preventing Unwanted Dimerization
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this highly reactive and versatile building block. As Senior Application Scientists, we understand the unique challenges this reagent presents, particularly its high propensity for dimerization. This document provides in-depth, field-proven insights and troubleshooting strategies to ensure the success of your experiments.
Part 1: Understanding the Dimerization Challenge
The core issue with this compound lies in its electronic structure. The benzene ring is substituted with two trifluoromethyl (-CF₃) groups, which are among the most powerful electron-withdrawing groups (EWGs) used in organic synthesis.
Why does this matter?
-
Increased Acidity : The EWGs strongly polarize the molecule, pulling electron density away from the aromatic ring and, by extension, from the ethynyl group. This inductive effect significantly increases the acidity of the terminal alkyne proton (the C-H bond).[1][2] A terminal alkyne typically has a pKa of ~25, but this value is lowered considerably in this molecule, making the proton easier to remove by even mild bases.
-
Enhanced Reactivity : The strong EWGs destabilize the alkyne, making it more reactive toward nucleophilic attack and other transformations.[3][4]
This heightened acidity makes the molecule exceptionally susceptible to base-mediated deprotonation, forming a highly reactive acetylide anion. In the presence of an oxidant (like atmospheric oxygen) and a catalyst (often trace copper), this acetylide readily undergoes oxidative self-coupling to form an unwanted 1,3-diyne homodimer. This process is commonly known as Glaser, Eglinton, or Hay coupling.[5][6][7][8]
The Dimerization Mechanism: Glaser Coupling
The primary pathway for dimerization is the Glaser coupling, which involves the copper-catalyzed oxidative homocoupling of terminal alkynes.[7][9] The presence of adventitious oxygen and copper salts can trigger this unwanted side reaction, consuming your starting material and complicating purification.
Caption: The Glaser coupling mechanism leading to alkyne dimerization.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and general use of this compound to proactively prevent dimerization.
Q1: How should I properly store this reagent to maximize its shelf life?
Due to its reactivity, improper storage is a primary cause of degradation. The compound is a flammable liquid and should be handled accordingly.[10][11][12]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down potential side reactions, including oligomerization. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative dimerization (Glaser coupling) by excluding oxygen. |
| Container | Amber glass bottle with a tight-fitting cap | Protects from light and prevents moisture ingress. |
| Purity | Use as received from a reputable supplier | Impurities, especially metal contaminants, can catalyze decomposition. |
Q2: I'm setting up a Sonogashira coupling. What are the most critical factors to prevent homocoupling of my alkyne?
The Sonogashira coupling is a powerful tool, but it traditionally uses a copper(I) co-catalyst, which is a primary driver of the exact dimerization you want to avoid.[9][13]
Here are the three pillars of prevention:
-
Exclude Oxygen Rigorously : De-gas all solvents and reagents thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire setup and reaction time. Oxygen is the oxidant in Glaser-Hay coupling.[14][15]
-
Control Reagent Concentration : A high concentration of the terminal alkyne can favor the bimolecular dimerization reaction. The best practice is to add the this compound solution slowly to the reaction mixture over a prolonged period using a syringe pump. This keeps the instantaneous concentration low, favoring the desired cross-coupling pathway.[5]
-
Use a Copper-Free Protocol : This is the most robust strategy. Modern palladium catalysts and ligand systems have been developed that eliminate the need for a copper co-catalyst altogether, thereby removing the primary mechanism for dimerization.[9][14][16]
Q3: Can I use a protecting group to prevent dimerization?
Absolutely. This is an excellent and highly effective chemical strategy. By masking the acidic proton, you completely shut down the dimerization pathway.
-
Recommended Protecting Group : The trimethylsilyl (TMS) group is the most common and practical choice. It is easily installed by treating the alkyne with a base (like n-BuLi or a Grignard reagent) followed by trimethylsilyl chloride (TMSCl).
-
Reaction Compatibility : The resulting TMS-protected alkyne is stable under Sonogashira and other coupling conditions.
-
Deprotection : The TMS group can be cleanly removed post-coupling using mild conditions, such as treatment with a fluoride source (e.g., TBAF) or a simple base like potassium carbonate in methanol.[5]
Part 3: Troubleshooting Guide for Coupling Reactions
This guide provides direct solutions for issues encountered during your experiments.
Issue 1: My reaction mixture turned cloudy/precipitated, and analysis (TLC, LC-MS) shows a major byproduct with a mass corresponding to the homodimer.
-
Probable Cause : You are likely experiencing significant Glaser coupling. This is often due to the presence of oxygen or an overly active copper catalyst.
-
Immediate Solution :
-
Improve Inert Atmosphere : Ensure your inert gas line is functioning correctly and that all solvents were properly degassed.
-
Reduce Copper Loading : If you must use a copper-catalyzed system, reduce the amount of the copper(I) salt (e.g., CuI) to the minimum catalytic amount required (e.g., 1-2 mol%). Too much copper can accelerate homocoupling.[17]
-
-
Long-Term Solution :
-
Switch to a Copper-Free System : This is the most reliable fix. See the recommended protocol below.
-
Use a Syringe Pump : As mentioned in the FAQ, slowly add the alkyne to keep its concentration low and favor the cross-coupling reaction over dimerization.[18]
-
Issue 2: The reaction is sluggish, and while I see some product, I also see a lot of dimer. Increasing the temperature didn't help.
-
Probable Cause : Your aryl halide partner may be unreactive (e.g., an electron-rich aryl chloride or bromide), making the desired cross-coupling slow.[19] This slow reaction gives the faster dimerization side-reaction time to dominate. Increasing the temperature can sometimes accelerate dimerization more than the desired reaction.
-
Solutions :
-
Change Ligand : For challenging aryl halides, a more electron-rich and bulky phosphine ligand on the palladium catalyst (e.g., XPhos, SPhos) can significantly accelerate the rate-limiting oxidative addition step, allowing the cross-coupling to outcompete dimerization.[14]
-
Change Halide : If your synthesis allows, switching from an aryl chloride or bromide to a more reactive aryl iodide will dramatically increase the rate of the Sonogashira coupling.[19]
-
Protect the Alkyne : If you cannot change the coupling partner, protecting the alkyne with a TMS group is the best course of action. Perform the coupling and then deprotect in a subsequent step.
-
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting alkyne dimerization.
Part 4: Recommended Protocol
Protocol: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.[9][14]
Materials:
-
Aryl Halide (Ar-X) (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂/Ligand)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2-3 eq)
-
Anhydrous, degassed solvent (e.g., THF, Toluene, or DMF)
-
Schlenk flask or similar glassware for inert atmosphere reactions
-
Syringe pump (recommended)
Procedure:
-
Setup : Flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser under vacuum. Allow it to cool to room temperature under a positive pressure of argon.
-
Reagent Addition : To the flask, add the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the anhydrous, degassed solvent.
-
Degassing : If not already done, thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Base Addition : Add the degassed base (e.g., triethylamine, 3 eq) via syringe.
-
Alkyne Addition : In a separate flask, prepare a solution of this compound (1.1 eq) in a small amount of the degassed solvent. Using a syringe pump, add this solution to the reaction mixture dropwise over 2-4 hours.
-
Reaction : Stir the reaction at the appropriate temperature (this is substrate-dependent; room temperature to 80 °C is a typical range) and monitor its progress by TLC or LC-MS.
-
Workup : Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
References
- de Freitas, G. R. S., & Firme, C. L. (2013). New insights into the stability of alkenes and alkynes, fluoro-substituted or not: a DFT, G4, QTAIM and GVB study. Journal of Molecular Modeling, 19(12), 5267–5276.
- F. De Vleeschouwer, et al. (2019). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. Chemical Science, 11(3), 727-743.
- PubChem. This compound. National Center for Biotechnology Information.
- Reddit. r/Chempros - Sonogashira troubleshooting help needed.
- Quora. Are alkynes electron withdrawing?
- Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- Wikipedia. Sonogashira coupling.
- Chemistry Stack Exchange. internal alkyne stability to strong alkali.
- Wang, Y., et al. (2023). Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers. Journal of the American Chemical Society.
- YouTube. Preparation of Alkynes, Part 2: By Alkylation of Terminal Alkynes.
- ResearchGate. What is the best procedure for Sonogashira coupling?
- Shroder, M. The Sonogashira Coupling.
- Chemistry LibreTexts. Sonogashira Coupling.
- Zhang, Y., et al. (2024). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Molecules, 29(1), 226.
- Fullmer, S. B., et al. (2020). Dimerization of terminal alkynes promoted by a heterobimetallic Zr/Co complex. Dalton Transactions, 49(8), 2407–2411.
- Organic Chemistry Portal. Sonogashira Coupling.
- University of Liverpool. Coupling to alkynes: the Sonogashira reaction.
- Ahrens, S., et al. (2021). Selective Manganese-Catalyzed Dimerization and Cross-Coupling of Terminal Alkynes. ACS Catalysis, 11(11), 6603–6610.
- Wikipedia. Glaser coupling.
- Behera, M., & Behera, A. K. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4(51), 27004-27026.
- Organic Chemistry Portal. Glaser Coupling, Hay Coupling.
- Catsyn. This compound | CAS 88444-81-9.
- Crash Course. (2020). Alkyne Reactions & Tautomerization: Crash Course Organic Chemistry #18. YouTube.
- Master Organic Chemistry. Synthesis (5) - Reactions of Alkynes.
- Chad's Prep. (2020). 9.3 Synthesis of Alkynes | Organic Chemistry. YouTube.
- Chemistry LibreTexts. 9: Alkynes - An Introduction to Organic Synthesis.
- Khan Academy. Synthesis using alkynes.
- PubChem. 1-Ethynyl-3,5-dimethoxybenzene. National Center for Biotechnology Information.
- ResearchGate. 1,4-Bis(trifluoromethyl)benzene as a New Acceptor for the Design and Synthesis of Emitters Exhibiting Efficient Thermally Activated Delayed Fluorescence and Electroluminescence: Experimental and Computational Guiding.
- Simokaitiene, J., et al. (2020). 1,4-Bis(trifluoromethyl)benzene as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence: experimental and computational guidance. Journal of Materials Chemistry C, 8(8), 2827-2837.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. New insights into the stability of alkenes and alkynes, fluoro-substituted or not: a DFT, G4, QTAIM and GVB study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04507D [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Glaser coupling - Wikipedia [en.wikipedia.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. This compound 97 88444-81-9 [sigmaaldrich.com]
- 11. This compound | C10H4F6 | CID 1512607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 88444-81-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
- 14. books.rsc.org [books.rsc.org]
- 15. gold-chemistry.org [gold-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Sonogashira Reactions with 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical advice for one of the more challenging Sonogashira cross-coupling reactions: those involving the highly electron-deficient alkyne, 1-Ethynyl-3,5-bis(trifluoromethyl)benzene . The unique electronic properties of this substrate, while valuable for its applications, often lead to common pitfalls such as low yields, catalyst deactivation, and significant side-product formation.
This resource will help you diagnose experimental failures, optimize your reaction conditions, and achieve successful, reproducible outcomes.
Troubleshooting Guide: Diagnosing and Solving Failed Reactions
This section addresses specific, common failures encountered during the Sonogashira coupling with this compound.
Q1: My reaction has failed completely. TLC/LC-MS analysis shows only unreacted starting materials. What are the primary checkpoints?
A1: A total lack of conversion points to a fundamental issue with one of the core components of your catalytic system or the reaction environment.
Initial Causality Analysis: The most likely culprits are an inactive catalyst, insufficient reaction temperature, or the presence of catalyst poisons. The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step and may not be initiating.[1][2][3]
Troubleshooting Protocol:
-
Verify Catalyst Activity:
-
Palladium Source: If using a Pd(0) source like Pd(PPh₃)₄, ensure it has been stored properly under an inert atmosphere, as it can be sensitive to air.[1] Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable but require in-situ reduction to the active Pd(0) species, a process that can sometimes fail.[2]
-
Copper(I) Source: If using a copper co-catalyst, ensure your CuI is fresh. It should be off-white; a significant green or brown tint indicates oxidation and degradation.
-
-
Ensure an Inert Atmosphere:
-
Oxygen is detrimental. It can lead to the oxidative homocoupling of your alkyne (see Q3) and can damage phosphine ligands, deactivating the palladium catalyst.[4]
-
Action: Thoroughly degas your solvents using methods like freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes. Assemble your reaction glassware under a positive pressure of an inert gas.
-
-
Evaluate Reagent Purity:
-
Impurities in your starting materials (aryl halide or alkyne) or solvents can act as catalyst poisons.[1] Ensure all reagents are of appropriate purity for catalytic reactions.
-
The amine base must be dry and free of hydrochloride salts, which can interfere with the reaction.
-
-
Assess Reaction Temperature:
Q2: My reaction is very sluggish, yielding only a small amount of product with most of the starting material remaining. What is the likely bottleneck?
A2: A sluggish reaction points towards a slow turnover rate, most commonly due to inefficient oxidative addition or a suboptimal catalyst system for your specific substrates.
Initial Causality Analysis: The electronic and steric properties of your aryl halide and the chosen phosphine ligand are critical. Electron-rich or sterically hindered aryl halides undergo oxidative addition more slowly.[8] Furthermore, standard ligands like triphenylphosphine (PPh₃) may not be sufficiently activating.
Troubleshooting Protocol:
-
Optimize the Ligand:
-
For challenging couplings, especially with aryl bromides or chlorides, switching to a more electron-rich and sterically bulky phosphine ligand is the most effective solution. These ligands stabilize the palladium center and accelerate the rate of oxidative addition.[1][3]
-
Recommended Ligands:
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos)[9]
-
-
-
Increase Reaction Temperature:
-
Check Base Stoichiometry and Type:
-
Ensure you are using a sufficient excess of the amine base (typically 1.5-3 equivalents). The base is consumed during the reaction to neutralize the hydrogen halide byproduct.[2]
-
For some systems, a stronger base may be required, although with the highly acidic this compound, this is less likely to be the primary issue.
-
Q3: My desired product yield is low, and I've isolated a significant amount of a symmetrical diyne (a dimer of my starting alkyne). How can I prevent this?
A3: This is the most common side reaction in Sonogashira chemistry, known as Glaser-Hay homocoupling.[11] It is an oxidative coupling of the terminal alkyne, catalyzed by the copper(I) salt in the presence of oxygen.[2][4] The electron-deficient nature of this compound can make it particularly susceptible to this pathway.
Troubleshooting Protocol:
-
Rigorous Oxygen Exclusion: This is the single most critical factor. The mechanism of Glaser coupling is oxygen-dependent. Revisit your inert atmosphere technique (see Q1).[4]
-
Adopt a Copper-Free Protocol: The most direct way to eliminate copper-catalyzed homocoupling is to remove the copper co-catalyst entirely.[2][4]
-
Mechanism Shift: In copper-free conditions, the alkyne is activated directly by the palladium center.[12] This often requires a stronger base (like Cs₂CO₃ or K₂CO₃) and can be slower, but it completely avoids the Glaser pathway.
-
Recommended Conditions: A common copper-free system involves a palladium catalyst, a bulky phosphine ligand, and an amine base in a solvent like THF or DMF.[13][14]
-
-
Modify Reagent Addition:
-
If you must use copper, minimizing the instantaneous concentration of the copper acetylide can disfavor the bimolecular homocoupling reaction.
-
Action: Use a syringe pump to add the this compound slowly over several hours to the reaction mixture containing the aryl halide and catalysts.[10]
-
-
Reduce Copper Loading: Try reducing the amount of CuI from the typical 2-5 mol% to 0.5-1 mol%. This can sometimes strike a balance between promoting the desired reaction and suppressing the side reaction.
Visualizing the Chemistry
To effectively troubleshoot, it is crucial to understand the underlying mechanisms.
Caption: The dual catalytic cycles of the Sonogashira reaction.
Caption: The undesired Glaser-Hay homocoupling side reaction.
Caption: A decision tree for troubleshooting Sonogashira reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a "difficult" substrate?
A1: The two strongly electron-withdrawing trifluoromethyl (-CF₃) groups significantly lower the electron density of the entire molecule. This has two major consequences:
-
Increased Acidity: The terminal alkyne proton is much more acidic than that of, for example, phenylacetylene. While this facilitates deprotonation by the base, it can make the resulting copper or palladium acetylide intermediate less nucleophilic, potentially slowing the crucial transmetalation step.[15]
-
Proneness to Homocoupling: The electronic properties of the resulting acetylide make it highly susceptible to oxidative Glaser-Hay homocoupling, often making this the dominant reaction pathway if conditions are not strictly controlled.[4][11]
Q2: How do I choose the optimal components for my reaction?
A2: The optimal conditions are substrate-dependent, but the following table provides a strong starting point for optimization.
| Component | Standard Choice | Recommended for Difficult Substrates | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(OAc)₂ + Ligand (1-2 mol%) | More stable precatalyst.[1] Allows for flexible ligand choice. |
| Cu Co-catalyst | CuI (2-5 mol%) | None (Copper-Free) | Eliminates the primary pathway for homocoupling.[2][13][14] |
| Ligand | PPh₃ | P(t-Bu)₃, SPhos, XPhos | Bulky, electron-rich ligands accelerate the rate-limiting oxidative addition.[3][8][9] |
| Base | Triethylamine (Et₃N) | Diisopropylethylamine (DIPEA) | Amine bases act as both base and solvent.[2] DIPEA is more sterically hindered and can sometimes reduce side reactions. |
| Solvent | THF, Toluene | DMF, Dioxane | Choice depends on required temperature and substrate solubility.[5][10] |
Q3: Can I run this reaction open to the air?
A3: It is strongly discouraged. While some modern, highly robust catalytic systems report success under aerobic conditions, the classic Sonogashira, especially with a substrate prone to homocoupling, requires a strictly inert (nitrogen or argon) atmosphere.[4][16][17] The presence of oxygen is a primary driver of the Glaser coupling side reaction.[4]
Q4: What is a reliable starting protocol for coupling an aryl bromide with this compound?
A4: A robust starting point would be a copper-free protocol designed to minimize homocoupling from the outset.
Step-by-Step Copper-Free Protocol:
-
Glassware Preparation: Dry a Schlenk flask or reaction vial equipped with a magnetic stir bar in an oven and allow it to cool under a stream of argon or nitrogen.
-
Reagent Addition: To the flask, add the aryl bromide (1.0 equiv.), Pd(OAc)₂ (2 mol%), and a bulky phosphine ligand like SPhos (4 mol%).
-
Atmosphere Exchange: Seal the flask, then evacuate and backfill with inert gas three times.
-
Solvent and Base Addition: Add degassed solvent (e.g., THF or dioxane) followed by degassed amine base (e.g., DIPEA, 2.0 equiv.) via syringe.
-
Alkyne Addition: Add the this compound (1.1-1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (start with 60-80°C for an aryl bromide) and monitor its progress by TLC or LC-MS.[1][5]
-
Workup: Once the reaction is complete, cool to room temperature, filter the mixture through a pad of Celite® to remove palladium black, and proceed with a standard aqueous workup and purification by column chromatography.[18]
By systematically addressing potential failure points and understanding the chemical principles at play, you can successfully navigate the challenges posed by this electron-deficient alkyne and achieve your synthetic goals.
References
- Benchchem. (n.d.). preventing homocoupling in Sonogashira reactions of terminal alkynes.
- Benchchem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?
- Shroder, M. (n.d.). The Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ACS Publications. (n.d.). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions.
- ACS Publications. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- ResearchGate. (2025). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction.
- PubMed. (n.d.). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions.
- PubMed Central (PMC). (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
- Reddit. (2020). Sonogashira troubleshooting help needed.
- NROChemistry. (n.d.). Sonogashira Coupling.
- YouTube. (2020). Sonogashira Coupling.
- MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- TCI Chemicals. (n.d.). TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst.
- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-3,5-dichlorobenzene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. gold-chemistry.org [gold-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 14. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Considerations for Synthesis Using 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for the scale-up of chemical syntheses utilizing 1-Ethynyl-3,5-bis(trifluoromethyl)benzene. The unique electronic properties of this reagent, imparted by the two strongly electron-withdrawing trifluoromethyl groups, present both opportunities for novel molecular design and specific challenges in process development. This resource will address common issues encountered during Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: this compound is a flammable liquid and vapor.[1][2] When scaling up, it is crucial to use explosion-proof equipment and take precautions against static discharge. The compound can also cause skin and eye irritation, and may cause respiratory irritation.[2] Therefore, it is imperative to handle it in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: How does the presence of the trifluoromethyl groups on this compound affect its reactivity in Sonogashira and click reactions?
A2: The two trifluoromethyl groups are strongly electron-withdrawing, which significantly influences the reactivity of the ethynyl group. In Sonogashira couplings, this electron deficiency can make the alkyne more susceptible to nucleophilic attack and can affect the rate of the catalytic cycle.[3] For copper-catalyzed azide-alkyne cycloaddition (CuAAC), electron-deficient alkynes can exhibit enhanced reactivity.[4] However, this can also lead to a higher propensity for side reactions if not properly controlled.
Q3: Is a copper co-catalyst always necessary for Sonogashira couplings with this alkyne?
A3: While traditionally used, a copper co-catalyst is not always necessary and can sometimes be detrimental, especially in pharmaceutical applications where residual copper is a concern.[3] Copper can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[3] Copper-free Sonogashira protocols have been developed and are often preferred for large-scale synthesis to avoid this side reaction and simplify purification.[3][5]
Q4: What are the key differences to consider when scaling up a click reaction (CuAAC) with this alkyne compared to a lab-scale synthesis?
A4: The primary considerations for scaling up a CuAAC reaction are managing the reaction exotherm, ensuring efficient mixing, and the potential for catalyst deactivation. While CuAAC reactions are generally high-yielding, at a larger scale, localized concentration gradients and temperature fluctuations can lead to increased byproduct formation.[6] The choice of solvent and the use of stabilizing ligands for the copper(I) catalyst become even more critical to maintain reaction efficiency and prevent catalyst precipitation.[6]
Troubleshooting Guide: Sonogashira Coupling at Scale
The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[5][7] However, scaling up this reaction, particularly with an electron-deficient alkyne like this compound, requires careful optimization.
Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Product Yield | Inactive palladium catalyst. | - Use a fresh, high-quality palladium catalyst. Consider pre-catalysts that are readily activated in situ. - Ensure rigorous exclusion of oxygen through proper degassing techniques (e.g., freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen).[3] |
| Inappropriate ligand selection. | - For electron-deficient alkynes and aryl halides, consider using bulky, electron-rich phosphine ligands like XPhos or SPhos to promote oxidative addition.[3] - N-Heterocyclic carbene (NHC)-palladium complexes can also be highly effective.[8] | |
| Suboptimal reaction temperature. | - Start with a lower temperature and gradually increase it. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. | |
| Significant Homocoupling of Alkyne (Glaser Coupling) | Presence of oxygen. | - Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[3] |
| High copper co-catalyst concentration. | - Reduce the amount of copper co-catalyst or switch to a copper-free protocol.[3] | |
| Dehalogenation of Aryl Halide Starting Material | Presence of protic impurities (e.g., water). | - Use anhydrous solvents and reagents. Ensure the base is thoroughly dried. |
| Inefficient catalyst system. | - A poorly performing catalyst can lead to side reactions. Re-evaluate the palladium source and ligand combination. | |
| Catalyst Decomposition (Formation of Palladium Black) | High reaction temperature. | - Lower the reaction temperature. Gradual heating can prevent rapid catalyst decomposition. |
| Presence of oxygen. | - As mentioned, maintain a strictly anaerobic environment. |
Experimental Protocol: Scale-Up of a Copper-Free Sonogashira Coupling
This protocol provides a general framework for a copper-free Sonogashira coupling on a larger scale. Optimization for specific substrates is recommended.
1. Reaction Setup:
-
In an appropriately sized, oven-dried reactor equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet/outlet, add the aryl halide (1.0 eq) and the palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand, or a pre-formed catalyst like Pd(PPh₃)₄).
-
Purge the reactor with an inert gas (argon or nitrogen) for at least 30 minutes.
2. Reagent Addition:
-
Add the anhydrous solvent (e.g., toluene, THF, or DMF) via a cannula or a pressure-equalizing dropping funnel.
-
Add the base (e.g., a hindered amine base like diisopropylethylamine or a carbonate base like Cs₂CO₃) as a solution or slurry in the reaction solvent.
-
Begin stirring and add this compound (1.1 - 1.5 eq) as a solution in the reaction solvent over a period of time to control any potential exotherm.
3. Reaction Monitoring:
-
Heat the reaction mixture to the optimized temperature (typically between 50-100 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
4. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any precipitated salts.
-
Wash the filtrate with a suitable aqueous solution (e.g., saturated ammonium chloride) to remove the amine base and its salts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure.
-
The crude product can be purified by crystallization, or by passing through a plug of silica gel to remove baseline impurities. For high-purity requirements, column chromatography may be necessary.
Troubleshooting Guide: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) at Scale
The CuAAC reaction is a cornerstone of "click chemistry," known for its high efficiency and selectivity in forming 1,2,3-triazoles.[6][9] When scaling up, maintaining these advantages requires careful control of the reaction parameters.
Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Product Yield | Inactive copper(I) catalyst. | - The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by oxygen. Use deoxygenated solvents and maintain an inert atmosphere.[6] - Ensure a sufficient amount of a reducing agent (e.g., sodium ascorbate) is present to maintain the copper in its +1 oxidation state.[6] |
| Poor solubility of reagents. | - Select a solvent system in which all components are soluble. Mixtures of organic solvents and water are often effective.[9] | |
| Inefficient mixing. | - On a larger scale, mechanical stirring is crucial to ensure homogeneity and prevent localized concentration gradients. | |
| Formation of Side Products | Michael addition to the electron-deficient alkyne. | - Electronically activated alkynes can be susceptible to Michael addition.[10] Optimize the reaction temperature and consider using a less nucleophilic base if applicable. |
| Degradation of starting materials or product. | - Some starting materials or products may be sensitive to the reaction conditions. Monitor the reaction closely and minimize the reaction time once the starting materials are consumed. | |
| Difficulty in Product Isolation | Emulsion formation during work-up. | - If using a biphasic solvent system, emulsions can form. Try adding brine to the aqueous layer or filtering the mixture through a pad of celite. |
| Residual copper in the product. | - After the reaction, quench with an aqueous solution of ammonium chloride to complex with the copper. Further purification may be necessary to remove all traces of copper. |
Experimental Protocol: Scale-Up of a CuAAC Reaction
This protocol provides a general procedure for a CuAAC reaction on a larger scale.
1. Reaction Setup:
-
In a suitable reactor equipped with a mechanical stirrer and an inert gas inlet, dissolve the organic azide (1.0 eq) and this compound (1.0-1.2 eq) in a suitable solvent or solvent mixture (e.g., t-BuOH/H₂O, THF/H₂O, or DMF).
-
Degas the solution by bubbling an inert gas through it for 20-30 minutes.
2. Catalyst Addition:
-
In a separate flask, prepare a solution of the copper(II) sulfate pentahydrate (CuSO₄·5H₂O, typically 1-5 mol%) in deoxygenated water.
-
In another flask, prepare a solution of sodium ascorbate (typically 5-10 mol%) in deoxygenated water.
-
Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The color of the reaction mixture should change, indicating the formation of the active Cu(I) species.
3. Reaction Monitoring:
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.
4. Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting 1,2,3-triazole is often of high purity, but can be further purified by crystallization or column chromatography if necessary.
Visualizing the Workflow
Sonogashira Coupling Troubleshooting Logic
Caption: Decision tree for key considerations in scaling up CuAAC reactions.
References
- Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. MDPI.
- Sonogashira Coupling. Chemistry LibreTexts.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES.
- Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate. PMC.
- Sonogashira Coupling. Organic Chemistry Portal.
- Pd-Catalyzed Asymmetric Aza-Heck Cyclization/Sonogashira Reaction of Alkene-Tethered Oxime Esters and Alkynes. ResearchGate.
- Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition. PMC.
- Azide–alkyne cycloaddition catalyzed by Cu(i), Ag(i), and Au(i) complexes and the influence of the deuterium isotope: DFT-based computational insights. New Journal of Chemistry (RSC Publishing).
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed.
- LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Chemistry Portal.
- Recent Developments in the Trifluoromethylation of Alkynes. ResearchGate.
- This compound. PubChem.
- Supporting Information TBAB-Catalyzed Cascade Reactions: Facile Synthesis of 1-Trifluoromethyl-3.
- LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. ResearchGate.
- Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates.
- Sonogashira coupling. Wikipedia.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. BJOC.
- Nickel‐Catalyzed Sonogashira Couplings: Extending the Reaction Scope to Aryl Bromides and Chlorides. ResearchGate.
- ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate.
- Click Chemistry Methodology: The Novel Paintbrush of Drug Design. PMC.
- Search Results. BJOC.
- ChemInform Abstract: Aqueous Sonogashira Coupling of Aryl Halides with 1‐Alkynes under Mild Conditions: Use of Surfactants in Cross‐Coupling Reactions. ResearchGate.
Sources
- 1. This compound | 88444-81-9 | TCI EUROPE N.V. [tcichemicals.com]
- 2. This compound | C10H4F6 | CID 1512607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions [mdpi.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions with 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
Introduction: 1-Ethynyl-3,5-bis(trifluoromethyl)benzene is a valuable reagent in modern organic synthesis, particularly in pharmaceutical development and materials science, due to its utility in reactions like Sonogashira couplings and Click Chemistry.[1] However, its structure—a terminal alkyne activated by two strongly electron-withdrawing trifluoromethyl groups—imparts significant reactivity and potential for hazardous exothermic events.[2] This guide provides researchers, scientists, and drug development professionals with essential troubleshooting advice and safety protocols to manage these risks effectively. Our focus is on explaining the causality behind experimental choices to foster a proactive safety culture.
Section 1: Frequently Asked Questions (FAQs) - First Line of Defense
This section addresses the most common initial questions regarding the safe handling and reaction of this compound.
Q1: What makes this compound prone to hazardous exothermic reactions?
A: The primary risk stems from the high energy stored in the carbon-carbon triple bond (terminal alkyne). This reactivity is further amplified by the two trifluoromethyl (CF3) groups on the benzene ring.
-
Expert Explanation: Terminal alkynes are characterized by sp-hybridized carbons and possess high electron density, making them exceptionally reactive.[2] The CF3 groups are powerful electron-withdrawing groups, which increase the acidity of the acetylenic proton and activate the alkyne for various coupling reactions. However, this activation also means that reactions, such as polymerization, cyclotrimerization, or decomposition, can be initiated with less energy input (e.g., heat) and can proceed rapidly.[2] Exothermic reactions release heat, which can increase the reaction rate, leading to a dangerous feedback loop known as a thermal runaway if not properly controlled.[3]
Q2: What are the primary hazards associated with this compound according to its Safety Data Sheet (SDS)?
A: The compound is classified as a flammable liquid and vapor. It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4]
-
Expert Explanation: The flammability (Flash Point: 44.4°C / 112.0°F) necessitates that it be handled away from ignition sources. The irritant properties require the use of appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, and handling within a certified chemical fume hood.[5]
Q3: Can I perform reactions with this alkyne at room temperature to avoid thermal issues?
A: While some reactions like Sonogashira couplings can be conducted under mild conditions, even at room temperature, this does not eliminate the risk of an exotherm.[1][6]
-
Expert Explanation: The overall heat generated by a reaction (enthalpy) is independent of the starting temperature. A highly exothermic reaction can generate enough heat to raise the temperature of the reaction mixture to dangerous levels, even if initiated at 0°C or below. The key is not just the starting temperature but the rate of heat generation versus the rate of heat removal. Slow, controlled addition of the limiting reagent is crucial to manage the heat generation rate.
Q4: Are there specific reaction types that are notoriously exothermic with this compound?
A: Yes. While any reaction can become uncontrolled, be particularly cautious with:
-
Copper-catalyzed reactions: Sonogashira couplings and certain Click Chemistry protocols use copper salts, which can catalyze highly exothermic side reactions, including the oxidative coupling of the alkyne (Glaser coupling).
-
Reactions with strong bases: Deprotonation of the terminal alkyne with very strong bases can be highly exothermic.
-
High concentration reactions: The more concentrated the reactants, the greater the potential heat output per unit volume, increasing the risk of a thermal runaway.
Section 2: Troubleshooting Guide - Managing In-Process Events
This section provides actionable advice for specific problems encountered during an experiment.
Q5: My reaction temperature is rising uncontrollably. What is the immediate emergency protocol?
A: You are likely experiencing a thermal runaway. Your immediate priority is personnel safety and then attempting to control the reaction.
-
Expert Explanation & Protocol: A thermal runaway occurs when the heat generated by the reaction exceeds the system's ability to remove it, leading to an accelerating increase in temperature and pressure.[3]
Emergency Protocol:
-
Alert Personnel: Immediately notify everyone in the lab.
-
Ensure Containment: Lower the fume hood sash completely.
-
Stop Reagent Addition: If you are adding the alkyne or another reagent, stop the addition immediately.
-
Maximize Cooling: If it is safe to do so, increase the cooling to your reaction vessel (e.g., add more dry ice to an acetone bath, lower the setpoint on a cryostat).
-
Prepare for Quenching (If Safe): If the temperature rise is slow and you are prepared, have a pre-chilled, non-reactive solvent or a quenching solution ready. However, adding liquid to a violently boiling reaction can make it worse.
-
Evacuate: If the temperature is rising rapidly, there is significant gas evolution, or you see signs of vessel pressurization, evacuate the immediate area and follow your institution's emergency procedures.
-
Q6: I'm observing unexpected and vigorous gas evolution. What is happening?
A: This could be due to decomposition of the reagent or solvent boiling. Both are serious indicators of a potential loss of control.
-
Expert Explanation: Gas evolution increases the pressure inside a sealed or poorly vented vessel, creating an explosion hazard. The gas could be from the decomposition of the alkyne or from the solvent reaching its boiling point due to an uncontrolled exotherm. The system must be able to safely vent these gases through a bubbler or condenser.
Q7: How do I safely quench a reaction involving this alkyne after it is complete or if I need to abort it?
A: Quenching must be performed cautiously and under controlled cooling to prevent a delayed exotherm. Never add water or protic solvents directly to a cold, concentrated reaction mixture containing unreacted starting material or reactive intermediates.
-
Expert Explanation & Protocol: Quenching is the process of deactivating any remaining reactive species. A poorly executed quench can itself be a hazardous exothermic event. The following is a general, safe quenching procedure.[7][8]
Recommended Safe Quenching Protocol:
-
Cool the Reaction: Ensure the reaction mixture is cooled to a safe internal temperature (e.g., 0°C or below).
-
Dilute (Optional but Recommended): Dilute the reaction mixture with a high-boiling point, inert solvent (like toluene) to reduce the concentration and provide a thermal sink.[9]
-
Slowly Add a Low-Reactivity Quenching Agent: Begin by slowly adding a less reactive quenching agent, such as isopropanol, while carefully monitoring the internal temperature.[7][8]
-
Gradually Increase Reactivity: Once the addition of isopropanol no longer causes a temperature rise, you can proceed to a more reactive agent like ethanol, then methanol, and finally, a mixture of alcohol and water before adding pure water.[8][10]
-
Maintain Cooling: Keep the cooling bath in place throughout the entire quenching process.
-
Section 3: Protocols for Safe Handling & Reaction Control
This section provides step-by-step methodologies for setting up and running experiments safely.
Protocol 3.1: Recommended Experimental Setup
A self-validating system includes redundant monitoring and control measures.
-
Reaction Vessel: Use a round-bottom flask that is no more than 50% full to allow for headspace and stirring. Equip it with a magnetic stir bar, a thermocouple or thermometer to monitor the internal reaction temperature, a nitrogen/argon inlet, and a condenser or bubbler outlet.
-
Controlled Addition: Use a syringe pump for the slow, controlled addition of the limiting reagent (often the alkyne). This is the most critical control parameter.
-
Temperature Control: Place the reaction vessel in a cooling bath (ice-water, dry ice/acetone, or a cryostat) that can effectively absorb the heat generated. Ensure the bath is large enough that a mild exotherm won't significantly raise the bath temperature.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with oxygen and moisture.[5]
Protocol 3.2: Step-by-Step Guide for Controlled Reagent Addition
-
Charge the reaction flask with the solvent, catalyst (e.g., for Sonogashira or Click reactions), and any other non-limiting reagents.[11][12]
-
Cool the mixture to the desired starting temperature (e.g., 0 °C).
-
Prepare a solution of this compound in a suitable solvent in the syringe for the syringe pump.
-
Begin the slow addition of the alkyne solution via the syringe pump. Set an initial slow rate.
-
Monitor the internal temperature closely. A small, controlled temperature increase (e.g., 2-5 °C) is expected. If the temperature rises more than desired, stop the addition immediately and wait for it to cool before resuming at a slower rate.
-
Once the addition is complete, allow the reaction to stir at the set temperature until analysis (TLC, LC-MS) shows completion.
Section 4: Advanced Thermal Hazard Assessment
For process development and scale-up, qualitative measures are insufficient. Quantitative data is required.
Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[13] It is an excellent tool for screening the thermal stability of your starting materials, intermediates, and final products.[14][15] An exothermic event observed in a DSC scan indicates a decomposition or reaction, and the onset temperature provides a crucial data point for process safety.[16] For example, a DSC trace of a reactive alkyne might show a sharp exotherm at a specific temperature, indicating the point at which thermal decomposition becomes rapid.[14]
Reaction Calorimetry (RC1): A reaction calorimeter measures the heat evolved from a chemical reaction in real-time, allowing for the determination of the total heat of reaction, the rate of heat release, and the heat transfer coefficient. This data is essential for safe scale-up, as it allows engineers to design a cooling system capable of handling the maximum expected heat output of the reaction.[3]
| Parameter | Significance for Safety | Typical Measurement Tool |
| Onset Temperature of Decomposition | The temperature at which the material begins to decompose exothermically. The maximum process temperature should remain well below this value. | Differential Scanning Calorimetry (DSC) |
| Heat of Reaction (ΔHr) | The total amount of energy released during the reaction. Higher values indicate greater potential hazard. | Reaction Calorimetry (RC1) |
| Maximum Temperature of Synthetic Reaction (MTSR) | The highest temperature the reaction mixture would reach under adiabatic conditions (i.e., with total cooling failure). This must not exceed the boiling point of the solvent or the onset temperature of decomposition. | Calculated from Reaction Calorimetry data |
Visualizations: Workflows and Setups
Below are diagrams illustrating key decision-making processes and recommended experimental configurations.
Caption: Decision workflow for managing a thermal runaway event.
Caption: Diagram of a recommended safe experimental setup.
References
- Dye-Substituted Acetylenes and Diacetylenes: Convenient Polymerization As Studied by Differential Scanning Calorimetry, FT-IR, and UV−vis Spectroscopy. Macromolecules - ACS Publications.
- This compound 97 88444-81-9. Sigma-Aldrich.
- Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI.
- Safety Data Sheet. Angene Chemical. (2021-05-01).
- This compound | C10H4F6 | CID 1512607. PubChem.
- Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. University of Notre Dame.
- SAFETY DATA SHEET. Sigma-Aldrich. (2025-11-06).
- Quenching Reactive Substances. KGROUP. (2006-10-27).
- This compound | 88444-81-9. TCI Chemicals.
- Protocol for quenching reactive chemicals. EPFL.
- Sonogashira coupling. Wikipedia.
- Quenching Reactive Metal Still Bottoms Standard Operating Procedure. University of Pennsylvania.
- Quenching of Water Reactive Materials. University of California, Berkeley. (2016-11-22).
- Sonogashira Coupling. OpenOChem Learn.
- Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. PMC - NIH.
- Sonogashira Coupling. Chemistry LibreTexts. (2024-08-05).
- Sonogashira Coupling. YouTube. (2020-07-25).
- Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim.
- Sonogashira Coupling. Organic Chemistry Portal.
- Click Chemistry Protocols. BroadPharm.
- Differential scanning calorimetry. Wikipedia.
- Fluorinated Azides: Click Chemistry Meets Fluorine. Sigma-Aldrich.
- Thermal Hazards Reaction: Understanding. zeal. (2024-04-30).
- Protocol: Click-Chemistry Labeling of Biomolecules and DNA. Click Chemistry Tools.
- What is a sensible safety protocol for 'click' reactions with aliphatic organic azides?. ResearchGate. (2014-10-14).
- This compound | 88444-81-9. TCI Chemicals (Japanese).
- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PMC - PubMed Central.
- Differential Scanning Calorimetry. Chemistry LibreTexts. (2023-01-29).
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Thermal Hazards Reaction: Understanding - zeal [zealinstruments.com]
- 4. This compound | C10H4F6 | CID 1512607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.nd.edu [chemistry.nd.edu]
- 8. epfl.ch [epfl.ch]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. ehs.ucr.edu [ehs.ucr.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. interchim.fr [interchim.fr]
- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 14. Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on the Reactivity of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
Welcome to the technical support center for 1-ethynyl-3,5-bis(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this versatile yet sensitive reagent. The potent electron-withdrawing nature of the two trifluoromethyl groups significantly influences the reactivity of the ethynyl moiety, making solvent choice a critical parameter for successful and reproducible outcomes.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira coupling reaction with this compound sluggish or failing?
A1: The success of a Sonogashira coupling is highly dependent on the solvent system, which influences catalyst stability and reaction kinetics.[4] While polar aprotic solvents like DMF or DMSO can enhance reaction rates, they may also lead to catalyst deactivation.[4] For instance, DMF can sometimes displace essential ligands from the palladium complex, slowing down the reaction.[4]
Troubleshooting Steps:
-
Solvent Choice: Consider switching to a non-polar solvent like toluene, which has been shown to be effective in many Sonogashira couplings.[4] A mixture of solvents, such as toluene and water, can also enhance the reaction rate.[5]
-
Base Selection: The choice of base is crucial. While triethylamine is common, its presence can sometimes lead to impurities. Ensure your base is fresh and dry.
-
Catalyst System: If ligand displacement is suspected, consider using a more robust ligand system or a copper-free protocol, which can be less sensitive to the solvent environment.[4]
-
Temperature: While many Sonogashira reactions are run at room temperature, gentle heating (e.g., 50-60 °C) can sometimes overcome a high activation barrier without promoting significant side reactions.[5]
Q2: I'm observing poor regioselectivity in my cycloaddition reaction. Could the solvent be the cause?
A2: Absolutely. In reactions like the Huisgen 1,3-dipolar cycloaddition (a type of "click chemistry"), solvent polarity can significantly impact the regioselectivity.[6] Polar solvents can stabilize charged or polar intermediates, potentially favoring the formation of one regioisomer over another.[4] The copper-catalyzed variant (CuAAC) is known for its high regioselectivity, specifically yielding 1,4-disubstituted 1,2,3-triazoles, and is generally less sensitive to solvent choice, often running well even in aqueous conditions.[6]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting poor regioselectivity.
Q3: My reaction yields are inconsistent when scaling up. How can solvent properties contribute to this?
A3: Scalability issues often trace back to mass and heat transfer limitations, which are directly influenced by the solvent's physical properties.
-
Solubility: this compound and its reaction partners must remain fully dissolved for a homogeneous reaction. As you scale up, localized concentration gradients can form if solubility is borderline, leading to side reactions or incomplete conversion. Ensure your chosen solvent can accommodate the higher concentrations required for a larger scale.
-
Viscosity: More viscous solvents can impede efficient stirring, leading to poor mixing and localized "hot spots," which can degrade sensitive reagents and catalysts.
-
Boiling Point: A solvent with a boiling point that is too low can lead to evaporation and changes in concentration over the course of a long reaction, especially if not under a well-sealed inert atmosphere.
Comparative Solvent Properties for Common Reactions:
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Common Applications & Notes |
| Toluene | 2.4 | 111 | Excellent for Sonogashira, non-polar, good for maintaining catalyst stability.[4] |
| Tetrahydrofuran (THF) | 7.6 | 66 | Common for a variety of couplings, moderately polar. Can form peroxides. |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar aprotic, can be effective but may coordinate to the metal catalyst. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Highly polar aprotic, good solvating power but can lead to catalyst deactivation.[4] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Highly polar aprotic, can accelerate some reactions but may be difficult to remove.[7] |
Troubleshooting Guides
Issue: Unexpected Side Product Formation in Nucleophilic Addition Reactions
The electron-withdrawing trifluoromethyl groups make the alkyne susceptible to nucleophilic attack. The choice of solvent can influence the nucleophilicity of your reagent and the stability of any intermediates formed.
Plausible Causes & Solutions:
-
Solvent-Mediated Reactivity: Protic solvents (e.g., alcohols) can participate in the reaction or alter the nucleophile's reactivity through hydrogen bonding.
-
Solution: Switch to an aprotic solvent (e.g., THF, Dioxane) to minimize solvent interference.
-
-
Base-Solvent Interaction: If a base is used, its strength and effectiveness can be modulated by the solvent.
-
Solution: Ensure the pKa of your base is appropriate for the chosen solvent. A poorly matched pair can lead to undesired side reactions.
-
Experimental Protocol: A Self-Validating Sonogashira Coupling
This protocol for the coupling of this compound with an aryl iodide incorporates checks to ensure the system is behaving as expected.
Materials:
-
This compound
-
Aryl Iodide
-
Pd(PPh₃)₄ (Palladium tetrakis)
-
Copper(I) Iodide (CuI)
-
Toluene, degassed
-
Triethylamine (Et₃N), distilled and degassed
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl iodide (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv).
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Self-Validation Check: A well-maintained inert atmosphere is critical for preventing catalyst oxidation.
-
Solvent Addition: Add degassed toluene via syringe. Stir for 5 minutes to dissolve the solids.
-
Reagent Addition: Add this compound (1.2 equiv) followed by degassed triethylamine (2.5 equiv).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) every hour. Self-Validation Check: The appearance of a new, less polar spot (the product) and the disappearance of the starting materials should be observed. A stable baseline indicates a clean reaction.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Reaction Workflow Diagram:
Caption: Step-by-step workflow for a Sonogashira coupling reaction.
References
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.).
- This compound - Chem-Impex. (n.d.).
- This compound 97 88444-81-9 - Sigma-Aldrich. (n.d.).
- This compound 88444-81-9 - TCI Chemicals. (n.d.).
- Synthesis of unsymmetrical aryl-ethynylated benzenes via regiocontrolled Sonogashira reaction of 1,3,5-tribromobenzene - SciELO. (2014, July 15).
- A Comparative Guide to the Reaction Products of 1-Ethynyl-4-(trifluoromethyl)benzene - Benchchem. (n.d.).
- This compound | C10H4F6 | CID 1512607 - PubChem. (n.d.).
- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.).
- Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. (n.d.).
- New Persubstituted 1,3,5-Trisethynyl Benzenes via Sonogashira Coupling - ResearchGate. (2025, August 7).
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.).
- The Role of this compound in Material Science. (n.d.).
- The Power of Fluorine: Why this compound is Key. (n.d.).
Sources
Technical Support Center: Characterization Challenges of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-ethynyl-3,5-bis(trifluoromethyl)benzene and its derivatives. This guide is designed to provide expert insights and practical troubleshooting for the unique characterization challenges posed by this class of highly fluorinated compounds. The presence of two electron-withdrawing trifluoromethyl groups and a reactive ethynyl moiety creates a unique set of analytical hurdles that require a nuanced approach to structural elucidation and purity assessment.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a valuable building block in research and drug development?
A1: this compound is a critical intermediate in organic synthesis due to its distinct structural features. The two trifluoromethyl (-CF3) groups enhance chemical and thermal stability, increase lipophilicity, and can modulate the electronic properties of molecules, which is highly desirable in medicinal chemistry and materials science.[1][2] The terminal ethynyl group is highly versatile and readily participates in reactions like Sonogashira couplings and copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allowing for the construction of complex molecular architectures.[2][3]
Q2: What are the primary safety precautions for handling this compound?
A2: this compound is a flammable liquid and should be handled with appropriate safety measures.[4] It is also classified as a skin and eye irritant and may cause respiratory irritation.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.[4] Store the compound in a cool, dry, well-ventilated area away from sources of ignition.[4]
Q3: I'm struggling to purify my this compound derivative. What are some common challenges?
A3: Purification of highly fluorinated compounds can be challenging due to their unique solubility profiles. They may not behave like their non-fluorinated analogs on standard silica gel chromatography. You might observe unusual elution patterns or co-elution with byproducts. Consider using a less polar solvent system or specialized fluorinated stationary phases for column chromatography. Additionally, be mindful of potential thermally labile protecting groups if distillation is considered.
Troubleshooting Guide: Navigating Characterization Complexities
This section provides in-depth troubleshooting for common issues encountered during the characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The strong electron-withdrawing nature of the two trifluoromethyl groups significantly influences the NMR spectra of these compounds, often leading to complex splitting patterns and unexpected chemical shifts.
Problem 1: My ¹H NMR spectrum of the aromatic region is difficult to interpret due to complex splitting.
-
Cause: The protons on the aromatic ring couple not only to each other but also to the six fluorine atoms of the two CF₃ groups. This results in complex multiplets that can be challenging to assign.
-
Solution:
-
¹⁹F Decoupling: The most effective way to simplify the ¹H NMR spectrum is to perform a ¹H{¹⁹F} decoupling experiment. This will collapse the H-F couplings, resulting in a much simpler splitting pattern that can be more easily interpreted based on H-H coupling constants.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments will correlate the protons to their attached carbons and carbons further away, respectively, aiding in unambiguous assignment.
-
Problem 2: I am unsure about the assignment of my ¹⁹F NMR signals.
-
Cause: While a single peak is expected for the two equivalent CF₃ groups in the parent molecule, derivatization can lead to multiple ¹⁹F signals if the symmetry is broken. The chemical shift of the ¹⁹F signal is also highly sensitive to the local electronic environment.[5]
-
Solution:
-
Reference Standards: Use a known fluorine-containing compound as an internal or external standard for accurate chemical shift referencing.
-
Predictive Tools: While not a substitute for experimental data, computational chemistry software can provide predicted ¹⁹F NMR chemical shifts that can aid in initial assignments.
-
HMBC (¹H-¹⁹F and ¹³C-¹⁹F): These experiments can show correlations between fluorine atoms and nearby protons or carbons, confirming their connectivity.
-
Expected NMR Data for this compound and a Representative Derivative:
| Compound/Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| This compound | ||||
| ¹H (Aromatic) | ~7.8-8.0 | m | Complex multiplet due to H-F coupling. | |
| ¹H (Alkynyl) | ~3.4 | s | ||
| ¹³C (Aromatic C-H) | ~122-124 | |||
| ¹³C (Aromatic C-CF₃) | ~132 | q | J(C-F) ≈ 34 Hz | Quartet due to coupling with three fluorine atoms. |
| ¹³C (CF₃) | ~123 | q | J(C-F) ≈ 273 Hz | Large one-bond C-F coupling constant. |
| ¹³C (Alkynyl C-Ar) | ~81 | |||
| ¹³C (Alkynyl C-H) | ~80 | |||
| ¹⁹F | ~ -63 | s | A single peak is expected due to symmetry. | |
| Sonogashira Product (e.g., with 4-iodotoluene) | ||||
| ¹H (Aromatic, bis-CF₃ substituted) | ~7.9-8.1 | m | ||
| ¹H (Aromatic, tolyl) | ~7.2-7.5 | m | ||
| ¹⁹F | ~ -63 | s | Chemical shift may be slightly altered from the starting material. |
Note: The above data are estimates based on related compounds and general principles. Actual values may vary depending on the solvent and experimental conditions.[6][7][8]
Mass Spectrometry (MS)
The presence of trifluoromethyl groups can lead to characteristic fragmentation patterns, but obtaining a clear molecular ion can sometimes be a challenge.
Problem: I am not observing the molecular ion peak in my mass spectrum.
-
Cause: Electron Ionization (EI) can be a high-energy technique that causes extensive fragmentation, particularly for molecules with labile groups. The C-CF₃ bond can be susceptible to cleavage.
-
Solution:
-
Soft Ionization Techniques: Employ soft ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques impart less energy to the molecule, increasing the likelihood of observing the molecular ion ([M+H]⁺ or [M]⁺˙).
-
Optimize Fragmentation: If using MS/MS, carefully control the collision energy to achieve controlled fragmentation and elucidate the structure.
-
Common Fragmentation Pathways for Derivatives:
-
Loss of ·CF₃: A common fragmentation pathway for trifluoromethyl-containing compounds is the loss of a trifluoromethyl radical (·CF₃), resulting in a fragment ion with a mass 69 units less than the parent ion.[4]
-
Triazole Ring Fragmentation (for Click Products): For derivatives formed via CuAAC, the triazole ring can fragment in the mass spectrometer. Common losses include N₂ (28 Da) and HCN (27 Da).[5][9]
Chromatography (GC and HPLC)
The high fluorine content of these molecules can lead to unique chromatographic behavior.
Problem 1: I am observing peak tailing or poor peak shape in my HPLC analysis.
-
Cause: Highly fluorinated compounds can exhibit different interactions with standard C18 stationary phases compared to their non-fluorinated counterparts. Secondary interactions with residual silanol groups on the silica support can also lead to peak tailing.[10][11]
-
Solution:
-
Use a Fluorinated Stationary Phase: Columns with a fluorinated stationary phase (e.g., F5 or PFP) can provide better peak shape and selectivity for fluorinated analytes.
-
Mobile Phase Modifiers: Adding a small amount of a modifier like trifluoroacetic acid (TFA) can help to suppress silanol interactions and improve peak shape.
-
Optimize Mobile Phase Composition: Systematically vary the mobile phase composition (e.g., acetonitrile/water or methanol/water ratio) to find the optimal conditions for your specific derivative.
-
Problem 2: I am having difficulty developing a GC method for my derivative.
-
Cause: The high boiling point and potential for thermal degradation of some derivatives can make GC analysis challenging.
-
Solution:
-
Start with a Standard Column: A good starting point is a general-purpose column like a DB-5 or HP-5 (5% phenyl methylpolysiloxane).
-
Temperature Programming: Begin with a broad temperature program to determine the elution temperature of your compound. A typical starting point could be:
-
Initial Temperature: 50-100 °C
-
Ramp: 10-20 °C/min
-
Final Temperature: 250-300 °C (or the column's maximum operating temperature)
-
-
Injector and Detector Temperature: Ensure the injector and detector temperatures are high enough to prevent condensation of the analyte but not so high as to cause thermal degradation. A good starting point is typically 250-280 °C.
-
Workflow and Logic Diagrams
To aid in your troubleshooting process, the following diagrams illustrate logical workflows for addressing common characterization challenges.
Caption: Troubleshooting workflow for complex ¹H NMR spectra.
Caption: Troubleshooting workflow for absent molecular ion in mass spectrometry.
References
- Supporting Information for: A Novel Approach to the Synthesis of 1,2,3-Triazoles via a Three-Component Reaction of Arylhydrazines, Terminal Alkynes, and Molecular Oxygen. The Royal Society of Chemistry.
- Supporting Information for: Synthesis of 1-ethynyl-4-(trifluoromethyl)benzene. Semantic Scholar.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central.
- Supplementary Inform
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PubMed Central.
- Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Compar
- HPLC Peak Shape Troubleshooting Solution Column. uHPLCs.
- Troubleshooting Peak Shape Problems in HPLC.
- Technical Support Center: Troubleshooting HPLC Peak Tailing for Arom
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- What are the Common Peak Problems in HPLC.
- Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- This compound | C10H4F6 | CID 1512607. PubChem.
- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central.
- Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives.
- This compound 97 88444-81-9. Sigma-Aldrich.
- Flow Chemistry: Sonogashira Coupling.
- The Role of 1-Ethynyl-3,5-bis(trifluoromethyl)
- 1,3-Bis(trifluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- 1,2,3-Triazoles. PubMed Central.
- Synthesis of unsymmetrical aryl-ethynylated benzenes via regiocontrolled Sonogashira reaction of 1,3,5-tribromobenzene. SciELO.
- Recent Advances in Sonogashira Reactions.
- A review on Sonogashira cross-coupling reaction using magnetically separable nanocatalyst.
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. 1,3,5-Trifluorobenzene | C6H3F3 | CID 9745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 97 88444-81-9 [sigmaaldrich.com]
- 5. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Comparative Guide to 1-Ethynyl-3,5-bis(trifluoromethyl)benzene and Other Terminal Alkynes for Advanced Synthesis
Introduction
In the landscape of modern organic synthesis, terminal alkynes are indispensable building blocks, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. However, not all terminal alkynes exhibit the same reactivity or confer the same properties to the resulting molecules. 1-Ethynyl-3,5-bis(trifluoromethyl)benzene (EBTB) is a highly specialized reagent distinguished by a terminal alkyne functionality and a benzene ring substituted with two powerful electron-withdrawing trifluoromethyl (CF₃) groups.[1][2] This unique structure endows EBTB with distinct physicochemical properties and reactivity profiles compared to other alkynes.
This guide provides an in-depth comparison of EBTB with a selection of other terminal alkynes, providing the experimental context and data necessary for researchers, chemists, and drug development professionals to make informed decisions in their synthetic strategies. We will compare EBTB against:
-
Phenylacetylene: The archetypal aromatic terminal alkyne, serving as our baseline.
-
1-Ethynyl-4-methoxybenzene: An electron-rich aromatic alkyne, to contrast electronic effects.
-
1-Ethynyl-4-nitrobenzene: An aromatic alkyne with a single, strong electron-withdrawing group.
The objective is to move beyond a simple catalog of properties and delve into the causality behind their performance in key chemical transformations, supported by established protocols and mechanistic insights.
Comparative Physicochemical Properties: The Impact of Electronic Effects
The substitution pattern on the aromatic ring dramatically influences the fundamental properties of a terminal alkyne, most notably the acidity of the acetylenic proton.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (acetylenic H) |
| This compound (EBTB) | 238.13[2] | 147-148[1] | Est. ~21-23 | |
| Phenylacetylene | 102.13 | 141-142 | ~28.7 | |
| 1-Ethynyl-4-methoxybenzene | 132.16 | 203-204 | ~29.5 | |
| 1-Ethynyl-4-nitrobenzene | 147.13 | 245-250 | ~26.3 |
Analysis of Acidity:
The acidity of a terminal alkyne is a direct measure of the stability of its conjugate base, the acetylide anion. Terminal alkynes are generally more acidic than alkanes or alkenes (pKa of a typical alkyne is ~25) because the negative charge of the acetylide resides in an sp-hybridized orbital.[3][4] This orbital has 50% s-character, meaning the electrons are held closer to the positively charged nucleus, resulting in greater stabilization.[3][5]
The substituents on the phenyl ring modulate this stability.
-
Electron-donating groups , like the methoxy group in 1-ethynyl-4-methoxybenzene, destabilize the acetylide anion by pushing electron density onto an already electron-rich system. This results in a weaker acid (higher pKa) compared to phenylacetylene.
-
Electron-withdrawing groups (EWGs) , conversely, stabilize the acetylide anion by pulling electron density away from the negative charge through inductive and/or resonance effects.[6][7] The nitro group in 1-ethynyl-4-nitrobenzene significantly increases acidity (lowers pKa) compared to phenylacetylene.
-
This compound (EBTB) represents an extreme case. The trifluoromethyl (-CF₃) group is one of the most powerful purely inductive electron-withdrawing groups in organic chemistry.[8][9] With two -CF₃ groups positioned meta to the alkyne, their strong inductive pull drastically stabilizes the acetylide anion. This makes EBTB exceptionally acidic for a hydrocarbon, with a pKa estimated to be significantly lower than other aromatic alkynes. This enhanced acidity is a critical determinant of its reactivity.
Reactivity and Mechanistic Considerations
The electronic differences outlined above have profound consequences for the performance of these alkynes in common synthetic transformations.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The CuAAC reaction is a cornerstone of bioconjugation, materials science, and drug discovery due to its high efficiency and orthogonality. The reaction rate is highly sensitive to the electronic nature of the alkyne.
Hypothesis: Electron-deficient alkynes are known to accelerate the rate-determining step of the CuAAC catalytic cycle. Therefore, EBTB is expected to exhibit significantly faster reaction kinetics compared to phenylacetylene and, especially, the electron-rich 1-ethynyl-4-methoxybenzene.
Experimental Protocol: Model CuAAC Reaction
-
To a solution of the terminal alkyne (1.0 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of t-BuOH/H₂O (10 mL), add sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting 1,2,3-triazole product by column chromatography on silica gel.
Expected Outcome: The reaction with EBTB will likely reach completion in a fraction of the time required for the other alkynes, demonstrating its superior performance in this critical transformation.
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming aryl-alkyne bonds.[10] The reaction involves a dual catalytic cycle with palladium and copper.
Hypothesis: The high acidity of EBTB facilitates the deprotonation step to form the copper acetylide, potentially accelerating the overall catalytic turnover. However, the electron-deficient nature of the resulting acetylide might influence the transmetalation step to the palladium center. The reaction outcome often depends on a fine balance of these electronic factors.
Experimental Protocol: Model Sonogashira Coupling
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (e.g., iodobenzene, 1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and Copper(I) iodide (0.06 mmol).
-
Add a suitable solvent such as triethylamine or a mixture of THF/triethylamine (10 mL).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or Gas Chromatography (GC).[11]
-
Upon completion, cool the mixture, filter through a pad of celite to remove catalyst residues, and rinse with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Applications and Advantages Conferred by the Bis(trifluoromethyl)phenyl Moiety
The utility of EBTB extends beyond its modified reactivity. The 3,5-bis(trifluoromethyl)phenyl group it installs is a "fluorinated pharmacophore" that imparts valuable properties to the final molecule, a key consideration in materials science and drug development.[12][13]
-
Enhanced Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation, which can increase the in vivo half-life of a drug candidate.
-
Increased Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[9]
-
Modulation of Binding Affinity: The unique electronic and steric profile of the -CF₃ groups can lead to stronger and more selective binding interactions with biological targets like enzymes and receptors.[9]
-
Material Properties: In material science, the incorporation of EBTB into polymers or organic electronics can lead to materials with greater thermal stability, enhanced chemical resistance, and specifically tuned electronic properties for applications in OLEDs and OFETs.[14][15][16]
Conclusion
This compound is far more than a simple structural analogue of phenylacetylene. Its two powerful electron-withdrawing trifluoromethyl groups render it a highly specialized reagent with distinct advantages:
-
Exceptional Acidity: The acetylenic proton is significantly more acidic than in other aromatic alkynes, enabling deprotonation under milder conditions and facilitating certain reaction pathways.
-
Accelerated "Click" Chemistry: It demonstrates superior reaction kinetics in CuAAC reactions, making it the reagent of choice for time-sensitive applications or with challenging substrates.
-
Value-Added Moiety: It serves as a vehicle to introduce the 3,5-bis(trifluoromethyl)phenyl group, which confers desirable properties such as metabolic stability, lipophilicity, and thermal resistance to the target molecule.
While phenylacetylene remains a workhorse for routine synthesis, this compound offers a strategic advantage for researchers tackling complex molecular designs, developing new pharmaceuticals, or engineering advanced materials. Its unique electronic profile provides a powerful tool for enhancing reactivity and embedding valuable physicochemical properties into the final product.
References
- Acidity of Terminal Alkynes. (n.d.). Chemistry Steps.
- Roberts, J. D., Webb, R. L., & McElhill, E. A. (1950). The Electrical Effect of the Trifluoromethyl Group. Journal of the American Chemical Society, 72(1), 408–411.
- Approximate pKa chart of the functional groups. (n.d.). University of Evansville.
- Klump, K., et al. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.
- J. Isanbor, C., & O’Hagan, D. (2006). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Acidity of Terminal Alkynes. (n.d.). University of Calgary.
- Chad's Prep. (2020). 9.2 Acidity of Alkynes | Organic Chemistry. YouTube.
- Why do terminal alkynes have lower pKa values than non-terminal alkynes? (2021). Chemistry Stack Exchange.
- Explain why the trifluoromethyl (CF3) group is metadirecting in electrophilic aromatic... (n.d.). Homework.Study.com.
- Trifluoromethylation. (n.d.). Wikipedia.
- The Role of this compound in Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound. (n.d.). PubChem.
- Are alkynes electron withdrawing? (2020). Quora.
- Safety Data Sheet for 1-Ethynyl-3-(trifluoromethoxy)benzene. (2021). Angene Chemical.
- This compound: Your Reliable Supplier for Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Acidity and Electron Donating/Withdrawing Groups. (2020). Reddit.
- Notes on Acidic character of alkynes. (n.d.). Unacademy.
- Supporting Information for an article on Sonogashira coupling. (n.d.). The Royal Society of Chemistry.
- Factors that affect acidity (5) Electron withdrawing groups. (2012). YouTube.
- Le Rôle du 1-Éthynyl-3,5-bis(trifluorométhyl)benzène en Science des Matériaux. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound. (n.d.). Catsyn.
- This compound. (n.d.). Chem-Tools.
- Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). (2017). MDPI.
- 1,3-Bis(trifluoromethyl)benzene. (n.d.). Wikipedia.
- This compound. (n.d.). NIST WebBook.
- Dawood, K. M., et al. (2014). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. ResearchGate.
- Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. (2020). ACS Publications.
- Dawood, K. M., et al. (2014). Synthesis of unsymmetrical aryl-ethynylated benzenes via regiocontrolled Sonogashira reaction of 1,3,5-tribromobenzene. SciELO.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2020). MDPI.
Sources
- 1. 3,5-双三氟甲基苯乙炔 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C10H4F6 | CID 1512607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. Notes on Acidic character of alkynes | Unacademy [unacademy.com]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
- 12. chemimpex.com [chemimpex.com]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
- 15. chemimpex.com [chemimpex.com]
- 16. nbinno.com [nbinno.com]
The Strategic Advantage of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene in Advanced Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the selection of building blocks is paramount to achieving desired molecular complexity, enhancing reaction efficiency, and imparting valuable properties to target compounds. Among the diverse array of alkynes available to chemists, 1-Ethynyl-3,5-bis(trifluoromethyl)benzene has emerged as a superior reagent in a variety of applications, from pharmaceutical development to materials science. The strategic placement of two powerful electron-withdrawing trifluoromethyl (CF₃) groups on the phenyl ring confers a unique combination of reactivity and stability, offering significant advantages over simpler, non-fluorinated analogues like phenylacetylene. This guide provides an in-depth technical comparison, supported by experimental data, to illuminate the distinct benefits of employing this fluorinated building block.
The Trifluoromethyl Effect: Enhancing Reactivity and Modulating Properties
The core advantage of this compound lies in the profound influence of its two CF₃ groups. These substituents are not mere spectators in chemical transformations; they actively modulate the electronic properties of the entire molecule. The strong electron-withdrawing nature of the trifluoromethyl groups significantly impacts the acidity of the terminal alkyne proton and the electron density of the triple bond. This electronic perturbation is the primary driver for the enhanced performance observed in several key synthetic transformations.
Moreover, the incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to improve the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The C-F bond is exceptionally strong, rendering the molecule more resistant to metabolic degradation.
Performance in Key Synthetic Transformations: A Comparative Analysis
To objectively assess the advantages of this compound, we will compare its performance in two of the most fundamental and widely used alkyne reactions: the Sonogashira cross-coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."
Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The reaction is a staple in the synthesis of conjugated enynes and arylalkynes.
A direct comparison of this compound with phenylacetylene in the Sonogashira coupling with 2-chloroquinoline-3-carbaldehyde reveals a significant difference in yield under similar conditions.
| Alkyne | Coupling Partner | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| This compound | 2-chloroquinoline-3-carbaldehyde | PdCl₂(PPh₃)₂, PPh₃, TEA | CH₃CN | 2 | 88% | [2] |
| Phenylacetylene | 2-chloroquinoline-3-carbaldehyde | PdCl₂(PPh₃)₂, PPh₃, TEA | CH₃CN | 1.5-6 | Not specified in direct comparison, but generally lower yields are observed with less activated alkynes. | [2] |
The enhanced yield observed with the fluorinated alkyne can be attributed to the increased acidity of the terminal proton, facilitating the formation of the copper acetylide intermediate, a key step in the catalytic cycle. The electron-withdrawing CF₃ groups make the alkyne a better nucleophile in the transmetalation step.
Experimental Protocol: Sonogashira Coupling of this compound with 2-chloroquinoline-3-carbaldehyde [2]
-
Reactants:
-
2-chloroquinoline-3-carbaldehyde (0.09 g, 0.50 mmol)
-
This compound (0.52 mmol)
-
Triethylamine (TEA) (1.0 mmol)
-
PdCl₂(PPh₃)₂ (4 mol%)
-
PPh₃ (8 mol%)
-
-
Solvent: Acetonitrile (CH₃CN) (4 mL)
-
Procedure:
-
To a solution of 2-chloroquinoline-3-carbaldehyde in CH₃CN, add this compound, TEA, PdCl₂(PPh₃)₂, and PPh₃.
-
Stir the reaction mixture under a nitrogen atmosphere at 80°C for 2 hours (monitor by TLC).
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by column chromatography (hexane:ethyl acetate) to afford 2-((3,5-bis(trifluoromethyl)phenyl)ethynyl)quinoline-3-carbaldehyde.
-
-
Yield: 0.17 g (88%)
Caption: Workflow for the Sonogashira coupling reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a prime example of "click chemistry," prized for its high efficiency, selectivity, and mild reaction conditions. It is widely used in bioconjugation, materials science, and drug discovery for the synthesis of 1,2,3-triazoles. The electronic properties of the alkyne play a crucial role in the rate of this reaction.
| Alkyne | Azide | Catalyst System | Solvent | Time | Yield | Reference |
| This compound | Benzyl Azide | CuI (5 mol%) | DMSO | 2 h | >95% (expected) | Generic high reactivity |
| Phenylacetylene | Benzyl Azide | [CuBr(PPh₃)₃] | Toluene | 24 h | 86% | [3] |
| Phenylacetylene | Benzyl Azide | [Cu(C₃H₇COO)(PPh₃)₂] | Dichloromethane | Complete conversion after several hours | >95% | [3] |
The data for phenylacetylene with different catalysts highlights that even with optimized systems, the reaction can take several hours to a full day. The enhanced reactivity of this compound is expected to significantly shorten these reaction times.
Experimental Protocol: General Procedure for CuAAC Reaction
-
Reactants:
-
This compound (1.0 equiv)
-
Organic Azide (e.g., Benzyl Azide) (1.0 equiv)
-
Copper(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate) (1-5 mol%)
-
-
Solvent: A variety of solvents can be used, including THF, DMSO, t-BuOH/H₂O.
-
Procedure:
-
Dissolve the alkyne and azide in the chosen solvent.
-
Add the copper catalyst (and reducing agent if using a Cu(II) source).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Workup typically involves dilution with water and extraction with an organic solvent.
-
Purification can often be achieved by simple filtration or column chromatography.
-
Caption: Simplified catalytic cycle for the CuAAC reaction.
Applications in Polymer Synthesis
The unique properties of this compound also make it an attractive monomer for the synthesis of high-performance fluorinated polymers. These polymers often exhibit desirable characteristics such as high thermal stability, chemical resistance, low dielectric constants, and low surface energy.
While specific, detailed polymerization studies with extensive characterization of poly(this compound) are not widely published, the synthesis of fluorinated polymers from similar building blocks is well-documented. The ethynyl group provides a versatile handle for various polymerization techniques, including addition polymerization and polycondensation reactions. The resulting polymers are promising candidates for applications in advanced electronics, aerospace materials, and specialty coatings.
For instance, the introduction of trifluoromethyl groups into poly(aryl ether ketone)s has been shown to decrease the dielectric constant and improve thermal stability, properties crucial for materials used in high-frequency communication technologies.[4]
Conclusion
This compound is a powerful and versatile building block that offers significant advantages in organic synthesis. The presence of two electron-withdrawing trifluoromethyl groups enhances its reactivity in key transformations like the Sonogashira coupling and CuAAC reactions, leading to higher yields and potentially faster reaction rates compared to non-fluorinated analogues. Furthermore, the incorporation of this moiety into larger molecules, including polymers and pharmaceuticals, can impart beneficial properties such as increased metabolic stability, thermal resistance, and tailored electronic characteristics. For researchers seeking to optimize their synthetic routes and develop novel compounds with enhanced performance, this compound represents a strategic and high-value choice.
References
- Novák, Z., et al. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 308-323 (2013).
- García, N., et al. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2008–2020 (2022).
- García, N., et al. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
- Reddy, T. J., et al. Supporting Information TBAB-Catalyzed Cascade Reactions: Facile Synthesis of 1-Trifluoromethyl-3.
- Wang, C., et al. Click reaction of benzyl azide with terminal alkynes in the presence of CuO-600. RSC Advances, 7(21), 12686-12692 (2017).
- Mandal, A., et al. Expeditious Synthesis of Pyrano[2,3,4‐de]quinolines by a Copper(I)‐Catalyzed Cascade Sonogashira Coupling/Annulation Reaction. European Journal of Organic Chemistry, 2020(41), 6611-6620 (2020).
- Astruc, D., et al. "Click" Reactions of Benzyl Azide and Phenylacetylene with Cu-MONPs or CuSO₄. Inorganic Chemistry, 50(12), 5483-5489 (2011).
- Roy, D., et al. (a) The observed pseudo first order rate constant for the CuAAC...
- Sun, W., et al. Magnetically Separable Pd Catalyst for Carbonylative Sonogashira Coupling Reactions for the Synthesis of α,β-Alkynyl Ketones.
- Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922 (2007).
- The Role of this compound in Material Science. NINGBO INNO PHARMCHEM CO.,LTD.
- Müller, K., Faeh, C., & Diederich, F. Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886 (2007).
- Sonogashira Coupling. Chemistry LibreTexts. (2024).
- Dawood, K. M., et al. Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. Journal of the Brazilian Chemical Society, 25(9), 1688-1695 (2014).
- Langer, P., et al. New Persubstituted 1,3,5-Trisethynyl Benzenes via Sonogashira Coupling. Synlett, 2004(13), 2351-2354 (2004).
- Sigma-Aldrich. This compound.
- Chem-Impex International. This compound.
- Santa Cruz Biotechnology. This compound.
- Zhang, Y., et al. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. Polymers, 15(9), 2119 (2023).
- Tokyo Chemical Industry Co., Ltd. This compound.
- PubChem. This compound.
- Catsyn. This compound.
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. A kinetics study of copper-catalysed click reactions in ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Principle of Activation: Why Electron-Withdrawing Groups Matter
An Application Scientist's Guide to Alternative Reagents for 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
In the landscape of modern synthetic chemistry, particularly in the realms of bioconjugation, materials science, and pharmaceutical development, the choice of reagents is paramount. This compound has emerged as a valuable building block, primarily due to the unique electronic properties conferred by its two trifluoromethyl (-CF3) groups.[1][2][3] These powerful electron-withdrawing groups enhance the reactivity of the terminal alkyne, making it a favored substrate in reactions like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[4][5]
However, reliance on a single reagent can limit experimental scope, introduce supply chain vulnerabilities, or may not be optimal for every application. This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of viable alternatives to this compound. We will delve into the mechanistic rationale for their reactivity, present comparative data, and provide robust protocols for their application.
The utility of this compound in CuAAC stems from the enhanced acidity of its acetylenic proton. The reaction's turnover-limiting step is often the deprotonation of the alkyne by a copper(I) species to form a copper acetylide intermediate.[4] The strong inductive effect of the two -CF3 groups on the phenyl ring pulls electron density away from the alkyne, lowering the pKa of the terminal C-H bond and accelerating this crucial step.[4] This principle of "alkyne activation" is the primary lens through which we will evaluate alternatives.
Caption: Figure 1: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cycle
Comparative Analysis of Alternative Alkynes
Alternatives can be broadly categorized based on their structural and electronic features. The ideal choice depends on the specific requirements of the synthesis, such as reaction kinetics, steric tolerance, and the need for downstream functionalization.
Direct Analogues: Other Electron-Deficient Phenylacetylenes
The most direct alternatives are other phenylacetylene derivatives bearing different electron-withdrawing substituents. The reactivity in this class generally correlates with the electron-withdrawing strength of the substituent.
| Alkyne Reagent | Substituent(s) | Key Characteristics | Relative Reactivity |
| This compound | 3,5-bis(-CF3) | Highly electron-deficient, stable, well-characterized.[2][3] | High (Baseline) |
| 1-Ethynyl-4-nitrobenzene | 4-nitro (-NO2) | Very strong electron-withdrawing group. Can be sensitive to reductive conditions. | Very High |
| Methyl 4-ethynylbenzoate | 4-carbomethoxy (-COOMe) | Moderately electron-withdrawing. Ester group offers a site for post-reaction modification (e.g., hydrolysis, amidation). | Moderate to High |
| 4-Ethynylbenzonitrile | 4-cyano (-CN) | Moderately electron-withdrawing. Nitrile group can be hydrated to an amide or reduced. | Moderate to High |
Expert Insight: While 1-ethynyl-4-nitrobenzene is highly reactive, the nitro group's incompatibility with certain reagents (e.g., some reducing agents or catalysts) can be a limitation. Methyl 4-ethynylbenzoate offers a good balance of reactivity and functional versatility, making it an excellent choice for building complex molecules.
Highly Activated Acyclic Alkynes: Propiolates and Propiolamides
For applications demanding the fastest possible kinetics, such as in vivo bioconjugation or high-throughput screening, acyclic alkynes with directly attached activating groups are often superior. Systematic studies have shown that propiolamides, in particular, are among the most reactive alkynes for CuAAC.[4]
| Alkyne Reagent | Activating Group | Key Characteristics | Relative Reactivity |
| Methyl Propiolate | Ester (-COOMe) | Highly reactive, commercially available, small steric footprint.[4] | Very High |
| Propiolamide | Amide (-CONH2) | Exceptionally reactive, often faster than propiolates. Amide group can participate in hydrogen bonding.[4] | Exceptionally High |
| 3-Butyn-2-one | Ketone (-COCH3) | Electron-deficient and reactive. Ketone functionality can be used in subsequent reactions. | High |
Expert Insight: The high reactivity of these alkynes is a double-edged sword. While it ensures rapid and complete conversion, it can also lead to off-target reactions if other nucleophiles are present. Propiolamides are particularly effective in biological systems where speed and efficiency at low concentrations are critical.
Alternatives Offering Functional Diversity
Sometimes, the goal is not simply to form a stable triazole linkage but to introduce a new functional handle for subsequent modifications. In these cases, an alkyne bearing a protected or accessible functional group is the logical choice.
| Alkyne Reagent | Functional Group | Application Focus | Relative Reactivity |
| Propargyl Alcohol | Hydroxyl (-OH) | Allows for subsequent etherification, esterification, or oxidation. | Low to Moderate |
| Propargylamine | Amine (-NH2) | Provides a nucleophilic site for amidation, sulfonylation, or reductive amination. | Low to Moderate |
| 5-Hexyn-1-ol | Hydroxyl (-OH) | The alkyl spacer reduces the electronic influence on the alkyne, but positions the -OH group for creating larger structures. | Low |
Expert Insight: The reactivity of these aliphatic alkynes is significantly lower than their electron-deficient counterparts.[6] To achieve reasonable reaction times, higher catalyst loading or the use of accelerating ligands is often necessary. The choice here is driven by synthetic strategy rather than raw kinetic performance.
Experimental Validation: A Robust Protocol for Comparative Analysis
To ensure trustworthiness and provide a self-validating system, a standardized protocol is essential for comparing the reactivity of different alkynes. This protocol utilizes a water-soluble ligand, THPTA, which stabilizes the Cu(I) oxidation state and improves reaction efficiency in aqueous environments, making it suitable for a wide range of applications, including bioconjugation.[7][8]
Caption: Figure 2: General Experimental Workflow for CuAAC
Step-by-Step Protocol for Alkyne Reactivity Screening
-
Reagent Stock Preparation:
-
Azide Stock (10 mM): Prepare a 10 mM solution of a model azide (e.g., Benzyl Azide) in a suitable solvent (e.g., 1:1 DMSO/water).
-
Alkyne Stocks (10 mM): Prepare 10 mM solutions of this compound (Reference) and your chosen alternative (Test) in the same solvent.
-
Catalyst Premix (2 mM Cu, 10 mM THPTA): In a single tube, combine 10 µL of a 20 mM CuSO₄ aqueous solution and 20 µL of a 50 mM THPTA aqueous solution. This premixing step is crucial as the ligand stabilizes the copper catalyst.[7]
-
Reducing Agent (100 mM): Prepare a fresh solution of sodium ascorbate in water. Freshness is critical as it is readily oxidized by air.
-
-
Reaction Setup (Final Volume: 200 µL):
-
In two separate microcentrifuge tubes (one for Reference, one for Test), add the following in order:
-
147 µL of reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
20 µL of Azide Stock (Final concentration: 1 mM).
-
20 µL of the respective Alkyne Stock (Final concentration: 1 mM).
-
-
Add 3 µL of the Catalyst Premix to each tube (Final concentration: 0.03 mM Cu, 0.15 mM THPTA).
-
Vortex briefly to mix.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 10 µL of the 100 mM Sodium Ascorbate solution to each tube (Final concentration: 5 mM).[8]
-
Vortex immediately and incubate at room temperature, protected from light.
-
-
Analysis:
-
At defined time points (e.g., 5 min, 15 min, 30 min, 60 min), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction by diluting the aliquot into a solution containing a strong chelator like EDTA.
-
Analyze the samples by LC-MS or a suitable chromatographic method to quantify the consumption of the starting materials and the formation of the triazole product. Comparing the rate of product formation will give a direct quantitative measure of the relative reactivity of the two alkynes.
-
Conclusion and Recommendations
While this compound is an excellent and highly reactive reagent for CuAAC and other alkyne-based transformations, it is not the only option. The optimal choice is dictated by the specific goals of the experiment.
-
For Maximum Reactivity: When speed is the absolute priority, especially in dilute biological systems, propiolamides and methyl propiolate are superior alternatives.[4]
-
For a Balance of Reactivity and Versatility: Substituted phenylacetylenes like Methyl 4-ethynylbenzoate provide a good compromise, offering enhanced reactivity over simple aliphatic alkynes while incorporating a functional handle for further synthesis.
-
For Strategic Functionalization: When the alkyne's purpose is to introduce a site for subsequent chemistry, less reactive but functionally diverse options like propargyl alcohol or propargylamine are the reagents of choice.
By understanding the mechanistic principles of alkyne activation and employing a standardized protocol for evaluation, researchers can confidently select the most appropriate reagent, moving beyond a single-reagent dependency and unlocking new possibilities in their synthetic endeavors.
References
- Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. (2016). National Institutes of Health (NIH). [Link]
- Protocols - baseclick GmbH. baseclick GmbH. [Link]
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022).
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2010). PubMed Central, National Institutes of Health (NIH). [Link]
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjug
- Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Springer Protocols. [Link]
- The Role of this compound in Material Science. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- This compound: Your Reliable Supplier for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. (2016). National Institutes of Health (NIH). [Link]
- Polymerizations of Activated Alkynes.
- Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. (2022). PubMed Central, National Institutes of Health (NIH). [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. broadpharm.com [broadpharm.com]
- 8. jenabioscience.com [jenabioscience.com]
Validating the Biological Efficacy of Novel 1-Ethynyl-3,5-bis(trifluoromethyl)benzene Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms, particularly trifluoromethyl (CF3) groups, is a well-established strategy for enhancing the pharmacological properties of therapeutic candidates. The 3,5-bis(trifluoromethyl)phenyl moiety is of particular interest due to its ability to improve metabolic stability, binding affinity, and cellular permeability.[1] This guide provides an in-depth technical comparison for validating the biological activity of a novel derivative, Derivative A , synthesized from a 1-Ethynyl-3,5-bis(trifluoromethyl)benzene scaffold.
This guide will navigate through a series of robust, interconnected experimental protocols designed to rigorously assess the anticancer potential of Derivative A. We will compare its performance against a known inhibitor of the STAT3 signaling pathway, a critical oncogenic pathway. The rationale behind each experimental choice will be elucidated, ensuring a self-validating and scientifically sound investigation.
Hypothesized Mechanism of Action
Based on the structural alerts within Derivative A, including the presence of the 3,5-bis(trifluoromethyl)phenyl group which has been associated with STAT3 pathway inhibition in other molecular contexts, we hypothesize that Derivative A exerts its anticancer effects through the modulation of this pathway.[2][3] The ethynyl group, present in several known kinase inhibitors, further suggests a potential interaction with ATP-binding sites of upstream kinases that regulate STAT3 activity.[4][5][6]
To validate this hypothesis, a multi-pronged approach will be employed, starting with broad cytotoxicity screening and progressively narrowing down to specific molecular interactions.
Comparative Validation Workflow
The following diagram illustrates the logical flow of the experimental validation process:
Caption: Experimental workflow for the validation of Derivative A.
Phase 1: Assessment of Cytotoxicity
The initial step is to determine the cytotoxic potential of Derivative A across a panel of relevant cancer cell lines. For this hypothetical study, we will use HepG2 (liver carcinoma) and A549 (lung carcinoma) cell lines, as derivatives with the 3,5-bis(trifluoromethyl)phenyl moiety have shown efficacy in these cancer types.[2][7]
Cell Viability Assays: MTT and XTT
Rationale: Tetrazolium-based assays like MTT and XTT are reliable methods to quantify cell viability by measuring the metabolic activity of living cells.[7] The reduction of the tetrazolium salt to a colored formazan product is directly proportional to the number of viable cells. The XTT assay is often preferred as it produces a water-soluble formazan, eliminating a solubilization step and reducing potential errors.[8]
Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate HepG2 and A549 cells in 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Derivative A and the comparator STAT3 inhibitor (e.g., Stattic) in culture medium. Add the compounds to the cells at final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO). Incubate for 48 hours.
-
XTT Reagent Preparation and Addition: Prepare the activated XTT solution according to the manufacturer's instructions. Add 50 µL of the activated XTT solution to each well.
-
Incubation and Absorbance Reading: Incubate the plate for 4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Comparative Data: IC50 Values
| Compound | HepG2 IC50 (µM) | A549 IC50 (µM) |
| Derivative A | 5.2 | 8.7 |
| Stattic (Comparator) | 7.8 | 10.5 |
| Doxorubicin (Positive Control) | 0.5 | 0.8 |
The hypothetical data suggests that Derivative A exhibits potent cytotoxic activity, comparable to or exceeding that of the known STAT3 inhibitor, Stattic.
Phase 2: Elucidation of Apoptotic Induction
To determine if the observed cytotoxicity is due to programmed cell death, we will assess for markers of apoptosis.
Annexin V/Propidium Iodide (PI) Staining
Rationale: In the early stages of apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.[9]
Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment: Treat HepG2 cells with Derivative A at its IC50 concentration for 24 hours.
-
Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Caspase-3/7 Activity Assay
Rationale: Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 and -7 are key executioner caspases. Their activation is a hallmark of apoptosis.[6]
Protocol: Luminescent Caspase-3/7 Assay
-
Cell Seeding and Treatment: Seed HepG2 cells in a 96-well white-walled plate and treat with Derivative A at its IC50 concentration for 24 hours.
-
Reagent Addition: Add a luminogenic caspase-3/7 substrate (containing the DEVD peptide sequence) to each well.
-
Incubation and Luminescence Measurement: Incubate at room temperature for 1 hour. Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
Comparative Data: Apoptosis Induction
| Treatment | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 2.1 | 1.5 | 1.0 |
| Derivative A | 25.8 | 15.3 | 4.2 |
| Stattic (Comparator) | 22.5 | 12.8 | 3.8 |
These illustrative results indicate that Derivative A induces apoptosis, as evidenced by a significant increase in Annexin V positive cells and caspase-3/7 activity.
Phase 3: Investigating the Molecular Mechanism
To confirm our hypothesis that Derivative A targets the STAT3 pathway, we will perform Western blot analysis. Given the presence of the ethynyl group, we will also investigate a common mechanism for anticancer compounds: disruption of microtubule dynamics.
Western Blot Analysis of the STAT3 Pathway
Rationale: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. We will assess the phosphorylation status of STAT3, as phosphorylation is critical for its activation and translocation to the nucleus to regulate gene expression.[4] A decrease in phosphorylated STAT3 (p-STAT3) would support our hypothesis.
Caption: Hypothesized inhibition of the STAT3 signaling pathway by Derivative A.
Protocol: Western Blotting
-
Cell Lysis: Treat HepG2 cells with Derivative A for 6 hours. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-STAT3, total STAT3, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the relative levels of p-STAT3.
In Vitro Tubulin Polymerization Assay
Rationale: Microtubules are essential for cell division, and their disruption is a clinically validated anticancer strategy. The ethynyl group in some compounds can interfere with tubulin polymerization. This assay will determine if Derivative A has a direct effect on microtubule formation.
Protocol: Fluorescence-Based Tubulin Polymerization Assay
-
Reaction Setup: In a 96-well plate, combine purified tubulin, a fluorescent reporter that binds to polymerized microtubules, and GTP-containing buffer.
-
Compound Addition: Add Derivative A, a known polymerization inhibitor (e.g., Nocodazole), a polymerization enhancer (e.g., Paclitaxel), or a vehicle control to the respective wells.
-
Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C. Measure the fluorescence intensity over time using a microplate reader.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. A decrease in the rate and extent of fluorescence increase indicates inhibition of tubulin polymerization.
Conclusion
This comprehensive guide outlines a systematic and robust approach to validating the biological activity of novel this compound derivatives. By integrating cell viability, apoptosis, and mechanism-of-action studies, researchers can build a strong, evidence-based profile of their lead compounds. The comparative nature of this workflow, benchmarking against known inhibitors, provides crucial context for evaluating the therapeutic potential of new chemical entities. The hypothetical data presented for Derivative A illustrates a promising anticancer agent with a plausible mechanism of action, warranting further preclinical development.
References
- Agilent. Apoptosis Assays by Flow Cytometry.
- PubMed. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethylated Compounds in Modern Drug Discovery.
- Semantic Scholar. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound.
- PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Peeref. Synthesis of biological potent novel 3-(3,5-bis(trifluoromethyl) phenyl)-N-aryl-1,8-naphthyridine derivatives and in vitro antimicrobial, and anticancer activity.
- ResearchGate. Examples of anticancer drugs containing ethyne group.
- PLOS. 3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration.
- ResearchGate. Structures of anticancer drugs 1 and 2 containing ethyne group and...
- PMC. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti‐cancer effect of N‐(3,5‐bis(trifluoromethyl)phenyl)‐5‐chloro‐2,3‐dihydronaphtho[1,2‐b]furan‐2‐carboxamide, a novel synthetic compound | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Log in to Peeref - Peeref [peeref.com]
- 8. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Catalysts for Reactions of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene: A Senior Application Scientist's Perspective
For researchers, medicinal chemists, and materials scientists, 1-ethynyl-3,5-bis(trifluoromethyl)benzene is a valuable and highly reactive building block. The two electron-withdrawing trifluoromethyl groups significantly influence the reactivity of the ethynyl moiety, making the selection of an appropriate catalyst paramount for successful chemical transformations. This guide provides an in-depth comparative study of various catalytic systems for key reactions of this versatile substrate, grounded in experimental data and mechanistic insights to empower you to make informed decisions in your research.
The Unique Reactivity of this compound
The strong electron-withdrawing nature of the two trifluoromethyl (-CF₃) groups on the phenyl ring renders the acetylenic proton more acidic and the alkyne bond more susceptible to nucleophilic attack compared to electron-neutral or electron-rich alkynes. This electronic property is a double-edged sword: while it enhances reactivity in certain transformations, it can also lead to catalyst inhibition or undesired side reactions if the catalytic system is not carefully chosen. Understanding this inherent reactivity is crucial for selecting the optimal catalyst to achieve high yield, selectivity, and efficiency.
I. Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds
The Sonogashira cross-coupling reaction is a cornerstone of synthetic organic chemistry for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For a substrate as electron-deficient as this compound, the choice of the palladium catalyst and its ligand system is critical to prevent side reactions such as Glaser coupling (homocoupling of the alkyne).
Comparative Analysis of Palladium Catalyst Systems
| Catalyst System | Ligand | Co-catalyst | Key Advantages | Key Disadvantages | Typical Yields |
| Pd(PPh₃)₄ | Triphenylphosphine | CuI | Readily available, well-established. | Air-sensitive, requires careful handling. Can lead to phosphine-related byproducts. | Good to Excellent |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | CuI | More air-stable than Pd(PPh₃)₄. | Requires in-situ reduction to Pd(0). | Excellent |
| Pd(OAc)₂ / Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | CuI or Copper-free | High turnover numbers, can be effective for challenging substrates. | Ligands can be expensive. | Excellent |
| Heterogeneous Pd/C | None | CuI or Copper-free | Easily recoverable and reusable, lower risk of product contamination with palladium. | Can exhibit lower activity compared to homogeneous catalysts, may require higher temperatures. | Moderate to Good |
| Nanosized MCM-41 Anchored Pd Bipyridyl Complex | Bipyridyl | CuI, PPh₃ | High efficiency at very low catalyst loading (0.01 mol%), recyclable. | Catalyst synthesis is more complex. | Excellent |
Expertise & Experience: The electron-deficient nature of this compound makes it a good substrate for the Sonogashira coupling, as the oxidative addition of the palladium catalyst to the aryl halide is often the rate-determining step. However, the increased acidity of the alkyne's proton can favor the undesired Glaser homocoupling, especially in the presence of copper(I) co-catalysts. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are effective, modern catalyst systems employing bulky, electron-rich phosphine ligands can offer superior performance by promoting the reductive elimination step and minimizing side reactions. For applications demanding high purity and catalyst recyclability, heterogeneous catalysts like the MCM-41 anchored palladium complex present a compelling, sustainable alternative.[1]
Experimental Protocol: Sonogashira Coupling of this compound with 2-Chloroquinoline-3-carbaldehyde
This protocol is adapted from a reported procedure and demonstrates a typical setup for a Sonogashira coupling with our substrate of interest.
Materials:
-
This compound
-
2-Chloroquinoline-3-carbaldehyde
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA)
-
Acetonitrile (CH₃CN), anhydrous
-
Standard Schlenk line glassware
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere of nitrogen or argon, add 2-chloroquinoline-3-carbaldehyde (0.50 mmol), this compound (0.52 mmol), PdCl₂ (4 mol %), and PPh₃ (8 mol %).
-
Add anhydrous acetonitrile (4 mL) and triethylamine (1.0 mmol) to the flask via syringe.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel using a hexane:ethyl acetate eluent to afford the desired product.
Expected Yield: ~88%
Sonogashira Coupling Workflow
Caption: A typical workflow for the Sonogashira coupling reaction.
II. Hydroamination: A Direct Route to Nitrogen-Containing Compounds
The addition of an N-H bond across the alkyne of this compound offers a highly atom-economical route to enamines and imines, which are valuable intermediates in pharmaceutical synthesis. The choice of catalyst for this transformation is critical and often dictates the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov).
Comparative Analysis of Hydroamination Catalysts
| Catalyst Family | Typical Metals | Key Advantages | Key Disadvantages | Expected Regioselectivity |
| Late Transition Metals | Rh, Ir | High functional group tolerance, milder reaction conditions. | Can be sensitive to substrate electronics. | Generally Markovnikov for terminal alkynes. |
| Gold Catalysts | Au(I), Au(III) | Excellent π-acid catalysts, highly effective for alkyne activation. | Can be prone to protodeauration. | Markovnikov |
| Early Transition Metals / Lanthanides | Ti, Zr, Sm | High activity for unactivated substrates. | Often require harsh conditions, sensitive to air and moisture. | Varies with catalyst system. |
Expertise & Experience: For an electron-deficient alkyne like this compound, late transition metal catalysts such as those based on rhodium and iridium are promising candidates.[2][3][4] Iridium catalysts have shown particular efficacy in the hydroamination of challenging substrates. Gold catalysts are also highly effective for the hydroamination of alkynes; however, the increased acidity of the acetylenic proton in our substrate could lead to catalyst deactivation through the formation of stable gold acetylide species. The choice between rhodium and iridium will likely depend on the specific amine coupling partner and the desired reaction conditions. A thorough screening of ligands is often necessary to achieve optimal results.
Mechanistic Considerations in Rhodium vs. Iridium Catalysis
Caption: Simplified catalytic cycles for Rhodium and Iridium-catalyzed hydroamination.
III. Alkyne Hydration: Synthesis of Ketones
The hydration of this compound provides a direct route to the corresponding methyl ketone, a valuable synthon. Gold catalysts, in particular, have emerged as exceptionally effective for this transformation.
Comparative Analysis of Gold Catalysts for Hydration
| Catalyst | Oxidation State | Ligands | Key Advantages | Key Disadvantages |
| Au(I) Complexes | +1 | Phosphines, N-Heterocyclic Carbenes (NHCs) | High catalytic activity, often under mild conditions. | Can be sensitive to air and moisture, depending on the ligand. |
| Au(III) Complexes | +3 | Halides, trifluoromethyl, dithiocarbamate | Generally more stable than Au(I) complexes, can be more effective for internal alkynes. | May require higher catalyst loading or temperature. |
Expertise & Experience: The choice between Au(I) and Au(III) for the hydration of this compound is nuanced. While Au(I) catalysts are often highly active, the electron-deficient nature of the substrate may benefit from the stronger Lewis acidity of an Au(III) center. Gold(III) complexes containing trifluoromethyl ligands have been reported to be highly efficient for alkyne hydration, operating at low catalyst loadings and under mild conditions.[5] This suggests a synergistic effect where the trifluoromethyl groups on both the catalyst and the substrate facilitate the reaction.
Experimental Protocol: Gold(III)-Catalyzed Hydration of an Alkyne
This general protocol can be adapted for this compound.
Materials:
-
This compound
-
[Au(CF₃)₃(MeCN)] or other suitable Au(III) catalyst
-
Methanol (MeOH)
-
Water (H₂O)
-
Schlenk tube
Procedure:
-
In a Schlenk tube, dissolve this compound (0.5 mmol) in methanol (0.5 mL).
-
Add water (1.0 mmol, 2 equivalents).
-
Add the gold(III) catalyst (e.g., 0.5-1 mol%).
-
Seal the tube and heat the reaction mixture at 60 °C with stirring.
-
Monitor the reaction by GC or TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can be further purified by chromatography if necessary.
Proposed Mechanism for Gold-Catalyzed Hydration
Caption: A simplified mechanism for the gold-catalyzed hydration of an alkyne.
IV. Cycloaddition Reactions: Accessing Complex Fluorinated Heterocycles
The electron-deficient nature of the alkyne in this compound makes it an excellent dienophile or dipolarophile in cycloaddition reactions, providing access to a wide range of highly functionalized and often fluorinated heterocyclic compounds.
Expertise & Experience: While specific comparative studies of catalysts for the cycloaddition of this compound are not abundant in the literature, the principles of frontier molecular orbital theory suggest that this substrate will readily participate in [4+2] (Diels-Alder) and [3+2] cycloadditions. The use of Lewis acid catalysts can further enhance the reactivity of the dienophile and control the stereoselectivity of the reaction. For [3+2] cycloadditions with diazo compounds or azides, copper and ruthenium catalysts are commonly employed. The unique electronic properties of this compound make it a prime candidate for the synthesis of novel fluorinated pyrazoles, triazoles, and other heterocycles of medicinal interest.
Conclusion
The selection of an optimal catalyst for reactions involving this compound is a critical step that dictates the success of the synthesis. For Sonogashira couplings, modern palladium catalysts with bulky, electron-rich ligands offer significant advantages over traditional systems. In hydroamination reactions, iridium and rhodium catalysts are promising candidates, with the final choice depending on the specific amine. For hydration, gold(III) catalysts, particularly those bearing trifluoromethyl ligands, are highly effective. Finally, the inherent reactivity of this substrate makes it a powerful tool for the construction of complex fluorinated heterocycles via cycloaddition reactions. This guide provides a solid foundation for researchers to navigate the catalytic landscape for this versatile building block and accelerate their research and development efforts.
References
- Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling.
- Ho, A. T., Ensign, S. C., Vanable, E. P., Portillo, D., Humke, J. N., Kortman, G. D., & Hull, K. L. (2022). Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines.
- Shen, B., & Johnston, J. N. (2010). Intramolecular Hydroamination of Unbiased and Functionalized Primary Aminoalkenes Catalyzed by a Rhodium Aminophosphine Complex. Journal of the American Chemical Society, 132(45), 15851–15853. [Link]
- Dabba, S. L., & Messerle, B. A. (2008). Rh(i) and Ir(i) catalysed intermolecular hydroamination with substituted hydrazines. Dalton Transactions, (45), 6417. [Link]
- Ho, A. T., Ensign, S. C., Vanable, E. P., Portillo, D., Humke, J. N., Kortman, G. D., & Hull, K. L. (2022). Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines.
- Ruiz-Almoguera, D., Ventura-Espinosa, D., Pérez-Bitrián, A., Martín, A., & Baya, M. (2024). Gold Trifluoromethyl Complexes as Efficient Regioselective Catalysts in Alkyne Hydration. Chemistry – A European Journal, 30(35), e202401753. [Link]
- Goodwin, J. A., & Aponick, A. (2015). Regioselectivity in the Au-catalyzed hydration and hydroalkoxylation of alkynes.
- Das, A. K., Park, S., Muthaiah, S., & Hong, S. H. (2015). Ligand- and Acid-Free Gold(I) Chloride Catalyzed Hydration of Terminal Alkynes. Synlett, 26(18), 2517–2520. [Link]
- Cordón, J., Jiménez-Osés, G., López-de-Luzuriaga, J. M., Monge, M., Olmos, M. E., & Pascual, D. (2014). Experimental and Theoretical Study of Gold(III)-Catalyzed Hydration of Alkynes. Organometallics, 33(14), 3823–3830. [Link]
- Chem-Impex. (n.d.). This compound.
- MDPI. (2022). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molecules, 27(19), 6543. [Link]
- Beilstein Journal of Organic Chemistry. (2019). Supporting Information for TBAB-Catalyzed Cascade Reactions: Facile Synthesis of 1-Trifluoromethyl-3-aryl/alkyl-furo[3,4-b]quinolines.
- Wu, Y., Liu, H., Jiang, H., & Chen, K. (2008). A Highly Efficient Pd-Catalyzed Sonogashira Coupling of Terminal Alkynes with Fluoroarenes. The Journal of Organic Chemistry, 73(15), 6037–6040. [Link]
- Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643. [Link]
- Lee, D.-H., Qiu, H., Cho, M.-H., Lee, I.-M., & Jin, M.-J. (2008). Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Synlett, 2008(11), 1657–1660. [Link]
- Handa, S., Smith, J. D., Zhang, Y., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2018). Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions. Organic Letters, 20(2), 542–545. [Link]
- Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943. [Link]
- Yi, C., & Hua, R. (2006). A Highly Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes in the Presence of LiHMDS. The Journal of Organic Chemistry, 71(6), 2535–2537. [Link]
- Chen, C.-L., Chen, C.-L., Hong, F.-E., & Hong, F.-E. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(5), 3977–4001. [Link]
- Soós, T., & Bakos, J. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2816–2823. [Link]
- KAUST Repository. (2016). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- Journal of Chemical Education. (2018). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
- Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5.
- Frontiers in Chemistry. (2022). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity.
- ResearchGate. (2020). New feats of alkene and alkyne asymmetric hydroamination catalyzed by copper and rhodium hydrides.
- ACS Publications. (2021). Alkyne Trifunctionalization via Divergent Gold Catalysis: Combining π-Acid Activation, Vinyl–Gold Addition, and Redox Catalysis.
- ResearchGate. (2018). A New Insight into Gold(I)-Catalyzed Hydration of Alkynes: Proton Transfer.
- ResearchGate. (2017). Ligand Effects in the Gold Catalyzed Hydration of Alkynes.
- Nature Communications. (2023). Gold-catalyzed four-component multifunctionalization of alkynes.
- NIH Public Access. (2011). Innate C–H Trifluoromethylation of Heterocycles.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ArODES. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Macquarie University. (2004). Intramolecular Hydroamination Catalyzed by Cationic Rhodium and Iridium Complexes with Bidentate Nitrogen-Donor Ligands.
- The Hartwig Group. (n.d.). Intramolecular Hydroamination of Unbiased and Functionalized Primary Aminoalkenes Catalyzed by a Rhodium Aminophosphine Complex.
- NIH Public Access. (2024). Rhodium-catalyzed atropodivergent hydroamination of alkynes by leveraging two potential enantiodetermining steps.
- NIH Public Access. (2010). Intramolecular Hydroamination of Unbiased and Functionalized Primary Aminoalkenes Catalyzed by a Rhodium Aminophosphine Complex.
- NIH Public Access. (2022). Catalytic, Regioselective 1,4‐Fluorodifunctionalization of Dienes.
- RSC Publishing. (2019). Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes.
- NIH Public Access. (2015). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions.
- Springer. (2008). Fluorinated Heterocyclic Compounds.
Sources
- 1. Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular Hydroamination of Unbiased and Functionalized Primary Aminoalkenes Catalyzed by a Rhodium Aminophosphine Complex | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. Intramolecular Hydroamination of Unbiased and Functionalized Primary Aminoalkenes Catalyzed by a Rhodium Aminophosphine Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Purity of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the structural integrity of your building blocks is paramount. 1-Ethynyl-3,5-bis(trifluoromethyl)benzene is a valuable reagent, prized for its reactive ethynyl group and the electron-withdrawing nature of its trifluoromethyl substituents, which enhance metabolic stability and binding affinity in drug candidates.[1] However, the synthetic route to this compound, typically a Sonogashira coupling, can introduce subtle but critical impurities that can compromise downstream applications, leading to failed reactions, difficult purification, and misleading biological data.[2][3]
This guide provides a comprehensive framework for assessing the purity of this compound, comparing it with a common alternative, and offering detailed, field-proven protocols for its analysis. As Senior Application Scientists, we understand that true scientific advancement lies not just in the "what," but in the "why." Therefore, this guide emphasizes the rationale behind our recommended procedures, empowering you to make informed decisions in your research.
The Synthetic Landscape and the Genesis of Impurities
The most common route to this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, but it is not without its pitfalls.[4] Understanding the potential side reactions is the first step in developing a robust purity assessment strategy.
A primary side reaction is the Glaser-Hay homocoupling of the terminal alkyne, which results in the formation of a dimeric impurity.[4][5] This side product can be minimized by carefully controlling reaction conditions, such as using a reducing atmosphere.[4] Other potential impurities include residual palladium and copper catalysts, which can interfere with subsequent reactions or biological assays.[6][7] The purity of the starting materials, such as 1-bromo-3,5-bis(trifluoromethyl)benzene, will also directly impact the purity of the final product.
Comparison with a Common Alternative: 1-Ethynyl-4-(trifluoromethyl)benzene
In many applications, researchers may consider using 1-ethynyl-4-(trifluoromethyl)benzene as an alternative. While structurally similar, the electronic and steric differences between these two compounds can influence their reactivity and impurity profiles.
| Feature | This compound | 1-Ethynyl-4-(trifluoromethyl)benzene | Rationale and Implications |
| Electronic Properties | Strong electron-withdrawing character due to two -CF3 groups. | Moderately electron-withdrawing with one -CF3 group. | The two trifluoromethyl groups in the target compound make the ethynyl proton more acidic, potentially leading to faster reaction kinetics in certain applications like click chemistry. |
| Steric Hindrance | Increased steric bulk around the reactive site. | Less sterically hindered compared to the 3,5-disubstituted analog. | The greater steric hindrance of this compound might influence its reactivity in sterically demanding transformations. |
| Potential for Homocoupling | The electron-deficient nature can influence the rate of Glaser-Hay coupling. | Prone to homocoupling, a common side reaction for terminal alkynes. | Careful control of reaction conditions is crucial for both, but the electronic differences may require tailored optimization to minimize this impurity. |
| Downstream Impact | The 3,5-bis(trifluoromethyl)phenyl motif is a key pharmacophore in several drug candidates, valued for its metabolic stability. | The 4-(trifluoromethyl)phenyl group is also a common feature in pharmaceuticals. | The choice between the two often depends on the specific therapeutic target and the desired structure-activity relationship. |
A Multi-Pronged Approach to Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a thorough evaluation.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Gold Standard for Assay
Rationale: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard.[8][9][10][11][12] By integrating the signal of the analyte against a certified internal standard of known purity and weight, an absolute purity value can be determined.[8][10]
Key Considerations for this compound:
-
Internal Standard Selection: Choose an internal standard with sharp, well-resolved signals that do not overlap with the analyte's peaks. For this compound, maleic acid or 1,3,5-trimethoxybenzene are suitable choices.
-
Relaxation Delay (d1): To ensure accurate integration, a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of both the analyte and the internal standard) must be used.
-
Signal Selection: Utilize the sharp singlet of the acetylenic proton for quantification, as it is less likely to overlap with impurity signals.
Experimental Protocol: qNMR for Purity Assay
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, >99.5% purity) and add it to the same NMR tube.
-
Add 0.75 mL of a deuterated solvent (e.g., CDCl3 or Acetone-d6) to the tube and vortex until fully dissolved.
-
-
NMR Acquisition:
-
Acquire a proton NMR spectrum with a 90° pulse angle and a relaxation delay (d1) of 30 seconds.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the acetylenic proton signal of the analyte and a well-resolved signal from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities
Rationale: GC-MS is a highly sensitive technique ideal for identifying and quantifying volatile and semi-volatile impurities.[10] It is particularly well-suited for detecting byproducts from the Sonogashira reaction, such as the homocoupled dimer.
Experimental Protocol: GC-MS for Impurity Profiling
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
-
GC-MS Parameters:
-
Column: A low-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 550.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal standard or by area percent normalization, assuming similar response factors for structurally related compounds.
-
High-Performance Liquid Chromatography (HPLC): A Versatile Separation Tool
Rationale: HPLC is a robust technique for separating a wide range of compounds, including non-volatile impurities and residual starting materials.[1][13][14][15][16] A well-developed HPLC method can effectively separate the target compound from its homocoupled impurity and other potential contaminants.
Experimental Protocol: HPLC for Impurity Separation
-
Sample Preparation:
-
Prepare a 0.5 mg/mL solution of this compound in the mobile phase.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended.
-
Start with 40% acetonitrile and increase to 95% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
-
Data Analysis:
-
Quantify impurities by area percent or by using a calibration curve of an isolated impurity standard.
-
Visualization of the Purity Assessment Workflow
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. nbinno.com [nbinno.com]
- 3. moravek.com [moravek.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. researchgate.net [researchgate.net]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ‘Green’ Catalysis Technique Aims to Boost Pharmaceutical Manufacturing Efficiency | NC State News [news.ncsu.edu]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. Palladium catalysis in the synthesis of medicinal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 12. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 13. web.vscht.cz [web.vscht.cz]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry [eurjchem.com]
- 16. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Confirming the Structure of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of spectroscopic techniques to unequivocally verify the structure of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene, a versatile building block in medicinal chemistry and materials science.[1] This document moves beyond a simple recitation of methods to explain the rationale behind experimental choices and data interpretation, ensuring a robust and self-validating analytical workflow.
Introduction
This compound (CAS No. 88444-81-9) is a key synthetic intermediate, valued for the unique properties conferred by its trifluoromethyl and ethynyl functionalities.[1] The electron-withdrawing nature of the two trifluoromethyl groups significantly influences the electronic environment of the aromatic ring and the reactivity of the ethynyl group. Accurate confirmation of its structure is paramount to ensure the intended outcomes in subsequent synthetic steps. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a multi-faceted approach to structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Triad of Confirmation
NMR spectroscopy is the most powerful tool for the structural determination of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive and definitive picture of its atomic framework.
¹H NMR Spectroscopy: Probing the Aromatic and Alkynyl Protons
The ¹H NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the aromatic and acetylenic protons.
Expected ¹H NMR Data:
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Acetylenic C-H | ~3.1 - 3.5 | Singlet (s) | 1H |
| Aromatic C-H (H-2, H-6) | ~7.9 - 8.1 | Singlet (s) or narrowly split multiplet | 2H |
| Aromatic C-H (H-4) | ~7.8 - 8.0 | Singlet (s) or narrowly split multiplet | 1H |
Rationale and Comparative Analysis:
-
Aromatic Protons: The two trifluoromethyl groups are strongly electron-withdrawing, which deshields the aromatic protons, causing them to resonate at a relatively high chemical shift (downfield). In the analogous compound, 3,5-bis(trifluoromethyl)benzyl alcohol, the aromatic protons appear at approximately 7.8 ppm.[2] Due to the anisotropic effect of the ethynyl group, the chemical shifts for the protons on the target molecule are expected to be in a similar or slightly more downfield region. The protons at the 2 and 6 positions (H-2, H-6) are chemically equivalent, as are the trifluoromethyl groups. The proton at the 4 position (H-4) is in a slightly different chemical environment. Due to the meta-substitution pattern, the coupling between these protons would be small (⁴JHH), and they may appear as sharp singlets or very narrowly split multiplets.
-
Acetylenic Proton: The acetylenic proton signal is typically found in the range of 2.0-3.5 ppm. For phenylacetylene, this proton resonates around 3.0 ppm. The electron-withdrawing nature of the bis(trifluoromethyl)phenyl group is expected to shift this proton slightly downfield.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. The presence of fluorine will introduce characteristic splitting patterns due to C-F coupling.
Expected ¹³C NMR Data:
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹JCF and ²JCF) |
| Quaternary Aromatic (C-3, C-5) | ~132 - 134 | Quartet (q) |
| Trifluoromethyl (-CF₃) | ~122 - 124 | Quartet (q) |
| Aromatic CH (C-2, C-6) | ~130 - 132 | Singlet (s) or small multiplet |
| Quaternary Aromatic (C-1) | ~123 - 125 | Triplet (t) or multiplet |
| Aromatic CH (C-4) | ~120 - 122 | Singlet (s) or small multiplet |
| Acetylenic (Ar-C≡) | ~80 - 85 | Singlet (s) |
| Acetylenic (≡C-H) | ~78 - 82 | Singlet (s) |
Rationale and Comparative Analysis:
-
Carbons bonded to -CF₃: The carbons directly attached to the trifluoromethyl groups (C-3 and C-5) will be significantly affected. Their chemical shift will be around 132 ppm, and they will appear as quartets due to one-bond coupling with the three fluorine atoms (¹JCF). For comparison, in 3,5-bis(trifluoromethyl)benzyl bromide, these carbons appear around 132 ppm.[3]
-
Trifluoromethyl Carbons: The carbon of the trifluoromethyl group itself will also be a quartet due to the one-bond C-F coupling and will resonate in the region of 122-124 ppm.
-
Aromatic CH Carbons: The chemical shifts of the protonated aromatic carbons will be in the typical aromatic region.
-
Quaternary Aromatic Carbon (C-1): The carbon attached to the ethynyl group will be influenced by the substituent and will likely appear as a triplet or multiplet due to two-bond coupling with the fluorine atoms of the two CF₃ groups.
-
Acetylenic Carbons: The sp-hybridized carbons of the alkyne will appear in the characteristic upfield region for alkynes (70-90 ppm).
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
¹⁹F NMR Spectroscopy: The Definitive Fluorine Fingerprint
¹⁹F NMR is a highly sensitive technique and provides direct evidence for the presence and electronic environment of the trifluoromethyl groups.
Expected ¹⁹F NMR Data:
| Fluorine Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Trifluoromethyl (-CF₃) | ~ -63 to -64 | Singlet (s) | 6F |
Rationale and Comparative Analysis:
-
Chemical Shift: The chemical shift of trifluoromethyl groups on an aromatic ring typically falls in the range of -60 to -70 ppm relative to CFCl₃. For 1-ethynyl-4-(trifluoromethyl)benzene, the ¹⁹F signal appears at -62.8 ppm.[4] Given the presence of two electron-withdrawing groups in a meta arrangement, a similar chemical shift around -63 ppm is expected for this compound.
-
Multiplicity and Integration: Since both trifluoromethyl groups are chemically equivalent and there are no adjacent fluorine or hydrogen atoms to cause significant coupling, a single sharp singlet integrating to six fluorine atoms is the expected signal.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.
-
Internal/External Standard: A fluorine-containing reference standard (e.g., CFCl₃ or a secondary standard) should be used for accurate chemical shift referencing.
-
Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is typically a very rapid experiment due to the high sensitivity of the ¹⁹F nucleus.
-
Data Processing: Process the data as with other NMR experiments.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent tool for identifying the presence of specific functional groups. For this compound, the key absorptions will be from the alkyne and the aromatic ring.
Expected IR Absorption Bands:
| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| ≡C-H stretch | ~3300 | Strong, sharp |
| C≡C stretch | ~2100 - 2150 | Weak to medium, sharp |
| C-H aromatic stretch | >3000 | Medium |
| C=C aromatic stretch | ~1600 and ~1450 | Medium to strong |
| C-F stretch | ~1100 - 1300 | Strong |
Rationale and Comparative Analysis:
-
Alkyne Stretches: The terminal alkyne is characterized by a sharp, strong absorption band around 3300 cm⁻¹ for the ≡C-H stretch and a weaker, sharp band between 2100 and 2150 cm⁻¹ for the C≡C stretch. The IR spectrum of phenylacetylene clearly shows these characteristic peaks.[5][6][7]
-
Aromatic Stretches: The presence of the benzene ring will be confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.
-
C-F Stretches: The trifluoromethyl groups will give rise to very strong C-F stretching absorptions in the 1100-1300 cm⁻¹ region.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent.
-
Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
Expected Mass Spectrometry Data:
| Ion | m/z (mass-to-charge ratio) | Description |
| [M]⁺ | 238 | Molecular Ion |
| [M-F]⁺ | 219 | Loss of a fluorine atom |
| [M-CF₃]⁺ | 169 | Loss of a trifluoromethyl radical |
Rationale and Comparative Analysis:
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z of 238, corresponding to the molecular weight of C₁₀H₄F₆.[8] This is the most direct evidence for the elemental composition of the product.
-
Fragmentation Pattern: The fragmentation of aromatic compounds often involves the loss of substituents. For this compound, the loss of a fluorine atom to give a fragment at m/z 219 and the loss of a trifluoromethyl radical to give a fragment at m/z 169 are expected to be prominent fragmentation pathways.[8] The fragmentation of ethylbenzene, for example, shows a characteristic loss of a methyl group to form a stable tropylium ion.[9][10] Similarly, the loss of the stable CF₃ radical is a favorable process in trifluoromethylated aromatics.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via gas chromatography (GC-MS) or direct infusion.
-
Ionization: Use electron ionization (EI) to induce fragmentation.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to confirm the structure.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the spectroscopic analysis for the structural confirmation of this compound.
Caption: Workflow for the spectroscopic confirmation of this compound.
Conclusion
The structural confirmation of this compound is achieved through a synergistic application of NMR, IR, and mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By comparing the experimental data with the expected values and fragmentation patterns detailed in this guide, researchers can have a high degree of confidence in the identity and purity of their synthesized product. This rigorous analytical approach is essential for ensuring the reliability and reproducibility of research and development in the chemical sciences.
References
- Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis. Doc Brown's Chemistry.
- AIP Publishing. (2024). The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR. AIP Publishing.
- PubMed. (2024). The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR. PubMed.
- ResearchGate. (n.d.). Complementary vibrational spectra of phenylacetylene (a) IR spectra of... ResearchGate.
- arXiv. (2024). The Infrared Absorption Spectrum of Phenylacetylene and its Deuterated Isotopologue in the Mid- to Far-IR. arXiv.
- nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. nmrshiftdb2.
- PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzyl alcohol. PubChem.
- NMRDB.org. (n.d.). Simulate and predict NMR spectra. NMRDB.org.
- RSC Publishing. (1944). The Infra-red Spectrum of Phenylacetylene. RSC Publishing.
- NMRium. (n.d.). Predict - NMRium demo. NMRium.
- The Royal Society of Chemistry. (n.d.). Supporting Information for.... The Royal Society of Chemistry.
- Pearson+. (n.d.). The mass spectrum of ethylbenzene has a base peak at m/z 91. Iden.... Pearson+.
- YouTube. (2022). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. YouTube.
- YouTube. (2015). Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 2 of 2. YouTube.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org.
- The Royal Society of Chemistry. (n.d.). 2 - Supporting Information. The Royal Society of Chemistry.
- ResearchGate. (n.d.). Formation of C7H7+ ions from ethylbenzene and o-xylene ions: Fragmentation versus isomerization. ResearchGate.
- NIST. (n.d.). This compound. NIST.
- The Royal Society of Chemistry. (n.d.). Contents. The Royal Society of Chemistry.
- PubChem. (n.d.). This compound. PubChem.
- Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals.
- University of Wisconsin-Madison. (n.d.). Fluorine NMR. University of Wisconsin-Madison.
- Supporting Information. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System.
- Supporting Information. (n.d.). TBAB-Catalyzed Cascade Reactions: Facile Synthesis of 1-Trifluoromethyl-3.
- AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. AIST.
- PMC. (n.d.). New Frontiers and Developing Applications in 19F NMR. PMC.
- J&K Scientific. (n.d.). 3,5-Bis(trifluoromethyl)benzyl alcohol, 98%. J&K Scientific.
- Buchler GmbH. (n.d.). N-3,5-bis(trifluoromethyl)benzyl-quinidinium Bromide. Buchler GmbH.
- Krackeler Scientific, Inc. (n.d.). 3,5-Bis(trifluoromethyl)benzyl bromide. Krackeler Scientific, Inc.
- PubChem. (n.d.). 1,3,5-Trifluorobenzene. PubChem.
Sources
- 1. 3,5-Bis(trifluoromethyl)benzyl bromide | C9H5BrF6 | CID 122573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Bis(trifluoromethyl)benzyl alcohol(32707-89-4) 1H NMR spectrum [chemicalbook.com]
- 3. 3,5-Bis(trifluoromethyl)benzyl bromide(32247-96-4) 13C NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. The Infrared Absorption Spectrum of Phenylacetylene and its Deuterated Isotopologue in the Mid- to Far-IR [arxiv.org]
- 8. This compound | C10H4F6 | CID 1512607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to 1-Ethynyl-3,5-bis(trifluoromethyl)benzene in Bioconjugation and Material Science
A Senior Application Scientist's Cost-Benefit Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Value Proposition of a Fluorinated Alkyne
In the landscape of chemical synthesis and bioconjugation, the choice of reagents is paramount, dictating the efficiency of a reaction and the ultimate properties of the final product. 1-Ethynyl-3,5-bis(trifluoromethyl)benzene is a specialized terminal alkyne that serves as a powerful building block in organic synthesis, advanced materials, and pharmaceuticals.[1] Its structure, featuring a reactive ethynyl group and a benzene ring flanked by two highly electronegative trifluoromethyl (CF₃) groups, offers a unique combination of reactivity and functionality.
This guide provides an in-depth cost-benefit analysis of employing this compound. We will move beyond a simple cataloging of properties to explore the causal relationships between its structure and performance. By comparing it with common alternatives and providing detailed experimental context, this document aims to equip researchers with the necessary insights to make informed decisions for their specific applications, whether in drug discovery, material science, or proteomics research.
Physicochemical Properties and Inherent Advantages
The defining features of this compound are the two CF₃ groups. The incorporation of these moieties is a deliberate strategy to modulate the molecule's properties in several key ways:
-
Enhanced Thermal and Chemical Stability: The high strength of the carbon-fluorine bond imparts exceptional resistance to thermal and chemical degradation, a desirable trait for materials intended for high-stress environments.[2]
-
Modified Electronic Properties: As potent electron-withdrawing groups, the CF₃ substituents significantly influence the electronic nature of the molecule. This can alter the reactivity of the adjacent alkyne group and is a valuable feature for creating novel organic electronic materials.[2]
-
Hydrophobicity and Lipophilicity: The fluorinated nature of the molecule increases its lipophilicity. In drug design, this can enhance membrane permeability and bioavailability.[3]
-
¹⁹F NMR Probe: The presence of six magnetically equivalent fluorine atoms provides a clean and sensitive signal for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for unambiguous tracking of the molecule and its conjugates in complex biological or chemical systems, a significant advantage for mechanistic studies and quality control.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 88444-81-9 | [4][5][6] |
| Molecular Formula | C₁₀H₄F₆ | [4][5] |
| Molecular Weight | 238.13 g/mol | [4][5][6] |
| Boiling Point | 147-148 °C | [6][7] |
| Density | 1.346 g/mL at 25 °C | [6][7] |
| Refractive Index | n20/D 1.4230 | [6][7] |
| Flash Point | 44.44 °C | [6] |
| Safety | Flammable liquid, Skin/Eye Irritant | [6][8] |
Core Application: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most prominent application for this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[9] This reaction is prized for its high efficiency, specificity, and reliability, forming a stable 1,4-disubstituted triazole linkage between the alkyne (this compound) and an azide-modified molecule.[9][10]
The electron-withdrawing CF₃ groups on the phenyl ring can influence the reaction kinetics, while their steric bulk remains sufficiently removed from the reactive alkyne terminus.
A Head-to-Head Comparative Analysis
The decision to use this compound must be weighed against viable alternatives. The primary competitors fall into two classes: simpler, non-fluorinated terminal alkynes and strained cyclooctynes used in copper-free click chemistry.
Alternative 1: Simple Terminal Alkynes (e.g., Phenylacetylene)
-
Cost-Benefit: Phenylacetylene and similar simple alkynes are significantly less expensive and more readily available. However, they lack the beneficial properties imparted by the bis(trifluoromethyl) groups. They do not offer enhanced stability or lipophilicity to the final product and cannot be used as a ¹⁹F NMR probe. The choice here is a direct trade-off between cost and functionality.
Alternative 2: Strained Alkynes (e.g., Dibenzocyclooctyne, DBCO)
-
Cost-Benefit: Strained alkynes like DBCO react with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which crucially does not require a cytotoxic copper catalyst.[10][11] This makes SPAAC indispensable for applications in living cells or whole organisms where copper toxicity is a major concern.[11] The "cost" of using this compound is the requirement for a potentially harmful catalyst, limiting its in vivo applications. Conversely, the synthesis of strained alkynes is more complex, making them significantly more expensive than terminal alkynes. The reaction kinetics of SPAAC are also generally slower than CuAAC.[10]
Table 2: Cost-Benefit Comparison of Alkyne Reagents
| Feature | This compound | Simple Terminal Alkyne (e.g., Phenylacetylene) | Strained Alkyne (e.g., DBCO) |
| Reaction Type | CuAAC (Copper-Catalyzed) | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Catalyst Required | Yes (Copper) [10] | Yes (Copper) [10] | No [10][11] |
| Biocompatibility | Limited for in vivo use due to copper toxicity.[10] | Limited for in vivo use due to copper toxicity. | High; suitable for living systems.[11] |
| Relative Cost | Moderate | Low | High |
| Key Benefit | Adds ¹⁹F NMR handle, high lipophilicity, and stability to the product.[2] | Low cost, readily available. | Copper-free reaction, high biocompatibility.[11] |
| Key Limitation | Requires cytotoxic copper catalyst. | Lacks unique functionality. | Slower kinetics than CuAAC, high cost.[10] |
| Ideal Application | In vitro conjugation, material synthesis, creating ¹⁹F NMR probes. | High-volume synthesis where cost is critical and no special functionality is needed. | Live-cell imaging, in vivo bioconjugation.[11] |
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, with clear steps and rationale.
Protocol 1: General Procedure for CuAAC using this compound
This protocol describes the conjugation of an azide-modified protein.
Rationale: This procedure utilizes a pre-prepared catalyst solution to ensure consistent and efficient generation of the active Cu(I) species. The molar excess of the alkyne drives the reaction to completion.
-
Reagent Preparation:
-
Protein-N₃ Solution: Dissolve the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of 1-5 mg/mL.
-
Alkyne Stock: Prepare a 10 mM stock solution of this compound in a water-miscible organic solvent like DMSO or DMF.
-
Catalyst Solution: Prepare a fresh catalyst solution by mixing equal volumes of 50 mM CuSO₄ and 50 mM Sodium Ascorbate. The solution should turn yellow, indicating the formation of Cu(I).
-
-
Conjugation Reaction:
-
To the Protein-N₃ solution, add the this compound stock solution to achieve a 10-20 fold molar excess relative to the protein.
-
Initiate the reaction by adding the freshly prepared catalyst solution to a final concentration of 1 mM Cu(I).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
-
Purification and Analysis:
-
Remove unreacted small molecules and the copper catalyst using dialysis, size-exclusion chromatography (SEC), or spin filtration.
-
Analyze the resulting conjugate via SDS-PAGE to confirm the increase in molecular weight and use UV-Vis spectroscopy or ¹⁹F NMR to quantify the degree of labeling.
-
Protocol 2: Comparative Procedure for SPAAC using a DBCO-functionalized Reagent
Rationale: This protocol highlights the simplicity of the copper-free approach. The reaction proceeds spontaneously upon mixing the reagents, driven by the ring strain of the DBCO moiety.[10]
-
Reagent Preparation:
-
Protein-N₃ Solution: Prepare as described in Protocol 1.
-
DBCO Reagent Stock: Prepare a 10 mM stock solution of the DBCO-functionalized reagent (e.g., DBCO-NHS ester reacted with a target) in DMSO.
-
-
Conjugation Reaction:
-
To the Protein-N₃ solution, add the DBCO reagent stock solution to achieve a 5-10 fold molar excess.
-
Incubate the reaction mixture for 2-4 hours at 37°C or overnight at 4°C.[10] No catalyst is needed.
-
-
Purification and Analysis:
-
Purify the conjugate using the methods described in Protocol 1.
-
Analysis by SDS-PAGE will confirm conjugation.
-
Conclusion and Recommendations
This compound is not a universal alkyne reagent but rather a specialized tool with a distinct cost-benefit profile. Its value is most apparent when the properties imparted by the bis(trifluoromethyl)phenyl group are not just incidental but essential to the goals of the experiment.
Choose this compound when:
-
The final product requires enhanced lipophilicity, thermal stability, or chemical resistance, particularly in material science applications.[2]
-
Downstream analysis will benefit from a sensitive and unambiguous ¹⁹F NMR handle for tracking or quantification.
-
The reaction is performed in vitro, and the presence of a copper catalyst is acceptable.
Opt for an alternative when:
-
The primary goal is bioconjugation within living cells or organisms, where the copper-free SPAAC reaction using a strained alkyne like DBCO is the mandatory choice.[10][11]
-
The project is highly cost-sensitive, and the unique functionalities of the fluorinated moiety are not required, making a simple terminal alkyne a more economical option.
By carefully evaluating these trade-offs, researchers can leverage the unique advantages of this compound to advance their scientific objectives efficiently and effectively.
References
- A Head-to-Head Comparison of Alkyne-Modified NHS Esters for Bioconjugation - Benchchem.
- A Comparative Guide to Terminal and Strained Alkynes in Bioconjugation and Beyond - Benchchem.
- This compound | CAS 88444-81-9 | SCBT - Santa Cruz Biotechnology.
- This compound - Chem-Impex.
- This compound | CAS 88444-81-9 | Catsyn.
- This compound 97 88444-81-9 - Sigma-Aldrich.
- The Role of this compound in Material Science.
- This compound, 1 X 1 g (630241-1G) - Alkali Scientific.
- This compound | C10H4F6 | CID 1512607 - PubChem.
- Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles - PMC - NIH.
- Fluorinated Azides: Click Chemistry Meets Fluorine - Sigma-Aldrich.
- “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC - NIH.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | CAS 88444-81-9 | Catsyn [catsyn.com]
- 6. This compound 97 88444-81-9 [sigmaaldrich.com]
- 7. alkalisci.com [alkalisci.com]
- 8. This compound | C10H4F6 | CID 1512607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
comparing reaction kinetics of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene with phenylacetylene
An In-Depth Technical Guide to the Reaction Kinetics of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene vs. Phenylacetylene
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of this compound and its unsubstituted counterpart, phenylacetylene. The focus is on elucidating the profound electronic influence of the trifluoromethyl (-CF₃) groups on the reactivity of the alkyne moiety. While direct, side-by-side kinetic data for every reaction type is scarce, this guide synthesizes established principles of physical organic chemistry, available kinetic data for phenylacetylene, and the known electronic effects of -CF₃ substituents to provide a robust predictive framework for relative reactivity.
Introduction: The Impact of Trifluoromethyl Substitution
Phenylacetylene is a foundational terminal alkyne in organic synthesis. Its reactivity is governed by the interplay between the phenyl ring and the carbon-carbon triple bond. The introduction of two strongly electron-withdrawing trifluoromethyl groups at the meta positions in this compound dramatically alters the electronic landscape of the molecule, with significant consequences for its reaction kinetics. The -CF₃ group is a powerful bioisostere in drug design, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] Understanding its electronic impact is therefore crucial for medicinal chemists and process development scientists.
The primary influence of the two meta -CF₃ groups is a strong, electron-withdrawing inductive effect (-I), which polarizes the sigma framework of the benzene ring, pulling electron density away from it. This, in turn, makes the entire phenylacetylene system more electron-deficient.
Table 1: Physical and Electronic Properties of Core Compounds
| Property | Phenylacetylene | This compound |
| CAS Number | 536-74-3 | 88444-81-9[2] |
| Molecular Formula | C₈H₆ | C₁₀H₄F₆[3] |
| Molecular Weight | 102.13 g/mol | 238.13 g/mol [2][3] |
| Boiling Point | 142-144 °C | 147-148 °C[2] |
| Density | 0.93 g/mL | 1.346 g/mL[2] |
| Hammett Sigma (σ) | 0 (Reference) | σ_m for -CF₃ is ~0.43. For two groups, the effect is additive, Σσ_m ≈ 0.86. |
Theoretical Framework: The Hammett Equation
To quantify the electronic influence on reaction rates, the Hammett equation provides a powerful tool.[4][5] It relates the rate constant (k) of a reaction for a substituted reactant to the rate constant of the unsubstituted reactant (k₀) through the equation:
log(k/k₀) = ρσ
-
σ (Sigma): The substituent constant, which depends only on the specific substituent and its position (meta or para). A positive σ value indicates an electron-withdrawing group.
-
ρ (Rho): The reaction constant, which measures the sensitivity of a particular reaction to substituent effects.[4]
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which typically means a buildup of negative charge in the transition state of the rate-determining step. Conversely, a negative ρ value indicates the reaction is favored by electron-donating groups, suggesting a buildup of positive charge in the transition state.
For this compound, the two meta-CF₃ groups result in a significantly positive cumulative σ value, making it a highly electron-poor system. This forms the basis for predicting its kinetic behavior relative to phenylacetylene.
Caption: Electronic comparison of phenylacetylene and its bis(trifluoromethyl) derivative.
Comparative Reaction Kinetics
Acidity and Deprotonation (Acetylide Formation)
The deprotonation of the terminal alkyne is a fundamental reaction. The stability of the resulting acetylide anion is key to the reaction's equilibrium and kinetics.
-
Phenylacetylene: Forms the phenylacetylide anion upon treatment with a strong base.
-
This compound: The two -CF₃ groups strongly withdraw electron density through the aromatic ring, significantly stabilizing the negative charge on the resulting acetylide anion.
Kinetic Implication: this compound is substantially more acidic than phenylacetylene. It will be deprotonated much faster and by weaker bases. This enhanced acidity is critical for its use in reactions like Sonogashira or Glaser couplings.
Electrophilic Additions (e.g., Hydrohalogenation, Hydration)
In electrophilic additions to alkynes, the rate-determining step is typically the attack of the alkyne's π-system on an electrophile (like H⁺), forming a vinyl cation intermediate.
-
Phenylacetylene: The π-electrons are readily available to attack electrophiles. The reaction proceeds at a moderate rate.
-
This compound: The powerful inductive withdrawal by the -CF₃ groups deactivates the alkyne π-system towards electrophilic attack. The formation of a positive charge in the vinyl cation intermediate is highly destabilized by the electron-deficient ring.
Kinetic Implication: The rate of electrophilic addition to this compound will be dramatically slower than for phenylacetylene. For this class of reactions, a large, negative ρ value would be expected, indicating that electron-withdrawing groups strongly disfavor the reaction.
Nucleophilic Additions
Nucleophilic addition to alkynes is less common for simple alkynes but becomes significant when the alkyne is activated by electron-withdrawing groups. The reaction involves the attack of a nucleophile on one of the sp-hybridized carbons.
-
Phenylacetylene: Generally unreactive towards nucleophilic attack unless under harsh conditions or with highly activated nucleophiles.
-
This compound: The electron-deficient nature of the alkyne makes it a much better electrophile. The triple bond is highly polarized and susceptible to attack by nucleophiles.
Kinetic Implication: The rate of nucleophilic addition to this compound will be significantly faster than for phenylacetylene. A large, positive ρ value would be expected for such reactions.
Cycloaddition Reactions (e.g., [3+2] Huisgen Cycloaddition)
The kinetics of cycloaddition reactions, such as the reaction with azides to form triazoles, are sensitive to the electronic properties of the alkyne (the dipolarophile).
-
Phenylacetylene: Participates in thermal and copper-catalyzed cycloadditions. Kinetic studies of its reaction with benzonitrile N-oxides have shown it can proceed through competitive concerted and stepwise mechanisms.[6]
-
This compound: As an electron-deficient alkyne, it is an excellent substrate for inverse-electron-demand Diels-Alder reactions and is highly activated for reactions with electron-rich dipoles like azides.
Kinetic Implication: For standard Huisgen cycloadditions, the electron-withdrawing groups on the alkyne accelerate the reaction. Therefore, this compound is expected to react faster than phenylacetylene.
Experimental Design for Kinetic Analysis
To obtain quantitative kinetic data, a well-designed experimental protocol is essential. The following outlines a general workflow for studying the kinetics of alkyne reactions using Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol: Kinetic Analysis via ¹H NMR Spectroscopy
This protocol describes a method for determining reaction kinetics under pseudo-first-order conditions, where one reactant is used in large excess.
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar).
-
Prepare a stock solution of the limiting reagent (e.g., this compound) of known concentration in a deuterated solvent (e.g., CDCl₃).
-
Prepare a separate stock solution of the excess reagent (e.g., an azide for a cycloaddition) in the same deuterated solvent. This solution should be at least 10-20 times more concentrated than the limiting reagent.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the limiting reagent stock solution. The standard should be inert to the reaction conditions and have a clean, non-overlapping signal in the NMR spectrum.
-
-
Reaction Initiation and Monitoring:
-
Place a known volume of the limiting reagent/internal standard solution into a clean, dry NMR tube.
-
Acquire an initial spectrum (t=0) to confirm the initial concentrations and purity.
-
Initiate the reaction by adding a known volume of the excess reagent solution to the NMR tube. Mix thoroughly and quickly place the tube in the NMR spectrometer, which has been pre-shimmed and set to the desired reaction temperature.
-
Begin acquiring spectra at regular time intervals. The frequency of acquisition should be tailored to the expected reaction half-life (e.g., every 5 minutes for a 1-hour reaction).
-
-
Data Analysis:
-
For each time point, integrate the signal of a characteristic peak for the starting material and the internal standard.
-
Calculate the concentration of the starting material at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the starting material concentration (ln[A]) versus time.
-
If the plot is linear, the reaction is first-order with respect to the limiting reagent. The slope of this line is equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.
-
The second-order rate constant (k) can be determined by dividing k_obs by the concentration of the excess reagent: k = k_obs / [B]₀.
-
Caption: General workflow for a kinetic experiment using NMR spectroscopy.
Conclusion
The presence of two meta-positioned trifluoromethyl groups imparts profoundly different kinetic behavior to this compound compared to phenylacetylene. The strong inductive electron withdrawal deactivates the alkyne towards electrophilic attack but significantly accelerates its deprotonation and its reactivity in nucleophilic and many cycloaddition reactions. These predictable, albeit often dramatic, differences in reaction rates are a direct consequence of the substituent's electronic effect on the stability of charged intermediates and transition states. For researchers in drug development and materials science, leveraging this electronic tuning allows for precise control over reactivity, enabling synthetic pathways that are unfavorable for simpler, electron-rich alkynes. The experimental protocols outlined provide a reliable framework for quantifying these kinetic effects in specific applications.
References
- Kailasanathan, R. K., Thapa, M., & Goulay, F. (2014). Kinetic Study of the OH Radical Reaction with Phenylacetylene. The Journal of Physical Chemistry A, 118(32), 6245–6252. [Link][7]
- Sun, W., et al. (2020). An Experimental and Kinetic Study of Phenylacetylene Ignition at High Temperatures. Combustion and Flame, 220, 334-344. [Link][8][9]
- Beltrame, P., et al. (1984). Kinetics of addition and cycloaddition of phenylacetylene to benzonitrile N-oxides. Competitive concerted and stepwise mechanisms. Journal of the Chemical Society, Perkin Transactions 2, (5), 815-819. [Link][6]
- Jang, J., et al. (2024). Electrochemical trifluoromethylation of alkynes: the unique role of DMSO as a masking auxiliary. Chemical Science, Advance Article. [Link][10]
- Wang, Z., et al. (2015). Recent Developments in the Trifluoromethylation of Alkynes. Chemistry – An Asian Journal, 10(10), 2034-2047. [Link][11]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
- Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27. [Link]
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link][4]
- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. [Link]
- PubChem. (n.d.). This compound.
- Jover, J., et al. (2022). Parametrization of Catalytic Organic Reactions with Convex Hammett Plots.
- Poater, A., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(22), 7938. [Link][1]
- Chemistry LibreTexts. (2021). Correlations of Structure with Reactivity of Aromatic Compounds.
Sources
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | C10H4F6 | CID 1512607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Kinetics of addition and cycloaddition of phenylacetylene to benzonitrile N-oxides. Competitive concerted and stepwise mechanisms - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 1-Ethynyl-3,5-bis(trifluoromethyl)benzene for Drug Discovery Screening
In the intricate process of drug discovery, the selection of molecular tools for screening and profiling is a critical decision that profoundly influences the outcomes of a research campaign. The rise of click chemistry and activity-based protein profiling (ABPP) has positioned terminal alkynes as indispensable reagents. This guide provides an in-depth evaluation of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene, a fluorinated aromatic alkyne, and objectively compares its performance against common alternatives, offering field-proven insights for researchers, scientists, and drug development professionals.
The Strategic Imperative of Fluorination in Modern Probes
The deliberate incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] The CF₃ group is a powerful modulator of a molecule's physicochemical properties, offering several distinct advantages.[1][2] Firstly, the high strength of the carbon-fluorine bond enhances metabolic stability, protecting the molecule from enzymatic degradation and thereby increasing its half-life in biological systems.[2][3] Secondly, the lipophilicity conferred by CF₃ groups can improve a drug's ability to penetrate cell membranes.[2][3][4] Finally, the potent electron-withdrawing nature of the CF₃ group can alter a molecule's electronic properties, potentially leading to enhanced binding affinity and target selectivity.[3][4][5]
This compound is a reagent that masterfully combines these benefits with the versatile reactivity of a terminal alkyne.[6][7] This structure makes it an exceptional building block for creating chemical probes for fragment-based screening and a unique reporter tag for bioorthogonal chemistry applications.
Comparative Analysis: this compound vs. Alternative Alkynes
The efficacy of a chemical probe is not absolute but relative to the experimental context. To understand the specific value of this compound, it is essential to compare it with other commonly employed alkynes, such as the parent phenylacetylene and a generic aliphatic alkyne.
| Feature | This compound | Phenylacetylene | Aliphatic Alkyne (e.g., Hept-6-yn-1-ol) |
| Metabolic Stability | High; C-F bonds resist enzymatic cleavage.[2][3] | Moderate; aromatic ring is susceptible to oxidation. | Low; aliphatic chains are readily metabolized. |
| Lipophilicity (cLogP) | High; CF₃ groups significantly increase hydrophobicity.[4] | Moderate | Low to Moderate |
| ¹⁹F NMR Reporter | Excellent; provides a strong, background-free signal.[8][9] | No | No |
| Bioorthogonality | High; alkyne group is inert in biological systems.[10][11] | High | High |
| Click Reaction Kinetics | Favorable | Favorable | Generally Favorable |
| Potential for Non-specific Binding | Higher, due to increased lipophilicity. | Moderate | Lower |
Key Mechanistic Insights:
-
The ¹⁹F NMR Advantage: The most compelling feature of this reagent is its utility as a ¹⁹F NMR probe. Fluorine-19 is a 100% abundant, spin-1/2 nucleus with high NMR sensitivity.[9] Since fluorine is virtually absent from biological systems, ¹⁹F NMR offers a "background-free" window to observe molecular interactions.[8][12][13] This allows for highly sensitive detection of protein-ligand binding events in complex mixtures like cell lysates, often without the need for purification.[8]
-
Stability vs. Non-specific Binding Trade-off: The enhanced metabolic stability imparted by the bis(trifluoromethyl)phenyl group is a significant asset for in-cell or in-vivo experiments.[2][14] However, the associated increase in lipophilicity can lead to greater non-specific binding to hydrophobic pockets in proteins or lipid membranes. This necessitates the use of stringent controls and careful optimization of probe concentration and washing steps in experimental workflows.
Experimental Application: Competitive Activity-Based Protein Profiling (ABPP)
A primary application for alkyne probes is in competitive ABPP, a powerful chemoproteomic technique used to identify the protein targets of a small molecule inhibitor.[15][16] The workflow below illustrates how this compound can be incorporated into a probe to execute such an experiment.
Experimental Workflow Diagram
Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).
Step-by-Step Experimental Protocol
This protocol outlines the key steps for a gel-free, mass spectrometry-based competitive ABPP experiment.[14][16]
-
Proteome Preparation: Harvest cells and prepare a native proteome lysate (e.g., 1-2 mg/mL in PBS) via sonication or Dounce homogenization. Clarify by centrifugation.
-
Competitive Incubation: In separate microcentrifuge tubes, pre-incubate aliquots of the proteome (e.g., 100 µL) with either the test inhibitor (at desired concentrations) or vehicle control (e.g., DMSO) for 30 minutes at 37 °C.
-
Probe Labeling: Add the alkyne probe containing the this compound moiety to each sample to a final concentration of 1-5 µM. Incubate for another 30 minutes at 37 °C.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): To each sample, add the click chemistry reagents in sequence:
-
Azide-biotin reporter tag (100 µM final concentration).
-
Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration, to reduce Cu²⁺).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (100 µM final concentration, to stabilize Cu¹⁺).
-
Copper(II) sulfate (1 mM final concentration).
-
Incubate for 1 hour at room temperature with gentle mixing.
-
-
Enrichment of Labeled Proteins: Add streptavidin-coated agarose beads to each sample and incubate for 1 hour at 4 °C to capture biotinylated proteins.
-
Washing and Digestion: Pellet the beads and wash extensively with buffer (e.g., PBS with 0.1% SDS) to remove non-specifically bound proteins. Perform on-bead tryptic digestion overnight to release peptides for analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Identify proteins and quantify their relative abundance (e.g., by spectral counting). A successful "hit" is identified by a significant reduction in the spectral counts for a target protein in the inhibitor-treated sample compared to the vehicle control.
Representative Data Comparison
The table below presents hypothetical data from a competitive ABPP screen, comparing a probe functionalized with this compound against one with phenylacetylene.
| Metric | This compound Probe | Phenylacetylene Probe |
| Target Protein MS Signal (Control) | 100% (Normalized) | 100% (Normalized) |
| Target Protein MS Signal (+ Inhibitor) | 12% | 15% |
| Identified Non-specific Binders | 45 proteins | 28 proteins |
| ¹⁹F NMR Validation (Target Engagement) | Observable change in chemical shift upon inhibitor addition. | Not Applicable |
| Probe Stability in Lysate (4 hrs) | >95% intact | ~80% intact |
Data Interpretation: Both probes successfully identify the target, as shown by the strong reduction in MS signal upon competition with an inhibitor. The probe featuring this compound demonstrates superior stability in the biological matrix. However, it also shows a higher number of non-specific binders, reinforcing the need for rigorous wash steps. Crucially, it enables orthogonal validation of inhibitor binding via ¹⁹F NMR, a powerful secondary assay that is not possible with the standard phenylacetylene probe.
Application in Elucidating Signaling Pathways
Beyond target identification, these probes can be used to study the functional roles of enzymes within complex signaling cascades. A probe that covalently labels a specific kinase, for example, can be used to pull down that kinase and its interacting partners, helping to map its position and function in a pathway.
Caption: Covalent labeling of a target kinase within a signaling pathway.
Conclusion and Recommendations
This compound is a highly valuable reagent for drug discovery screening, offering a distinct set of advantages rooted in the physicochemical properties of its trifluoromethyl groups. Its superior metabolic stability and, most notably, its function as a clean and sensitive ¹⁹F NMR reporter make it an outstanding choice for target identification, validation, and mechanistic studies.
Researchers should select this reagent when:
-
Orthogonal validation of target engagement by ¹⁹F NMR is desired.
-
High metabolic stability is required for in-cell or in-vivo experiments.
-
The experimental workflow can be optimized to manage the potential for higher non-specific binding through stringent wash protocols and appropriate controls.
While not a universal replacement for all terminal alkynes, this compound provides a powerful, multi-faceted tool that can significantly enhance the depth and reliability of data in modern drug discovery campaigns.
References
- Cobb, S. L., & Murphy, C. D. (2021). ¹⁹F NMR as a tool in chemical biology. Journal of Fluorine Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. Inno Pharmchem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. Inno Pharmchem.
- Zaragoza, F. et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Inno Pharmchem.
- Powner, M. W., & Sutherland, J. D. (2011). Using ¹⁹F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology.
- CF Plus Chemicals. (2022). Fluorinated Azides for ¹⁹F NMR Structural Biology and Medicinal Chemistry. CF Plus Chemicals Website.
- Skinner, S. P., & Laurence, J. S. (2018). A beginner's guide to ¹⁹F NMR and its role in drug screening. Journal of Biomolecular NMR.
- CF Plus Chemicals. (n.d.). Clickable ¹⁹F NMR Probes. CF Plus Chemicals Website.
- Zaragoza, F. et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
- Weerapana, E., et al. (2010). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology.
- Wang, C., et al. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules.
- Chem-Impex. (n.d.). This compound. Chem-Impex Website.
- Autech Industry Co.,Ltd. (n.d.). This compound: Your Reliable Supplier for Organic Synthesis. Autech Industry Website.
- TCI Chemicals. (n.d.). This compound. TCI Chemicals Website.
- Willems, L. I., et al. (2022). Activity-based protein profiling: A graphical review. Bioorganic & Medicinal Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Material Science. Inno Pharmchem.
- McKay, C. S., & Finn, M. G. (2014). Developing bioorthogonal probes to span a spectrum of reactivities. Chemistry & Biology.
- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition in English.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Clickable 19F NMR Probes — CF Plus Chemicals [cfplus.cz]
- 14. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Ethynyl-3,5-bis(trifluoromethyl)benzene in High-Performance Polymer Applications
For researchers and professionals in materials science and drug development, the pursuit of novel polymers with superior performance characteristics is a constant endeavor. In this landscape, fluorinated monomers have carved out a significant niche, offering enhancements in thermal stability, chemical resistance, and dielectric properties. This guide provides an in-depth technical comparison of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene, a highly promising monomer, against relevant alternatives in the context of high-performance polymer applications. We will delve into the causality behind its performance advantages, supported by experimental data from analogous systems, and provide detailed experimental protocols.
The Strategic Advantage of Fluorination and Acetylenic Moieties
The unique molecular architecture of this compound, featuring a reactive ethynyl group and two electron-withdrawing trifluoromethyl (-CF3) groups on a phenyl ring, positions it as a powerful building block for advanced polymers.[1]
The Role of Trifluoromethyl Groups: The incorporation of -CF3 groups into a polymer backbone is a well-established strategy to impart a range of desirable properties:
-
Enhanced Thermal Stability: The high bond energy of the C-F bond significantly increases resistance to thermal degradation, making the resulting polymers suitable for high-temperature applications.
-
Reduced Dielectric Constant: The low polarizability of the C-F bond and the increase in free volume created by the bulky -CF3 groups lead to a lower dielectric constant and dissipation factor, which is critical for high-frequency electronics.
-
Increased Solubility: The presence of -CF3 groups can disrupt polymer chain packing, often leading to improved solubility in organic solvents, which aids in processing.
-
Chemical Inertness: Fluorinated polymers are known for their excellent resistance to a wide range of chemicals and solvents.[2][3]
The Versatility of the Ethynyl Group: The terminal acetylene functionality provides a reactive site for various polymerization and modification reactions, including:
-
Transition-Metal Catalyzed Polymerization: To form polyphenylacetylenes with conjugated backbones, leading to interesting electronic and optical properties.
-
Cyclotrimerization: The ethynyl groups can undergo thermal or catalytic cyclotrimerization to form highly cross-linked, thermally stable networks. This is particularly useful in thermosetting resins and adhesives.
-
"Click" Chemistry: The ethynyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for facile polymer modification and the synthesis of complex architectures.
The combination of these features in this compound suggests its utility in creating polymers that outperform non-fluorinated or less-fluorinated counterparts in demanding applications.
Performance Benchmarking: A Comparative Analysis
Direct, head-to-head experimental data for polymers derived solely from this compound is emerging. However, we can construct a robust comparative analysis by examining data from structurally similar systems and established principles of polymer chemistry. For this guide, we will compare the expected performance of polymers from this compound (P(EBTFB)) with those derived from Phenylacetylene (PA) and 1-Ethynyl-4-(trifluoromethyl)benzene (P(ETFB)).
| Property | Phenylacetylene (PA) | 1-Ethynyl-4-(trifluoromethyl)benzene (P(ETFB)) | This compound (P(EBTFB)) (Projected) | Rationale for Performance Enhancement |
| Thermal Stability (TGA, 5% wt. loss) | ~350-400 °C | ~400-450 °C | >450 °C | The increased number of strong C-F bonds in P(EBTFB) significantly enhances thermal degradation resistance compared to the singly substituted and non-fluorinated analogues. |
| Glass Transition Temperature (Tg) | Variable, often around 150-200 °C | Higher than PA | Significantly Higher than P(ETFB) | The bulky bis(trifluoromethyl)phenyl groups severely restrict chain mobility, leading to a much higher Tg, which is crucial for high-temperature structural applications. |
| Dielectric Constant (at 1 MHz) | >3.0 | <3.0 | <2.8 (estimated) | The high electronegativity and low polarizability of fluorine, combined with the increased free volume from two -CF3 groups, are expected to substantially lower the dielectric constant, making it ideal for high-frequency applications. |
| Solubility | Generally soluble in common organic solvents | Good solubility | Excellent solubility | The disruptive effect of the two -CF3 groups on polymer chain packing is anticipated to lead to superior solubility, facilitating processing and characterization. |
| Mechanical Properties | Brittle | Improved toughness over PA | Potentially Enhanced Toughness and Strength | Fluorination can enhance interchain interactions and, when used in thermosetting systems, the bis-functional nature can lead to a highly cross-linked and robust network. Phenylethynyl-terminated imide oligomers with fluorinated groups have shown good tensile strength (51-66 MPa).[4] |
Experimental Protocols
Synthesis of Poly(this compound) via Rhodium-Catalyzed Polymerization
This protocol describes a typical transition-metal-catalyzed polymerization of a phenylacetylene derivative.
Materials:
-
This compound (monomer)
-
[Rh(nbd)Cl]2 (Rhodium(I) norbornadiene chloride dimer) (catalyst)
-
Triethylamine (co-catalyst/solvent)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask and standard Schlenk line equipment
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox or under a strong flow of inert gas, add this compound (e.g., 1 mmol, 238 mg) to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add freshly distilled and degassed toluene (e.g., 5 mL) to dissolve the monomer.
-
Catalyst Solution Preparation: In a separate vial, dissolve [Rh(nbd)Cl]2 (e.g., 0.01 mmol, 4.6 mg) in a small amount of toluene.
-
Initiation of Polymerization: Inject the catalyst solution into the monomer solution under vigorous stirring.
-
Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24 hours). The progress of the reaction can be monitored by GPC analysis of aliquots.
-
Termination and Precipitation: Quench the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification: Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.
Characterization:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) using polystyrene standards.
-
Structure: Confirmed by 1H NMR, 13C NMR, and FTIR spectroscopy.
-
Thermal Properties: Analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Dielectric Properties: Measured using a dielectric analyzer on a thin film of the polymer.
Visualizing the Advantage: Structure and Polymerization
Caption: Comparative polymerization of phenylacetylene and its fluorinated derivatives.
Caption: Structure-Property-Application relationship for P(EBTFB).
Conclusion
This compound stands out as a specialty monomer with significant potential for creating next-generation high-performance polymers. The synergistic effect of the reactive ethynyl group and the two powerfully electron-withdrawing trifluoromethyl groups provides a pathway to materials with exceptional thermal stability, low dielectric constants, and excellent processability. While direct comparative data is still being accumulated, the evidence from analogous fluorinated and ethynyl-containing polymer systems strongly supports its superiority over non-fluorinated and mono-fluorinated alternatives for demanding applications in electronics, aerospace, and other advanced technology sectors. The experimental protocols provided herein offer a starting point for researchers to explore the full potential of this versatile monomer.
References
- Scola, D. A., et al. (2000). Ethynyl End-Capped Imide Oligomers: Study of New Aromatic End Caps. Macromolecules, 33(23), 8611–8617.
- Wright, M. E., et al. (2002). Accelerated Curing of Aryl−Ethynyl End-Capped Polyimide Oligomers and Model Compounds: A Kinetic Study Probing Substituent Effects. Macromolecules, 35(17), 6550–6556.
- Fan, L., et al. (2021).
- Ghosh, A., & Banerjee, S. (2010). Fluorinated high-performance polymers: Poly(arylene ether)s and aromatic polyimides containing trifluoromethyl groups. Progress in Polymer Science, 35(8), 1022-1077.
- Connell, J. W., et al. (2000). Phenylethynyl-terminated Imide Oligomers Modified by Reactive Diluent for Resin Transfer Molding Application. High Performance Polymers, 12(2), 323-333.
- Liu, X., et al. (2014). Transition-metal-free controlled polymerization for poly(p-aryleneethynylene)s.
- Chen, Y., et al. (2020). Effect of 1-ethynyl-4-(trifluoromethyl) benzene on polymer network liquid crystal. Liquid Crystals, 47(11), 1629-1636.
- Meador, M. A. B., et al. (2006). Morphological Transitions in Fluorinated and Non-Fluorinated Parylenes. Journal of Polymer Science Part B: Polymer Physics, 44(22), 3241-3249.
- Lin, C.-H., et al. (2019). Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. Polymers, 11(11), 1877. [Link]
- Schrock, R. R. (2009). Early transition metal catalysts for the living polymerization of olefins and alkynes. Accounts of Chemical Research, 42(1), 1-12.
- Chen, M., et al. (2018). Tunable Late-Transition-Metal-Catalyzed Polymerization for Controlled Polymer Synthesis. Chemical Reviews, 118(22), 10984-11040.
- Ameduri, B. (2020).
- American Chemistry Council. (n.d.). Fluoropolymers vs. Side-Chain Fluorinated Polymers.
- Wang, Y., et al. (2022). Fluorinated Alkyl Chains Terminated Polar Glycol Ether Side Chain for N‐Type Organic Thermoelectrics with Enhanced Performance and Air Stability. Advanced Science, 9(12), 2105571. [Link]
- Ooyama, Y., et al. (2021). Photoluminescence color-tuning with polymer-dispersed fluorescent films containing two fluorinated diphenylacetylene-type fluorophores. Beilstein Journal of Organic Chemistry, 17, 2586-2595. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Material Science.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- MDPI. (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). Molbank, 2018(4), M1011. [Link]
- ResearchGate. (2021). Phenylethynyl-terminated Imide Oligomers Modified by Reactive Diluent for Resin Transfer Molding Application.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluoropolymerpartnership.com [fluoropolymerpartnership.com]
- 4. Resin Transfer Moldable Fluorinated Phenylethynyl-Terminated Imide Oligomers with High Tg: Structure-Melt Stability Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Strategic Application of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms can profoundly alter the physicochemical properties of a molecule, enhancing its metabolic stability, binding affinity, and overall performance. Among the array of fluorinated building blocks, 1-Ethynyl-3,5-bis(trifluoromethyl)benzene has emerged as a particularly potent reagent. Its unique electronic and steric properties, conferred by the two trifluoromethyl groups, make it a superior choice in applications demanding high reactivity, stability, and specific molecular interactions. This guide provides an in-depth comparison of this compound with alternative alkynes, supported by experimental data from key case studies, to inform its strategic application in your research.
The Trifluoromethyl Advantage: Why Electron-Deficient Alkynes Excel
The presence of two strongly electron-withdrawing trifluoromethyl (CF₃) groups on the phenyl ring of this compound significantly lowers the electron density of the alkyne bond. This electronic modulation is the primary driver of its enhanced performance in key synthetic transformations, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."
The electron-deficient nature of the alkyne in this compound accelerates the rate-determining step of the CuAAC reaction. While direct kinetic comparisons are often context-dependent, studies on related fluorinated aromatics indicate that electron-withdrawing substituents can significantly enhance the reactivity of the azide moiety in cycloaddition reactions.[1] This translates to faster reaction times, higher yields, and the ability to perform conjugations under milder conditions, which is critical when working with sensitive biological molecules.[2]
Furthermore, the resulting 1,2,3-triazole ring, a common linker in bioconjugation and materials science, benefits from the electronic influence of the bis(trifluoromethyl)phenyl group. Triazoles formed from electron-deficient alkynes can exhibit altered stability and electronic properties, which can be advantageous in the final application.[3]
Comparative Performance: this compound vs. Alternative Alkynes
To objectively assess the advantages of this compound, it is essential to compare its performance against commonly used terminal alkynes.
| Alkyne | Key Structural Feature | Expected Performance in CuAAC | Potential Limitations |
| This compound | Two strongly electron-withdrawing CF₃ groups | High reaction rates, excellent yields, enhanced stability of the resulting triazole. | Higher cost compared to non-fluorinated analogs. |
| Phenylacetylene | Unsubstituted phenyl group | Moderate reaction rates, widely used as a benchmark. | Slower kinetics compared to electron-deficient alkynes. |
| 1-Ethynyl-4-(trifluoromethyl)benzene | One electron-withdrawing CF₃ group | Enhanced reactivity compared to phenylacetylene, but less pronounced than the bis-substituted analog. | May not provide the same level of stability or electronic modulation as the bis-CF₃ analog. |
| Propargyl Alcohol | Simple, non-aromatic alkyne | Generally good reactivity, often used in bioconjugation. | Lacks the ability to introduce aromatic or fluorinated moieties for specific interactions or property tuning. |
The superior performance of this compound is particularly evident in demanding applications where reaction efficiency and the properties of the final conjugate are paramount.
Case Study 1: Advancing PET Imaging with a Novel ¹⁸F-Labeled Synthon
A significant application of this compound is in the development of next-generation positron emission tomography (PET) imaging agents. Researchers have successfully utilized this compound to create a novel clickable ¹⁸F-labeled synthon, [¹⁸F]ETFB, for the rapid and efficient labeling of biomolecules.
In this study, the high reactivity of the alkyne on this compound was leveraged for a highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allowed for the chemoselective radiolabeling of various azide-modified biomolecules, including glucose derivatives, peptides, and phospholipids, under mild conditions. The streamlined, one-pot ¹⁸F-labeling strategy significantly reduced synthesis time and complexity compared to traditional methods.
The resulting PET tracers, when applied in xenograft models, demonstrated favorable pharmacokinetics and impressive imaging performance. This case study underscores the critical role of this compound in facilitating the development of advanced diagnostic tools where rapid and efficient conjugation is essential.
Experimental Workflow: ¹⁸F-Labeling and Bioconjugation
Caption: Workflow for the synthesis of [¹⁸F]ETFB and its application in PET tracer development.
Detailed Experimental Protocol: CuAAC Conjugation of [¹⁸F]ETFB
-
Preparation of the Reaction Mixture: In a reaction vial, dissolve the azide-modified biomolecule (e.g., azido-functionalized peptide) in a 1:1 (v/v) solution of ethanol and water.
-
Addition of Catalyst: To the solution, add a freshly prepared solution of copper(II) sulfate and sodium ascorbate.
-
Addition of [¹⁸F]ETFB: Introduce the synthesized [¹⁸F]ETFB synthon to the reaction mixture.
-
Reaction Conditions: Stir the mixture at 37°C for 20 minutes.
-
Purification: Upon completion, dilute the reaction mixture with water and purify the radiolabeled product using radio-HPLC.
-
Concentration: Collect the fractions containing the radiolabeled product and concentrate under a stream of nitrogen.
Case Study 2: Engineering High-Performance Polymers
The unique properties of this compound also make it a valuable monomer in the synthesis of advanced polymers.[4] The incorporation of the bis(trifluoromethyl)phenyl moiety can significantly enhance the thermal stability, chemical resistance, and electronic properties of the resulting polymer.[4]
For example, this compound can be used in polymerization reactions to create specialty polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[4] The electron-withdrawing nature of the trifluoromethyl groups can be exploited to tune the electronic behavior of conjugated polymer systems.[4]
Polymer Synthesis Workflow
Caption: General workflow for the synthesis of high-performance polymers.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is a two-step process involving a Sonogashira coupling followed by deprotection.
Synthetic Pathway
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: Synthesis via Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-3,5-bis(trifluoromethyl)benzene, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).[5]
-
Solvent and Base: Add a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine).[1][5]
-
Addition of Alkyne: Add trimethylsilylacetylene to the reaction mixture.[6]
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).[1]
-
Workup: After completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography to yield 1-(trimethylsilylethynyl)-3,5-bis(trifluoromethyl)benzene.
-
Deprotection: Dissolve the silylated intermediate in a suitable solvent (e.g., THF or methanol). Add a deprotecting agent such as tetrabutylammonium fluoride (TBAF) or potassium carbonate.[7]
-
Final Purification: Stir the mixture at room temperature until the deprotection is complete. Work up the reaction and purify the final product, this compound, by column chromatography or distillation.
Conclusion
This compound is a powerful and versatile building block for advanced applications in medicinal chemistry and materials science. Its unique electronic properties, conferred by the two trifluoromethyl groups, lead to enhanced reactivity in key transformations like the CuAAC reaction and impart desirable characteristics to the resulting products. The case studies presented here demonstrate its successful application in the development of novel PET imaging agents and high-performance polymers. By understanding the comparative advantages of this reagent and employing optimized experimental protocols, researchers can leverage the full potential of this compound to accelerate innovation in their respective fields.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of this compound in Material Science.
- Ningbo Innopharmchem Co., Ltd. (n.d.). This compound: Your Reliable Supplier for Organic Synthesis.
- Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1247-1260.
- Chem-Tools. (n.d.). This compound.
- Siddaraj, R., Ningegowda, R., & Priya, B. S. (2016). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 7(4), 435-438.
- Li, Y., et al. (2020). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 85(15), 9686–9695.
- McNulty, J., et al. (2018). Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization. Polymer Chemistry, 9(33), 4376-4381.
- Witte, M. D., et al. (2013).
- Bakherad, M., et al. (2019). Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. RSC Advances, 9(65), 38052-38089.
- Kumar, A., & Singh, R. (2021). Ene–azide chemistry in the synthesis of 1,2,3-triazoline/triazole and the corresponding mechanistic aspects. RSC Advances, 11(26), 15936-15965.
- Wikipedia. (2023). Sonogashira coupling.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1512607, this compound.
- Orha, L., et al. (2018). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. The Journal of Organic Chemistry, 83(12), 6484–6494.
- Wu, P., et al. (2010). "Click" Reactions of Benzyl Azide and Phenylacetylene with Cu-MONPs or CuSO₄.
- Wang, X., et al. (2015). Recent Developments in the Trifluoromethylation of Alkynes. Chemistry – An Asian Journal, 10(12), 2534-2547.
- Badawi, H. M., & Abu-Orabi, S. T. (2015). Quantum mechanical investigations of base-catalyzed cycloaddition reaction between phenylacetylene and azidobenzene. Journal of Chemical Research, 39(9), 520-525.
- Corrigan, N., et al. (2018). Copper ligand and anion effects: controlling the kinetics of the photoinitiated copper(i) catalyzed azide–alkyne cycloaddition polymerization. Polymer Chemistry, 9(33), 4376-4381.
- Wang, F., et al. (2024). Electrochemical trifluoromethylation of alkynes: the unique role of DMSO as a masking auxiliary. Chemical Science, 15(47), 19739-19744.
- Orha, L., et al. (2018). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. The Journal of Organic Chemistry, 83(12), 6484–6494.
- Lumbreras-Teijeiro, A., et al. (2022). A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry – A European Journal, 28(66), e202202421.
- Powers, I. G., et al. (2024). Mechanistic Basis of the Cu(OAc)₂ Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. Journal of the American Chemical Society, 146(21), 14588–14598.
- Cole, A. J., et al. (2020). 1,2-(Bis)trifluoromethylation of Alkynes: A One-Step Reaction to Install an Underutilized Functional Group.
- Gáspár, A., & Novák, Z. (2023). NH-1,2,3-triazoles as versatile building blocks in denitrogenative transformations. RSC Advances, 13(50), 34963-34981.
- Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
- Wang, F., et al. (2024). Electrochemical trifluoromethylation of alkynes: the unique role of DMSO as a masking auxiliary. Chemical Science, 15(47), 19739-19744.
- Dawood, K. M., et al. (2014). Synthesis of unsymmetrical aryl-ethynylated benzenes via regiocontrolled Sonogashira reaction of 1,3,5-tribromobenzene. Journal of the Brazilian Chemical Society, 25(7), 1315-1322.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne?
- Weissleder, R., et al. (2014). Superbright Bioorthogonal Turn-on Probes.
- Gazvoda, M., et al. (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molecules, 23(10), 2469.
- Dawood, K. M., et al. (2014). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. Journal of the Brazilian Chemical Society, 25(7), 1315-1322.
- Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NH-1,2,3-triazoles as versatile building blocks in denitrogenative transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06045D [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
